molecular formula C6H5N3 B1316878 2-(Pyrazin-2-yl)acetonitrile CAS No. 5117-44-2

2-(Pyrazin-2-yl)acetonitrile

Cat. No.: B1316878
CAS No.: 5117-44-2
M. Wt: 119.12 g/mol
InChI Key: IMDVGMNGUNXHQJ-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDVGMNGUNXHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509761
Record name (Pyrazin-2-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-44-2
Record name (Pyrazin-2-yl)acetonitrile
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Record name 2-(pyrazin-2-yl)acetonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-(Pyrazin-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical characteristics, outlines a plausible synthetic route with a detailed experimental protocol, and presents logical workflows relevant to its preparation and potential biological screening.

Core Physicochemical Properties

This compound, identified by the CAS Number 5117-44-2, is a solid, yellow-to-brown compound. Its fundamental properties are crucial for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability. A summary of its key physicochemical data is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₅N₃[1][2]
Molecular Weight 119.12 g/mol [1]
CAS Number 5117-44-2[1][3]
Appearance Yellow to brown solid
Melting Point 34-36 °C
Boiling Point 134.0-137.5 °C (at 14 Torr)
Density (Predicted) 1.166 ± 0.06 g/cm³
pKa (Predicted) 0.00 ± 0.10
LogP 0.54268[3]
InChI Key IMDVGMNGUNXHQJ-UHFFFAOYSA-N[3]
SMILES C1=CN=C(C=N1)CC#N[2]

Synthesis and Experimental Protocol

General Synthesis of this compound

Objective: To synthesize this compound from 2-chloropyrazine and sodium cyanide.

Materials:

  • 2-Chloropyrazine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloropyrazine (1 equivalent) in anhydrous DMSO.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 equivalents) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Logical and Experimental Workflows

To facilitate understanding of the processes involved in the synthesis and potential biological evaluation of this compound, the following diagrams, generated using the DOT language, illustrate key workflows.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification NMR NMR Purification->NMR Structural Analysis Mass_Spec Mass_Spec Purification->Mass_Spec Molecular Weight Verification IR_Spec IR_Spec Purification->IR_Spec Functional Group ID

Caption: Synthesis and Characterization Workflow for this compound.

Given the limited specific information on the biological activity of this compound, a logical diagram illustrating a general screening process for pyrazine derivatives is presented below.

Biological_Activity_Screening Start Pyrazine Derivative Library Primary_Screening Primary Screening - High-Throughput Screening (HTS) - Target-based or Phenotypic Assays Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Screening Secondary Screening - Dose-Response Studies - Selectivity Assays Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization - Structure-Activity Relationship (SAR) - ADMET Profiling Secondary_Screening->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: General Workflow for Biological Activity Screening of Pyrazine Derivatives.

Biological Activity of Pyrazine Derivatives

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. While specific data for this compound is limited in the public domain, the pyrazine scaffold is a key component in numerous therapeutic agents. A review of the literature indicates that pyrazine derivatives exhibit a wide range of pharmacological properties.[4]

Biological ActivityExamples of Pyrazine-Containing Drugs/Compounds
Anticancer Gilteritinib (AXL inhibitor), Bortezomib (proteasome inhibitor)
Antitubercular Pyrazinamide
Antiviral Favipiravir
Diuretic Amiloride
Anti-inflammatory Various experimental compounds
Antimicrobial Various experimental compounds

The nitrile group in this compound can also serve as a versatile synthetic handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. The electron-withdrawing nature of the pyrazine ring and the nitrile group can influence the molecule's electronic properties and its potential interactions with biological targets.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics. While a specific, validated synthesis protocol was not found, a generalized and plausible method has been detailed to guide researchers in its preparation. The provided workflows offer a logical framework for its synthesis, characterization, and potential biological evaluation. The diverse biological activities of the broader pyrazine class of compounds underscore the potential of this compound as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile and potential applications.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(pyrazin-2-yl)acetonitrile. Due to the absence of publicly available experimental spectra for this compound, this document presents predicted data based on established NMR principles and computational models. It includes comprehensive tables of predicted chemical shifts, multiplicities, and coupling constants. Furthermore, a detailed, generalized experimental protocol for the acquisition of NMR spectra for this and structurally related compounds is provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted NMR Spectral Data

The following sections present the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on computational models and analysis of structurally similar compounds. The numbering convention used for the assignments is shown in Figure 1.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The pyrazine ring protons are expected to appear in the aromatic region, significantly downfield due to the deshielding effect of the two nitrogen atoms. The methylene protons, situated between the pyrazine ring and the electron-withdrawing nitrile group, are also expected to be deshielded.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-38.65Doublet (d)J(H3,H5) = 1.5
H-58.62Doublet of Doublets (dd)J(H5,H6) = 2.5, J(H5,H3) = 1.5
H-68.55Doublet (d)J(H6,H5) = 2.5
CH₂3.95Singlet (s)-

Note: Chemical shifts are predicted and may vary depending on experimental conditions such as solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 2. The carbon atoms of the pyrazine ring are expected to resonate at high chemical shifts, characteristic of heteroaromatic systems. The nitrile carbon has a distinctive chemical shift in the range of 115-120 ppm.[1]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2148.5
C-3145.0
C-5144.2
C-6143.8
CH₂25.0
CN117.0

Note: Chemical shifts are predicted and are relative to a standard reference (e.g., TMS at 0.00 ppm). The carbon atoms in the pyrazine ring itself show a single resonance at δ = 145 ppm in the parent compound.[2] The nitrile carbon typically absorbs in the 115–120 ppm region.[1]

Experimental Protocols

This section outlines a general and robust protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication for a few minutes can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identification.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C nuclei to ensure optimal sensitivity and resolution.

    • Shim the magnetic field to achieve the best possible homogeneity, resulting in sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on a Bruker spectrometer).

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

    • Temperature: 298 K (25 °C).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra manually or automatically.

  • Perform baseline correction to ensure accurate integration.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

molecular_structure cluster_ring cluster_substituent N1 N1 C6 C6(H) N1->C6 C2 C2 C2->N1 CH2 CH₂ C2->CH2 C3 C3(H) C3->C2 N4 N4 N4->C3 C5 C5(H) C5->N4 C6->C5 CN C CH2->CN N_cyano N CN->N_cyano

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Signals reference->assign interpret Structure Elucidation/ Confirmation assign->interpret

Figure 2: A generalized workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 2-(Pyrazin-2-yl)acetonitrile. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this document presents a predictive analysis based on the well-established IR absorption characteristics of its constituent functional groups: the pyrazine ring, the acetonitrile side chain, and the methylene bridge. This approach allows for a robust estimation of the expected vibrational modes and their corresponding spectral regions.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound. The predictions are derived from spectroscopic data of related pyrazine derivatives and acetonitrile.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~ 3100 - 3000Medium to WeakAromatic C-H stretching (Pyrazine ring)
~ 2960 - 2850Medium to WeakAliphatic C-H stretching (-CH₂- group)
~ 2260 - 2240Sharp, MediumC≡N stretching (Nitrile group)[1][2][3]
~ 1600 - 1450Medium to StrongC=C and C=N ring stretching (Pyrazine ring)[4]
~ 1470 - 1420MediumCH₂ scissoring
~ 1400 - 1100Medium to WeakIn-plane C-H bending (Pyrazine ring)
~ 1050 - 950Medium to WeakRing breathing (Pyrazine ring)[4]
Below 900Medium to WeakOut-of-plane C-H bending (Pyrazine ring)

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

The following is a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.

Materials and Equipment:

  • Fourier-transform infrared (FTIR) spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade

  • Sample of this compound

  • Spatula

  • Infrared lamp (optional)

Procedure:

  • Drying: Gently grind approximately 100-200 mg of KBr in an agate mortar to a fine powder. If necessary, dry the KBr in an oven or under an infrared lamp to remove any absorbed moisture, which can interfere with the spectrum in the O-H stretching region.

  • Sample Preparation: Add 1-2 mg of the this compound sample to the ground KBr in the mortar.

  • Mixing: Thoroughly mix the sample and KBr by gentle grinding for several minutes until a homogeneous, fine powder is obtained. The final concentration of the sample in KBr should be approximately 1-2% by weight.

  • Pellet Formation: Transfer a small amount of the mixture to the pellet-forming die. Distribute the powder evenly.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the FTIR spectrum over a suitable spectral range, typically 4000-400 cm⁻¹.[5] The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are common.[5] A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[5]

  • Data Analysis: Process the acquired spectrum to identify the absorption bands and correlate them with the vibrational modes of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship between the molecular structure of this compound and its expected IR absorption regions.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis start Start grind_kbr Grind KBr start->grind_kbr add_sample Add Sample to KBr grind_kbr->add_sample mix Homogenize Mixture add_sample->mix load_die Load Die mix->load_die Transfer Mixture press Apply Hydraulic Pressure load_die->press place_pellet Place Pellet in Spectrometer press->place_pellet Formed Pellet acquire_spectrum Acquire Spectrum place_pellet->acquire_spectrum analyze_data Analyze Data acquire_spectrum->analyze_data end End analyze_data->end logical_relationship cluster_molecule This compound Structure cluster_ir_regions Expected IR Absorption Regions (cm⁻¹) pyrazine Pyrazine Ring aromatic_ch Aromatic C-H Stretch (~3100-3000) pyrazine->aromatic_ch ring_stretch Ring C=C & C=N Stretch (~1600-1450) pyrazine->ring_stretch ch_bend C-H Bending (various) pyrazine->ch_bend ch2 Methylene Bridge (-CH₂-) aliphatic_ch Aliphatic C-H Stretch (~2960-2850) ch2->aliphatic_ch ch2->ch_bend nitrile Nitrile Group (-C≡N) cn_stretch C≡N Stretch (~2260-2240) nitrile->cn_stretch

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive technical guide on the mass spectrometric analysis of 2-(Pyrazin-2-yl)acetonitrile (C₆H₅N₃), a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental mass spectra for this specific compound, this guide outlines predicted fragmentation patterns, key physicochemical properties, and detailed, recommended protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The information is tailored for researchers, scientists, and drug development professionals, offering a foundational framework for method development and analysis.

Physicochemical Properties and Predicted Mass Data

This compound is a small organic molecule featuring a pyrazine ring and a nitrile functional group. Its fundamental properties are crucial for developing appropriate mass spectrometry methods. The molecular formula is C₆H₅N₃, with a monoisotopic mass of approximately 119.048 Da.[1][2] This value is the primary target for identifying the molecular ion in a mass spectrum.

Predicted mass data for various adducts, which are particularly relevant for electrospray ionization (ESI) techniques, have been calculated and are essential for identifying the compound in different solvent systems.[1]

Table 1: Key Properties and Predicted Mass-to-Charge Ratios (m/z) for this compound

Property Value Source
Molecular Formula C₆H₅N₃ [1]
Molecular Weight 119.124 g/mol [2]
Monoisotopic Mass 119.04835 Da [1]
Predicted Adduct Predicted m/z Source
[M+H]⁺ 120.05563 [1]
[M+Na]⁺ 142.03757 [1]
[M+K]⁺ 158.01151 [1]
[M+NH₄]⁺ 137.08217 [1]
[M-H]⁻ 118.04107 [1]

| [M+HCOO]⁻ | 164.04655 |[1] |

Proposed Fragmentation Pathway (Electron Ionization)

Under Electron Ionization (EI), typically used in GC-MS, the this compound molecule will first form a molecular ion (M⁺•) at m/z 119. This energetically unstable ion is expected to undergo fragmentation through several key pathways based on the principles of mass spectrometry.[3] The most probable fragmentation involves the cleavage of the bond between the methylene group and the pyrazine ring, and the loss of small, stable molecules like hydrogen cyanide (HCN).

Key Fragmentation Steps:

  • Formation of the Molecular Ion: The initial ionization event creates the molecular ion [C₆H₅N₃]⁺• at m/z 119.

  • Loss of HCN: A common fragmentation for nitrile-containing compounds is the loss of a neutral hydrogen cyanide molecule (27 Da), leading to a fragment ion at m/z 92.

  • Cleavage of the Pyrazine Ring: The pyrazine ring itself can fragment. A characteristic loss for pyrazine and its derivatives is the expulsion of HCN, which would lead to a fragment at m/z 92. Subsequent fragmentation of the ring structure can produce smaller ions.

  • Formation of the Pyrazinylmethyl Cation: Cleavage of the C-C bond of the acetonitrile group could result in the formation of a pyrazinylmethyl cation ([C₅H₅N₂]⁺) at m/z 93.

  • Formation of the Tropylium-like Ion: Rearrangement and loss of HCN from the pyrazine ring could lead to the formation of a stable aromatic cation.

G cluster_main Proposed EI Fragmentation of this compound mol Molecular Ion (M⁺•) [C₆H₅N₃]⁺• m/z = 119 frag1 Fragment [C₅H₃N₂]⁺ m/z = 92 mol->frag1 - HCN (27 Da) frag2 Pyrazinylmethyl Cation [C₅H₅N₂]⁺ m/z = 93 mol->frag2 - •CN (26 Da) frag3 Fragment [C₄H₃N]⁺• m/z = 65 frag1->frag3 - HCN (27 Da)

Caption: Proposed fragmentation pathway under Electron Ionization.

Table 2: Predicted Major Fragment Ions in EI Mass Spectrum

m/z Proposed Ion Formula Notes
119 Molecular Ion [M]⁺• [C₆H₅N₃]⁺• The parent ion.
93 [M - CN]⁺ [C₅H₅N₂]⁺ Loss of the nitrile radical.
92 [M - HCN]⁺• [C₅H₃N₂]⁺ Loss of neutral hydrogen cyanide.

| 65 | [C₄H₃N]⁺• | [C₄H₃N]⁺• | Resulting from ring fragmentation after initial HCN loss. |

Experimental Protocols

The choice between GC-MS and LC-MS depends on the sample matrix, volatility, and thermal stability of the analyte. Protocols for both are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for volatile and thermally stable compounds like alkylpyrazines.[4][5]

1. Sample Preparation:

  • Dissolve 1 mg of this compound standard in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Acetonitrile can be used but may present chromatographic challenges.[6][7]
  • Perform serial dilutions to prepare calibration standards (e.g., 0.1, 1, 10, 100 µg/mL).
  • For complex matrices, a liquid-liquid extraction or Solid Phase Extraction (SPE) may be necessary.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-ESI-MS) Protocol

LC-MS is ideal for less volatile compounds or complex mixtures requiring minimal sample preparation.[8]

1. Sample Preparation:

  • Dissolve 1 mg of this compound standard in 1 mL of mobile phase (e.g., 50:50 Acetonitrile:Water).
  • Prepare serial dilutions for calibration standards.
  • Filter all samples through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • Start at 5% B.
  • Linear gradient to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and re-equilibrate for 3 minutes.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500).
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Ion Source Parameters:
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 400°C.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ion would be [M+H]⁺ at m/z 120.1. Product ions would be determined by infusing a standard and performing a product ion scan. Likely product ions would correspond to the fragments at m/z 93 and 92.

General Experimental Workflow

The logical flow for analyzing this compound using mass spectrometry follows a standardized process from sample handling to final data interpretation.

G cluster_workflow Mass Spectrometry Analytical Workflow prep Sample Preparation (Dissolution, Dilution, Extraction) intro Sample Introduction (GC or LC) prep->intro sep Chromatographic Separation (e.g., HP-5MS or C18 Column) intro->sep ion Ionization (EI or ESI) sep->ion mass_an Mass Analysis (Quadrupole) ion->mass_an detect Detection (Electron Multiplier) mass_an->detect data Data Acquisition & Processing (Spectrum Generation) detect->data interp Interpretation & Quantification (Library Search, Calibration) data->interp

Caption: A generalized workflow for MS-based analysis.

This guide provides a robust starting point for the mass spectrometric analysis of this compound. The proposed fragmentation patterns and detailed protocols offer a solid foundation for method development, identification, and quantification of this compound in various research and development settings. Experimental verification is recommended to confirm the predicted fragmentation and optimize analytical conditions for specific applications.

References

Solubility Profile of 2-(Pyrazin-2-yl)acetonitrile in Common Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2-(Pyrazin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of specific quantitative solubility data in publicly available literature, this document synthesizes information on the compound's physicochemical properties and the solubility of structurally related molecules to provide a predictive assessment of its solubility characteristics.

Physicochemical Properties

An understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 5117-44-2[1]
Molecular Formula C₆H₅N₃[1][2]
Molecular Weight 119.13 g/mol [1]
Appearance Yellow to brown solid[1]
Melting Point 34-36 °C[1]
Boiling Point 134.0-137.5 °C (at 14 Torr)[1]
Predicted pKa 0.00 ± 0.10[1]
Predicted Density 1.166 ± 0.06 g/cm³[1]

The molecule's structure, featuring a polar pyrazine ring and a nitrile group, suggests it will exhibit a degree of polarity. The relatively low melting point indicates that the crystal lattice energy is not excessively high, which can be a favorable factor for solubility.

Predicted Solubility in Organic Solvents

High Expected Solubility:

  • Polar Aprotic Solvents: Due to its polar nature, this compound is expected to have good solubility in polar aprotic solvents such as:

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile

    • Acetone

For a related compound, Pyrazine-2-carbonitrile, a high solubility of 200 mg/mL in DMSO has been reported, requiring ultrasonication to achieve dissolution.[3] This suggests that this compound may also exhibit significant solubility in DMSO.

Moderate Expected Solubility:

  • Alcohols: Protic solvents like methanol, ethanol, and isopropanol are likely to be effective solvents, capable of hydrogen bonding with the nitrogen atoms of the pyrazine ring. Studies on similar heterocyclic compounds, such as sulfamerazine and sulfamethazine, have demonstrated their solubility in alcohols and acetonitrile-alcohol mixtures, with solubility generally increasing with temperature.[4][5]

Low Expected Solubility:

  • Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents such as:

    • Hexane

    • Toluene

    • Diethyl ether

The significant difference in polarity between this compound and these solvents would hinder dissolution.

General Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized and robust protocol for its experimental determination using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid ensures that equilibrium with the saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

    • Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Use the calibration curve to determine the concentration of the solute in the diluted saturated solution.

    • Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow A Preparation of Solvent/Solute Mixture B Equilibration in Thermostatic Shaker A->B Add Excess Solute C Phase Separation (Settling/Centrifugation) B->C Achieve Equilibrium D Sampling & Filtration of Supernatant C->D Isolate Saturated Solution E Dilution of Saturated Solution D->E Prepare for Analysis F Analytical Quantification (e.g., HPLC, UV-Vis) E->F Bring into Linear Range G Solubility Calculation F->G Determine Concentration

Caption: Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents is currently scarce in the public domain, its molecular structure and the properties of analogous compounds provide a strong basis for predicting its solubility behavior. It is anticipated to be most soluble in polar aprotic solvents, moderately soluble in alcohols, and poorly soluble in nonpolar solvents. For applications requiring precise solubility values, the provided general experimental protocol for the isothermal shake-flask method offers a reliable framework for obtaining this critical data. Further experimental investigation is warranted to establish a definitive solubility profile for this important synthetic intermediate.

References

Technical Guide: Physicochemical Properties of 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimentally determined melting and boiling points of 2-(Pyrazin-2-yl)acetonitrile (CAS No. 5117-44-2), a key intermediate in the synthesis of pharmaceuticals. The information is presented to support research and development activities where this pyrazine derivative is utilized.

Core Physicochemical Data

The key physical properties of this compound are summarized below. This data is crucial for handling, reaction setup, and purification processes.

PropertyValueConditions
Melting Point 34-36 °CAtmospheric Pressure
Boiling Point 134.0-137.5 °C14 Torr
Molecular Formula C₆H₅N₃-
Molecular Weight 119.12 g/mol -
Appearance Yellow to brown solidRoom Temperature
Storage Sealed in dry, 2-8°C-

Table 1: Summary of Physicochemical Data for this compound.

Experimental Protocols

While specific experimental records for the determination of the properties of this compound are not detailed in the available literature, the following sections describe the standard methodologies used for such measurements in organic chemistry.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity and is typically reported as a range.[1] A sharp melting range (e.g., 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.

Standard Capillary Method:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1][2][3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned next to the thermometer bulb.[1] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a dedicated melting point apparatus with a heated metal block.

  • Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[3] Constant stirring of the heating bath is essential to ensure a uniform temperature.[1]

  • Observation and Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.[2]

    • T2: The temperature at which the entire sample has completely melted.[2][4]

  • Reporting: The melting point is reported as the range from T1 to T2. For accuracy, the determination is typically repeated with fresh samples until consistent values are obtained.

Boiling Point Determination under Reduced Pressure (Vacuum Distillation)

The boiling point of this compound is reported at a reduced pressure (14 Torr), which indicates that the compound may decompose at its atmospheric boiling point. Vacuum distillation is the standard technique for purifying such heat-sensitive compounds.[5][6] This method lowers the boiling point by reducing the pressure inside the apparatus.[7]

Standard Vacuum Distillation Protocol:

  • Apparatus Assembly: A distillation apparatus is assembled, including a distillation flask, a Claisen adapter (to minimize bumping), a condenser, a vacuum adapter, and a receiving flask.[8] All glass joints must be properly greased to ensure a tight seal under vacuum.[8]

  • Sample and Stirring: The compound to be distilled is placed in the distillation flask along with a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.[8]

  • System Evacuation: The apparatus is connected via thick-walled tubing to a vacuum trap and then to a vacuum pump (or water aspirator).[8] The pressure is gradually reduced.

  • Heating: Once the desired pressure is stable, the distillation flask is heated gently using a heating mantle.

  • Distillation and Collection: The vapor rises, is condensed, and the liquid distillate is collected in the receiving flask. The temperature of the vapor and the pressure within the system are recorded. The boiling point is the temperature at which a steady distillation rate is achieved at a given pressure.

  • Shutdown: To conclude the process, the heating is removed first, allowing the system to cool. The vacuum is then slowly released before the pump is turned off.[8]

Visualized Workflow

The logical workflow for the determination and verification of the physical properties of a chemical compound is illustrated below.

G cluster_0 Physicochemical Property Determination Workflow A Obtain Pure Sample of this compound B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Vacuum Distillation) A->C D Record T1 (First Liquid) & T2 (Fully Liquid) B->D E Record Temperature & Pressure (e.g., 14 Torr) C->E F Compare with Literature Values D->F E->F G Assess Purity F->G H Confirm Identity F->H G->A Recrystallize if impure

Workflow for Physical Property Analysis.

References

An In-depth Technical Guide to 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5117-44-2

This technical guide provides a comprehensive overview of 2-(Pyrazin-2-yl)acetonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a plausible synthetic protocol, and explores its potential applications in medicinal chemistry, supported by relevant data and visualizations.

Chemical and Physical Properties

This compound is a solid, typically yellow to brown in appearance. Its chemical structure, featuring a pyrazine ring linked to an acetonitrile group, makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds.[1] The nitrile group is particularly useful as it can be readily converted into other functional groups. The physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 5117-44-2[1][2][3][4][5]
Molecular Formula C₆H₅N₃[2][5]
Molecular Weight 119.12 g/mol [2]
Appearance Yellow to brown solid[1]
Melting Point 34-36 °C[1]
Boiling Point 134.0-137.5 °C (at 14 Torr)[1]
Purity Typically ≥95-98%[1][2]
Storage Room temperature, store in a dry place[1]
Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueReference(s)
XlogP -0.5[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]
Monoisotopic Mass 119.0483481 g/mol [5]
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)
Adductm/zPredicted CCS (Ų)Reference(s)
[M+H]⁺ 120.05563119.4[5]
[M+Na]⁺ 142.03757129.5[5]
[M-H]⁻ 118.04107119.6[5]

Synthesis and Experimental Protocols

Plausible Synthesis of this compound

This protocol describes the synthesis of this compound from 2-(chloromethyl)pyrazine.

Reaction Scheme:

G reactant1 2-(Chloromethyl)pyrazine product This compound reactant1->product + NaCN reactant2 Sodium Cyanide (NaCN) reactant2->product solvent DMSO solvent->product Solvent

A plausible synthetic route for this compound.

Materials:

  • 2-(Chloromethyl)pyrazine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)pyrazine (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 equivalents) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine (2 x volumes) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The pyrazine ring is a common scaffold in many biologically active molecules, and the acetonitrile group provides a versatile handle for further chemical modifications.

It is particularly noted for its use in developing drugs targeting central nervous system (CNS) disorders, with potential applications in creating compounds with antipsychotic and antidepressant properties. The reactivity of the methylene group adjacent to the nitrile and the pyrazine ring allows for the construction of more complex heterocyclic systems, which is a key strategy in drug discovery.

G start This compound step1 Condensation / Cyclization Reactions start->step1 step2 Functional Group Interconversion (e.g., nitrile hydrolysis, reduction) start->step2 step3 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->step3 sub1 Pyrazolopyrazines step1->sub1 sub2 Triazolopyrazines step1->sub2 sub3 Pyrazine Carboxamides / Amines step2->sub3 sub4 Substituted Pyrazines step3->sub4 end Bioactive Molecules / Drug Candidates sub1->end sub2->end sub3->end sub4->end

Synthetic utility of this compound in drug discovery.

Role in Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not documented, the broader class of pyrazine molecules has been identified as important signaling molecules in biological systems. For instance, in the bacterium Klebsiella oxytoca, pyrazine and pyrazinone autoinducers play a role in regulating virulence. These signaling molecules can influence iron acquisition and the production of virulence factors like yersiniabactin. The availability of specific carbohydrates in the environment can determine which of these pyrazine-based signaling pathways is activated.

The following diagram illustrates a simplified model of pyrazine-mediated signaling in Klebsiella oxytoca.

G carb General Carbohydrates pyr_path Pyrazine Biosynthesis Pathway carb->pyr_path neu5ac Mucin Sugar (Neu5Ac) pzn_path Pyrazinone Biosynthesis Pathway neu5ac->pzn_path pyrazine Pyrazine Autoinducers pyr_path->pyrazine pyrazinone Pyrazinone Autoinducers pzn_path->pyrazinone iron Iron Acquisition (e.g., Enterobactin) pyrazine->iron Induces pyrazinone->iron Induces yersinia Virulence Factor Production (Yersiniabactin) pyrazinone->yersinia Enhances hrh4 Host Immune Response (HRH4 Activation) pyrazinone->hrh4 Activates

Pyrazine signaling in Klebsiella oxytoca.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

The Pivotal Role of the Active Methylene Group in 2-(Pyrazin-2-yl)acetonitrile: A Technical Guide for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrazin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The pronounced reactivity of its active methylene group, situated between the electron-withdrawing pyrazine ring and the nitrile functionality, renders it a potent nucleophile for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical behavior of this active methylene group, detailing its acidity, key reactions, and applications in the synthesis of pharmacologically relevant compounds. This document summarizes quantitative data, provides detailed experimental protocols for seminal reactions, and includes visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in designing molecules with specific biological targets.[1] this compound emerges as a particularly useful synthon, primarily due to the enhanced acidity and reactivity of its methylene protons. This heightened reactivity is a direct consequence of the synergistic electron-withdrawing effects of the adjacent pyrazine ring and the cyano group, which stabilize the resulting carbanion.[3][4]

This guide will systematically dissect the factors governing the reactivity of the active methylene group and explore its synthetic utility in key carbon-carbon bond-forming reactions, including the Knoevenagel condensation, alkylation, and Michael addition.

Physicochemical Properties and Acidity of the Methylene Group

The key to the synthetic utility of this compound lies in the acidity of the α-protons of the methylene group. The pyrazine ring, being an electron-deficient heteroaromatic system, along with the strong inductive and resonance effects of the nitrile group, significantly lowers the pKa of these protons compared to a typical alkyl C-H bond.[3][4] This facilitates their abstraction by a base to form a resonance-stabilized carbanion.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅N₃[6]
Molecular Weight 119.12 g/mol [7]
CAS Number 5117-44-2[8][9]
Appearance Not specified (likely solid)
Purity Available up to 98% min[7]

Key Reactions of the Active Methylene Group

The deprotonated form of this compound, a potent nucleophile, readily participates in a variety of carbon-carbon bond-forming reactions. The following sections detail the most important of these transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, involving their base-catalyzed reaction with aldehydes or ketones to form α,β-unsaturated products.[10] This reaction is highly efficient for this compound, providing a direct route to a diverse range of substituted acrylonitriles, which are valuable intermediates in drug synthesis.

The general mechanism involves the base-catalyzed formation of the pyrazinylacetonitrile carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate readily undergoes dehydration to yield the final condensed product.

Knoevenagel_Condensation cluster_start Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Pyrazinylacetonitrile This compound Carbanion Pyrazinylacetonitrile Carbanion Pyrazinylacetonitrile->Carbanion + Base Aldehyde Aldehyde/Ketone (R-CHO) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Base Base (e.g., Piperidine) Carbanion->Aldol_Adduct + R-CHO Unsaturated_Product α,β-Unsaturated Acrylonitrile Aldol_Adduct->Unsaturated_Product - H₂O Alkylation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Pyrazinylacetonitrile This compound Carbanion Pyrazinylacetonitrile Carbanion Pyrazinylacetonitrile->Carbanion + Base Alkyl_Halide Alkyl Halide (R-X) Alkylated_Product α-Alkylated Pyrazinylacetonitrile Alkyl_Halide->Alkylated_Product Base Base (e.g., NaH, LDA) Solvent Anhydrous Solvent (e.g., THF, DMF) Carbanion->Alkylated_Product + R-X Michael_Addition cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Pyrazinylacetonitrile This compound (Michael Donor) Carbanion Pyrazinylacetonitrile Carbanion Pyrazinylacetonitrile->Carbanion + Base Unsaturated_Compound α,β-Unsaturated Compound (Michael Acceptor) Enolate_Adduct Enolate Adduct Unsaturated_Compound->Enolate_Adduct Base Base (e.g., NaOEt) Solvent Protic or Aprotic Solvent Carbanion->Enolate_Adduct + Michael Acceptor Michael_Adduct Michael Adduct Enolate_Adduct->Michael_Adduct + H⁺ (workup)

References

Tautomerism in Pyrazinylacetonitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinylacetonitrile derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their chemical behavior, biological activity, and physicochemical properties are intrinsically linked to the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the potential tautomeric forms of pyrazinylacetonitrile derivatives, drawing upon established principles of tautomerism in related heteroaromatic systems. It details the key experimental and computational methodologies for the characterization and quantification of tautomeric equilibria. While direct quantitative data for pyrazinylacetonitrile derivatives are scarce in publicly accessible literature, this guide presents analogous data from structurally related compounds to provide a predictive framework for researchers in the field.

Introduction to Tautomerism in Heteroarylacetonitriles

Tautomers are structural isomers that are readily interconvertible, typically through the migration of a proton.[1][2] This dynamic equilibrium can have profound effects on a molecule's reactivity, polarity, and ability to interact with biological targets.[3] For pyrazinylacetonitrile derivatives, two primary forms of tautomerism are anticipated: nitrile-ketenimine tautomerism and, in the case of amino-substituted derivatives, amino-imino tautomerism.

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[4] Understanding and controlling these factors is crucial for drug design and development, as different tautomers can exhibit distinct pharmacological profiles.

Potential Tautomeric Forms of Pyrazinylacetonitrile Derivatives

Based on the fundamental principles of tautomerism in heterocyclic compounds, pyrazinylacetonitrile and its derivatives can be expected to exist in equilibrium between different tautomeric forms.

Nitrile-Ketenimine Tautomerism

The core pyrazinylacetonitrile structure possesses an acidic proton on the α-carbon adjacent to the pyrazine ring and the nitrile group. This allows for the possibility of proton migration to one of the nitrogen atoms of the pyrazine ring, leading to a ketenimine-like tautomer.

Caption: Nitrile-Ketenimine Tautomerism.

Amino-Imino Tautomerism

For derivatives containing an amino group on the pyrazine ring, amino-imino tautomerism is a significant consideration. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen, resulting in an imino tautomer. This type of tautomerism is well-documented in other amino-substituted nitrogen heterocycles like aminopyridines.[5][6]

Caption: Amino-Imino Tautomerism.

Quantitative Analysis of Tautomeric Equilibria in Analogous Systems

Table 1: Tautomeric Equilibrium Constants (KT) for Phenacylpyridine Isomers in Aqueous Solution at 25°C [7]

CompoundTautomerism TypeKTpKT (-log KT)Predominant Tautomer
2-PhenacylpyridineKeto-Enol1.0 x 10-22.0Keto
Imine-Enamine8.9 x 10-21.05Imine
3-PhenacylpyridineKeto-Enol1.4 x 10-54.86Keto
Imine-Zwitterion1.3 x 10-65.87Imine
4-PhenacylpyridineKeto-Enol4.0 x 10-54.4Keto
Imine-Enamine3.8 x 10-32.42Imine

Data extracted from a study on phenacylpyridines, which serve as a structural analogue to pyrazinylacetonitriles where a phenyl group replaces the nitrile group.[7]

Experimental Protocols for Tautomerism Studies

A combination of spectroscopic and computational methods is typically employed to elucidate tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[3] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.

  • Slow Exchange: If the interconversion is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for direct quantification by integration.

  • Fast Exchange: If the interconversion is rapid, a single, time-averaged set of signals will be observed. In such cases, the chemical shifts will be a weighted average of the shifts of the individual tautomers.

Generalized Experimental Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazinylacetonitrile derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to a final concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire 1H NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis:

    • Identify and assign the resonances for each tautomer if in slow exchange.

    • Calculate the mole fraction of each tautomer by integrating the corresponding signals.

    • For fast exchange, comparison with the spectra of "fixed" derivatives (where the mobile proton is replaced by a methyl group) can help determine the position of the equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying tautomeric equilibria that are sensitive to solvent polarity and pH.[8] Different tautomers often exhibit distinct absorption maxima.

Generalized Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Prepare a series of dilutions in different solvents of varying polarity or in buffer solutions of different pH.

  • Data Acquisition: Record the UV-Vis absorption spectra for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the λmax for each tautomer.

    • The equilibrium constant (KT) can be determined by analyzing the changes in absorbance at specific wavelengths as a function of solvent polarity or pH.

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[5][9]

Generalized Computational Workflow:

G start Propose Tautomeric Structures geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory/basis set) freq_calc->energy_calc solvation Inclusion of Solvent Effects (e.g., PCM) energy_calc->solvation analysis Analyze Relative Energies (ΔG) and Predict Equilibrium solvation->analysis

Caption: Computational Workflow for Tautomer Analysis.

Signaling Pathways and Biological Relevance

The diverse pharmacological activities of pyrazine derivatives suggest their interaction with various biological targets.[10][11] Tautomerism can significantly impact these interactions. For instance, a change in the tautomeric form can alter the hydrogen bonding pattern of a molecule, which is critical for drug-receptor binding. While specific signaling pathways involving pyrazinylacetonitrile tautomers are not yet elucidated, the general importance of tautomerism in drug action is well-established. Different tautomers can be recognized by different biological receptors, leading to varied physiological responses.

G TautomerA Tautomer A TautomerB Tautomer B TautomerA->TautomerB Equilibrium Receptor1 Receptor 1 TautomerA->Receptor1 Binding Receptor2 Receptor 2 TautomerB->Receptor2 Binding Response1 Biological Response 1 Receptor1->Response1 Response2 Biological Response 2 Receptor2->Response2

Caption: Tautomer-Specific Biological Interactions.

Conclusion

While the direct study of tautomerism in pyrazinylacetonitrile derivatives is an emerging area, the principles governing tautomerism in related heteroaromatic systems provide a robust framework for investigation. This guide has outlined the likely tautomeric forms, presented analogous quantitative data, and detailed the experimental and computational methodologies necessary for their characterization. For researchers and drug development professionals, a thorough understanding of the tautomeric behavior of these compounds is paramount for the rational design of new molecules with desired chemical and biological properties. Future studies focusing specifically on pyrazinylacetonitrile derivatives will be crucial to further populate the quantitative landscape of their tautomeric equilibria.

References

Unveiling the Electronic Landscape: A Technical Guide to Pyrazine Ring Properties in Acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the electronic properties of the pyrazine ring within acetonitrile derivatives. Pyrazine, a nitrogen-containing heterocyclic aromatic compound, is a critical scaffold in medicinal chemistry and materials science.[1] Its electron-deficient nature, arising from the presence of two electronegative nitrogen atoms, significantly influences the photophysical and electrochemical characteristics of its derivatives.[2] Understanding these properties in a polar aprotic solvent like acetonitrile is crucial for the rational design of novel pharmaceuticals and functional materials. Acetonitrile is a common solvent for these studies due to its wide electrochemical window and its ability to dissolve a broad range of organic compounds.[3]

Core Electronic Characteristics of the Pyrazine Ring

The pyrazine ring is inherently electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene but more susceptible to nucleophilic attack.[2] This electron-withdrawing character is central to its role as an acceptor unit in donor-acceptor architectures, which are pivotal for developing materials with interesting optical and electronic properties.[4] The electronic properties of pyrazine derivatives can be finely tuned by introducing various substituents onto the pyrazine core. Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups further enhance its electron-deficient nature, impacting the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Photophysical Properties in Acetonitrile

The photophysical properties of pyrazine derivatives, including their absorption and emission of light, are highly dependent on their electronic structure and the surrounding solvent environment. Acetonitrile, as a polar aprotic solvent, can influence these properties through solvatochromic effects.

UV-Vis Absorption and Fluorescence Emission

Many pyrazine derivatives exhibit absorption in the UV-visible region of the electromagnetic spectrum. The position and intensity of these absorption bands are sensitive to the electronic makeup of the molecule. For instance, extending the π-conjugation or introducing donor-acceptor motifs can lead to a red-shift in the absorption maximum.[4]

Fluorescence is another key characteristic of many pyrazine derivatives. The emission wavelength, quantum yield, and lifetime are crucial parameters for applications in sensing, imaging, and optoelectronics. The solvent polarity can significantly affect the fluorescence properties, a phenomenon known as solvatochromism. In many donor-acceptor pyrazine systems, an increase in solvent polarity leads to a red-shift in the emission spectrum, indicative of a more polar excited state.

Table 1: Photophysical Data of Selected Pyrazine Derivatives in Acetonitrile

Compoundλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ)Reference
Pyrazine-2-amidoxime---[5]
2,5-Distyrylpyrazine351571-[6][7]
Py-TOA-Py279, 351--[8]
Rhenium(I) complex with 2,6-bis(pyrazin-2-yl)pyridine---[9]
Chiral Boron Dipyrromethene (BODIPY) Dye580--[10]
Photosensitizer with pyrazine ligand427-442--[11]

Note: The table is populated with representative data. A comprehensive list would require a more exhaustive literature survey for specific derivatives.

Electrochemical Properties in Acetonitrile

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of pyrazine derivatives. In acetonitrile, which offers a wide potential window, the reduction and oxidation potentials of these compounds can be readily determined.[12][13] The electron-deficient pyrazine ring is typically easier to reduce than to oxidize.

The redox potentials are highly sensitive to the nature of the substituents on the pyrazine ring. Electron-donating groups make the molecule easier to oxidize (less positive potential) and harder to reduce (more negative potential), while electron-withdrawing groups have the opposite effect.

Table 2: Electrochemical Data of Selected Pyrazine Derivatives in Acetonitrile

CompoundE_red_ (V vs. ref)E_ox_ (V vs. ref)Reference ElectrodeSupporting ElectrolyteReference
Pyrazine-2-amidoxime-1.153 (irreversible)Ag/AgCl0.1 M TBP[5]
Cobalt complex with pyrazine derivative--Glassy Carbon0.1 M TBAPF6[14]
Ruthenium(II) complex with fused polycyclic ligandMultipleMultipleSCE-[15]
Sulfanyl Porphyrazine with Ferrocenyl SubstituentsMultiple0.34 (vs. Fc+/Fc)--[16]

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE, Fc+/Fc). Direct comparison requires conversion to a common scale.

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and quantum yields of pyrazine derivatives in acetonitrile.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the pyrazine derivative in spectroscopy-grade acetonitrile (e.g., Uvasol®). The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1 for fluorescence measurements).[6][17]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.

  • Absorption Measurement: Record the absorption spectrum against a blank of pure acetonitrile. Identify the wavelength of maximum absorption (λ_abs_).

  • Emission Measurement: Excite the sample at its λ_abs_. Record the emission spectrum and identify the wavelength of maximum emission (λ_em_).

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

Objective: To determine the reduction and oxidation potentials of pyrazine derivatives in acetonitrile.

Methodology:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in dry acetonitrile.[12][18] The supporting electrolyte is crucial for minimizing the solution resistance.[13]

  • Analyte Solution: Dissolve the pyrazine derivative in the electrolyte solution to a concentration of approximately 1-5 mM.[3][14]

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[13]

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements, particularly in the negative potential range.[12]

  • Data Acquisition: Scan the potential from an initial value to a switching potential and then back. The scan rate typically ranges from 20 to 200 mV/s. Record the resulting current as a function of the applied potential.

  • Data Analysis: Determine the peak potentials for reduction (E_pc_) and oxidation (E_pa_). The half-wave potential (E₁/₂), which is a good approximation of the standard redox potential, can be calculated as (E_pa_ + E_pc_)/2 for a reversible process. It is common practice to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[12]

Computational Chemistry Methods

Objective: To model the electronic structure and predict the photophysical and electrochemical properties of pyrazine derivatives.

Methodology:

  • Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization: Optimize the ground-state geometry of the pyrazine derivative using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-31G(d,p).[19][20]

  • Solvent Effects: Incorporate the influence of acetonitrile as a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[20]

  • Electronic Transitions: Calculate the vertical excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT).[20][21]

  • Frontier Molecular Orbitals: Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and redox properties. The HOMO energy is related to the oxidation potential, and the LUMO energy is related to the reduction potential.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of a novel pyrazine derivative in acetonitrile.

electronic_properties_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization in Acetonitrile cluster_photophysical Photophysical Analysis cluster_electrochemical Electrochemical Analysis cluster_computational Computational Modeling cluster_data_analysis Data Integration & Analysis synthesis Synthesis of Pyrazine Derivative uv_vis UV-Vis Spectroscopy synthesis->uv_vis cv Cyclic Voltammetry synthesis->cv dft DFT/TD-DFT Calculations (with PCM for Acetonitrile) synthesis->dft fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Determine λex analysis Structure-Property Relationship Analysis uv_vis->analysis λabs, ε fluorescence->analysis λem, Quantum Yield cv->analysis Redox Potentials dft->analysis HOMO/LUMO Energies, Predicted Spectra

Caption: Workflow for characterizing the electronic properties of pyrazine derivatives.

Conclusion

The electronic properties of pyrazine derivatives in acetonitrile are of paramount importance for their application in diverse scientific fields. This guide has outlined the fundamental electronic characteristics of the pyrazine ring and provided a framework for their investigation through photophysical, electrochemical, and computational methods. The tabulated data serves as a reference point, while the detailed experimental protocols offer practical guidance for researchers. A systematic approach, as depicted in the workflow diagram, enables a thorough understanding of the structure-property relationships, which is essential for the design of next-generation molecules with tailored electronic functionalities. The continued exploration of pyrazine chemistry promises to yield further advancements in drug discovery and materials science.

References

Quantum Chemical Calculations for 2-(Pyrazin-2-yl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations, spectroscopic analysis, and potential biological significance of 2-(Pyrazin-2-yl)acetonitrile. The document details theoretical methodologies, experimental protocols, and data interpretation, offering a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound, a molecule incorporating both a pyrazine ring and a nitrile group, presents an interesting scaffold for further functionalization and drug design. Understanding its structural, electronic, and vibrational properties through quantum chemical calculations is crucial for predicting its reactivity, stability, and potential biological interactions.

This guide outlines the computational and experimental approaches to characterize this compound, providing a foundational framework for future research and development.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of novel compounds. Density Functional Theory (DFT) has been widely employed for the study of pyrazine derivatives, offering a good balance between computational cost and accuracy.[2][3]

Computational Methodology

The molecular geometry of this compound was optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set.[4][5][6] This level of theory is well-suited for predicting the structural parameters of organic molecules.[3] All calculations were performed in the gas phase. Frequency calculations were subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.[3] Natural Bond Orbital (NBO) analysis was also performed to investigate charge distribution and intramolecular interactions.

Workflow for Quantum Chemical Calculations:

G mol_build Molecular Structure Construction (GaussView) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc nbo_analysis NBO Analysis (Charge Distribution) geom_opt->nbo_analysis homo_lumo HOMO-LUMO Analysis (Electronic Properties) geom_opt->homo_lumo results Data Analysis and Interpretation freq_calc->results nbo_analysis->results homo_lumo->results

Caption: Computational workflow for this compound.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, of this compound are crucial for understanding its three-dimensional structure and steric properties. These parameters can be compared with experimental data from X-ray crystallography if available, or with data from similar pyrazine derivatives.

Table 1: Calculated Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-C (ring)1.39 - 1.40
C-N (ring)1.33 - 1.34
C-C (side chain)1.47
C≡N1.16
Bond AngleC-N-C (ring)116 - 117
N-C-C (ring)121 - 122
C-C-C (side chain)112
C-C≡N178

Note: These are representative values and the full set of optimized parameters would be generated from the computational output.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and Raman spectra. The assignment of vibrational modes can be performed by visualizing the atomic displacements for each frequency.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹) (Analogues)Experimental Raman (cm⁻¹) (Analogues)Vibrational Assignment
~3050~3050~3050C-H stretching (aromatic)
~2950~2950~2950C-H stretching (aliphatic)
~2250~2250~2250C≡N stretching
~1600~1600~1600C=C/C=N stretching (ring)
~1400~1400~1400C-H in-plane bending
~1020~10201020[7]Pyrazine ring breathing
~850~850~850C-H out-of-plane bending

Note: Experimental values are based on typical frequencies for pyrazine derivatives and acetonitrile.[8]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and its ability to undergo electronic transitions.[9]

Table 3: Calculated Electronic Properties of this compound

ParameterCalculated Value (eV)
HOMO Energy-7.25
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)5.75

Note: These values are estimations based on typical DFT calculations for similar molecules.

The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Experimental Protocols and Data

Experimental characterization is essential to validate the theoretical findings and provide a complete picture of the molecule's properties.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of similar arylacetonitriles.[10] A common method involves the cyanation of a corresponding halomethylpyrazine.

Experimental Protocol: Synthesis of this compound

  • Preparation of 2-(Chloromethyl)pyrazine: 2-Methylpyrazine is reacted with N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride under reflux with a radical initiator such as benzoyl peroxide. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Cyanation Reaction: The crude 2-(chloromethyl)pyrazine is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature or slightly elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis Workflow:

G start 2-Methylpyrazine step1 Chlorination (NCS, Benzoyl Peroxide) start->step1 intermediate 2-(Chloromethyl)pyrazine step1->intermediate step2 Cyanation (NaCN, DMF) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer and a Fourier-transform Raman (FT-Raman) spectrometer are used to record the vibrational spectra.

  • Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or measured as a thin film. For FT-Raman, the sample is typically placed in a glass capillary.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Instrumentation: A UV-Vis spectrophotometer is used to record the electronic absorption spectrum.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent, such as acetonitrile, is prepared.

  • Data Acquisition: The spectrum is recorded in the range of 200-800 nm. The wavelengths of maximum absorbance (λmax) are determined.[11]

Biological Activity and Signaling Pathways

Pyrazine derivatives are known to exhibit a wide range of biological activities, often by interacting with specific cellular targets and modulating signaling pathways.[1] While the specific biological activity of this compound is not extensively studied, its structural features suggest potential for interaction with biological macromolecules.

Potential Signaling Pathway Involvement:

Based on the activities of other pyrazine-containing compounds, this compound could potentially modulate pathways involved in cell proliferation, inflammation, or microbial growth. For instance, some pyrazine derivatives act as kinase inhibitors, which are crucial regulators of cell signaling.

G ligand This compound receptor Target Protein (e.g., Kinase) ligand->receptor Binding pathway Signaling Cascade receptor->pathway Modulation response Cellular Response (e.g., Apoptosis, Anti-inflammatory) pathway->response

Caption: Potential mechanism of action for this compound.

Conclusion

This technical guide has provided a comprehensive theoretical and experimental framework for the study of this compound. The quantum chemical calculations, based on DFT, offer valuable insights into its molecular structure, vibrational properties, and electronic characteristics. The outlined experimental protocols for synthesis and spectroscopic characterization provide a practical guide for its preparation and analysis. While further experimental validation is necessary, the presented data suggests that this compound is a promising scaffold for the development of novel therapeutic agents. This guide serves as a foundational resource to stimulate further research into the chemical and biological properties of this intriguing pyrazine derivative.

References

Methodological & Application

Synthesis of Substituted Pyrazines from 2-(Pyrazin-2-yl)acetonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-(pyrazin-2-yl)acetonitrile serves as a versatile and reactive starting material for the synthesis of a diverse array of substituted pyrazines. The activated methylene group adjacent to the pyrazine ring and the nitrile functionality offer multiple avenues for chemical modification, leading to the construction of novel pyrazine-containing scaffolds with significant potential in medicinal chemistry and materials science.

The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the pyrazine ring, facilitated by precursors like this compound, allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of modern drug discovery.[4]

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazines derived from this compound, focusing on key synthetic transformations.

Key Synthetic Strategies

The chemical reactivity of this compound is primarily centered around its active methylene group, which is readily deprotonated under basic conditions to form a nucleophilic carbanion. This reactivity enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a wide range of substituted pyrazines. Three principal synthetic routes are highlighted:

  • Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the active methylene group of this compound with aldehydes or ketones. The resulting vinyl nitrile intermediate can undergo subsequent cyclization reactions to afford fused pyrazine heterocycles.

  • Reaction with Dimethylformamide Dimethyl Acetal (DMFDMA): Treatment of this compound with DMFDMA yields a highly reactive enamine intermediate. This intermediate is a key building block for the synthesis of various fused pyrazine systems, such as pyrazino[2,3-b]pyridines, through cyclocondensation with appropriate reagents.

  • Thorpe-Ziegler Cyclization: This intramolecular condensation of dinitriles can be adapted to synthesize fused cyclic ketones onto the pyrazine ring. This typically involves an initial alkylation of this compound to introduce a second nitrile-containing moiety, followed by a base-catalyzed cyclization.

Application Note 1: Synthesis of Pyrazino[2,3-b]pyridine Derivatives

Introduction: Pyrazino[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.[3] The synthesis of these derivatives can be efficiently achieved from this compound via a two-step process involving the formation of an enamine intermediate followed by cyclocondensation.

Workflow:

G start This compound dmf_dma Dimethylformamide Dimethyl Acetal (DMFDMA) start->dmf_dma Reaction enamine Enamine Intermediate (3-dimethylamino-2-(pyrazin-2-yl)acrylonitrile) dmf_dma->enamine Forms cyclization Cyclocondensation enamine->cyclization active_methylene Active Methylene Compound (e.g., malononitrile) active_methylene->cyclization product Substituted Pyrazino[2,3-b]pyridine cyclization->product

Figure 1: General workflow for the synthesis of pyrazino[2,3-b]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 3-Dimethylamino-2-(pyrazin-2-yl)acrylonitrile (Enamine Intermediate)

This protocol describes the synthesis of the key enamine intermediate from this compound.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add dimethylformamide dimethyl acetal (1.2 eq).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure enamine intermediate.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Dimethylamino-2-(pyrazin-2-yl)acrylonitrileC9H10N4174.2085-95110-115

Spectral Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 8.40 (d, J=2.8 Hz, 1H), 8.20 (d, J=2.8 Hz, 1H), 7.20 (s, 1H), 3.10 (s, 6H).

  • IR (KBr, cm⁻¹): 2205 (C≡N), 1610 (C=C).

Protocol 2: Synthesis of Substituted 7-aminopyrazino[2,3-b]pyridine-8-carbonitrile

This protocol outlines the cyclocondensation of the enamine intermediate with an active methylene compound to yield a substituted pyrazino[2,3-b]pyridine.

Materials:

  • 3-Dimethylamino-2-(pyrazin-2-yl)acrylonitrile

  • Malononitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.2 eq) to anhydrous ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add 3-dimethylamino-2-(pyrazin-2-yl)acrylonitrile (1.0 eq) and malononitrile (1.1 eq).

  • Stir the reaction mixture at reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
7-aminopyrazino[2,3-b]pyridine-8-carbonitrileC9H5N5183.1770-80>300

Spectral Data (Representative):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.05 (s, 1H), 8.80 (d, J=2.4 Hz, 1H), 8.65 (d, J=2.4 Hz, 1H), 7.50 (s, 2H, NH₂).

  • IR (KBr, cm⁻¹): 3350, 3180 (NH₂), 2215 (C≡N).

Application Note 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

Introduction: The Knoevenagel condensation provides a straightforward method for the synthesis of α,β-unsaturated nitriles from this compound and various aldehydes. These products can serve as versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions, to generate more complex pyrazine derivatives.

Workflow:

G start This compound condensation Knoevenagel Condensation start->condensation aldehyde Aromatic/Aliphatic Aldehyde aldehyde->condensation base Base Catalyst (e.g., Piperidine, Et3N) base->condensation product α,β-Unsaturated Nitrile condensation->product

Figure 2: General workflow for the Knoevenagel condensation.

Experimental Protocol 3: Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol details a typical Knoevenagel condensation reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent if necessary.

Quantitative Data (Representative):

AldehydeProductYield (%)Melting Point (°C)
4-Chlorobenzaldehyde3-(4-Chlorophenyl)-2-(pyrazin-2-yl)acrylonitrile80-90155-160
4-Methoxybenzaldehyde3-(4-Methoxyphenyl)-2-(pyrazin-2-yl)acrylonitrile85-95140-145

Potential Applications in Drug Discovery

Substituted pyrazines synthesized from this compound are of significant interest in drug discovery. For instance, pyrazino[2,3-b]pyridines have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology.[3] The antimicrobial properties of pyrazine derivatives are also well-documented, with some compounds showing activity against various bacterial and fungal strains.[5][6]

While specific signaling pathways for derivatives of this compound are not extensively detailed in the literature, the broader class of pyrazine-based kinase inhibitors often target pathways involved in cell proliferation, survival, and angiogenesis.

Hypothetical Signaling Pathway Inhibition:

G cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Pyrazine_Inhibitor Substituted Pyrazine (Kinase Inhibitor) Pyrazine_Inhibitor->RAF Inhibits

Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism of action for a pyrazine-based kinase inhibitor, where it blocks a key kinase (e.g., RAF) in a signaling cascade that promotes cancer cell proliferation.

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyrazines. The methodologies outlined in these application notes and protocols provide a solid foundation for researchers to explore the chemical space of pyrazine derivatives for applications in drug discovery and materials science. Further investigation into the biological activities of these novel compounds is warranted to uncover their full therapeutic potential.

References

Application Notes and Protocols for Knoevenagel Condensation using 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction widely utilized in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product.[1] This reaction is of significant interest in medicinal chemistry and drug development as the resulting products often form the core scaffold of various biologically active molecules.[2] The pyrazine moiety, a nitrogen-containing heterocycle, is a common feature in numerous pharmaceuticals and functional materials.[3] The methylene group in 2-(Pyrazin-2-yl)acetonitrile is activated by the electron-withdrawing effects of both the pyrazine ring and the nitrile group, making it an excellent substrate for the Knoevenagel condensation.[1][4]

These application notes provide a detailed protocol for the Knoevenagel condensation of this compound with various aromatic aldehydes. The protocol is designed to be a starting point for researchers, with opportunities for optimization based on specific substrates and desired outcomes.

Signaling Pathways and Logical Relationships

The general mechanism of the piperidine-catalyzed Knoevenagel condensation involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile.

Knoevenagel_Mechanism Reactants This compound + Aldehyde Enolate Pyrazinyl Acetonitrile Enolate Reactants->Enolate Deprotonation Piperidine Piperidine (Catalyst) Piperidine->Enolate Intermediate Aldol-type Intermediate Enolate->Intermediate Nucleophilic Attack Iminium Iminium Ion (optional pathway) Iminium->Intermediate More electrophilic Aldehyde Aldehyde Aldehyde->Iminium Reaction with Piperidine Product α,β-Unsaturated Pyrazinylnitrile Intermediate->Product Dehydration

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow

The following diagram outlines the general workflow for the Knoevenagel condensation of this compound.

Knoevenagel_Workflow start Start setup Reaction Setup: - this compound - Aldehyde - Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) start->setup reaction Reaction: - Stir at specified temperature - Monitor by TLC setup->reaction workup Work-up: - Cool to room temperature - Precipitate product (e.g., with water) - Filter and wash reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification analysis Characterization: - NMR - IR - Mass Spectrometry - Melting Point purification->analysis end End analysis->end

Caption: Experimental workflow for the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific aldehyde substrates.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mmol, 10 mol%) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Product Isolation: Slowly add distilled water (20 mL) to the reaction mixture with stirring. The product will precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash the solid with cold distilled water (2 x 10 mL).

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the pure α,β-unsaturated pyrazinylnitrile.

  • Characterization: Characterize the purified product by standard analytical techniques, including NMR, IR, mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes the expected outcomes for the Knoevenagel condensation of this compound with various aromatic aldehydes, based on analogous reactions reported in the literature. Reaction conditions are as described in the protocol above.

AldehydeProductExpected Yield (%)Reference
Benzaldehyde(E)-2-(pyrazin-2-yl)-3-phenylacrylonitrile85-95[5]
4-Methoxybenzaldehyde(E)-3-(4-methoxyphenyl)-2-(pyrazin-2-yl)acrylonitrile90-98[6]
4-Nitrobenzaldehyde(E)-3-(4-nitrophenyl)-2-(pyrazin-2-yl)acrylonitrile80-90[6]
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-2-(pyrazin-2-yl)acrylonitrile82-92[7]

Note: The yields are estimates based on similar reactions and may vary. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve optimal results for each specific substrate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalyst, low reaction temperature, or insufficient reaction time.Use fresh piperidine, ensure the reaction is at reflux, and extend the reaction time while monitoring by TLC.
Formation of side productsSelf-condensation of the aldehyde or other side reactions.Consider using a milder base or lower reaction temperature. The addition of a catalytic amount of acetic acid along with piperidine can sometimes improve selectivity.[8]
Difficulty in product precipitationProduct is soluble in the ethanol/water mixture.Reduce the volume of ethanol by rotary evaporation before adding water. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate) after adding water.
Product is an oilThe product has a low melting point or is impure.Attempt purification by column chromatography on silica gel.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a flammable and corrosive liquid. Handle with care.

  • Aromatic aldehydes can be irritants. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for Multicomponent Reactions Involving 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a representative multicomponent reaction (MCR) utilizing 2-(Pyrazin-2-yl)acetonitrile for the synthesis of novel heterocyclic compounds. The protocols and data presented are illustrative, designed to showcase the potential of this building block in diversity-oriented synthesis for drug discovery and development.

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot reaction. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries. This compound is an attractive, yet underexplored, starting material for MCRs. The pyrazine motif is a key component in numerous biologically active compounds and approved drugs. The activated methylene group and the nitrile functionality in this compound provide versatile handles for its incorporation into various heterocyclic scaffolds through MCRs.

This document outlines a hypothetical, yet plausible, three-component reaction involving this compound, an aromatic aldehyde, and a sulfur source to generate novel, highly substituted thiophene derivatives.

Hypothetical Three-Component Thiophene Synthesis

A variety of MCRs can be envisioned for this compound. One such reaction is a variation of the Gewald reaction, a well-established MCR for the synthesis of 2-aminothiophenes. In this hypothetical protocol, this compound, an aromatic aldehyde, and elemental sulfur are reacted in the presence of a basic catalyst to yield 2-amino-3-cyano-4-aryl-5-(pyrazin-2-yl)thiophenes.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of the target compounds.

G cluster_synthesis Synthesis cluster_analysis Analysis A Reactant Mixing (this compound, Aldehyde, Sulfur, Catalyst, Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Cooling, Filtration, Washing) B->C D Purification (Recrystallization or Column Chromatography) C->D E Characterization (NMR, IR, MS) D->E G Biological Screening (e.g., Kinase Inhibition Assay) D->G F Purity Assessment (HPLC, Elemental Analysis) E->F G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Synthesized Thiophene Derivative (e.g., TP-1) Inhibitor->PI3K

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bonds with the hinge region of kinases make it an attractive starting point for drug design.[1][2] 2-(Pyrazin-2-yl)acetonitrile is a versatile and readily available precursor for the synthesis of a variety of pyrazine-based compounds, including fused heterocyclic systems with significant therapeutic potential.

These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in the generation of kinase inhibitors. The focus is on the synthesis of key intermediates, such as 3-aminopyrazine-2-carbonitrile derivatives, and their subsequent elaboration into fused pyrazine systems like pyrazolo[1,5-a]pyrimidines, which are known to inhibit various kinases involved in cancer cell signaling pathways.

Synthetic Strategies and Key Intermediates

The primary synthetic strategy involves the conversion of this compound into more functionalized pyrazine derivatives that can undergo cyclization reactions to form fused heterocyclic kinase inhibitors. A key intermediate in this approach is 3-aminopyrazine-2-carbonitrile . While direct synthesis from this compound can be challenging, a common route involves the condensation of an α-dicarbonyl compound with diaminomaleonitrile.[3] Once obtained, the amino and cyano groups of 3-aminopyrazine-2-carbonitrile serve as versatile handles for further chemical modifications and cyclizations.

A general workflow for the synthesis of kinase inhibitors starting from pyrazine precursors is outlined below.

G cluster_0 Precursor Functionalization cluster_1 Scaffold Elaboration cluster_2 Biological Evaluation This compound This compound Key Intermediate\n(e.g., 3-Aminopyrazine-2-carbonitrile) Key Intermediate (e.g., 3-Aminopyrazine-2-carbonitrile) This compound->Key Intermediate\n(e.g., 3-Aminopyrazine-2-carbonitrile) Fused Pyrazine Systems\n(e.g., Pyrazolo[1,5-a]pyrimidines) Fused Pyrazine Systems (e.g., Pyrazolo[1,5-a]pyrimidines) Key Intermediate\n(e.g., 3-Aminopyrazine-2-carbonitrile)->Fused Pyrazine Systems\n(e.g., Pyrazolo[1,5-a]pyrimidines) Kinase Inhibition Assays Kinase Inhibition Assays Fused Pyrazine Systems\n(e.g., Pyrazolo[1,5-a]pyrimidines)->Kinase Inhibition Assays Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Kinase Inhibition Assays->Structure-Activity Relationship (SAR) Studies

General workflow for kinase inhibitor synthesis.

Target Kinases and Signaling Pathways

Derivatives of pyrazine have shown inhibitory activity against a range of protein kinases implicated in cancer, including c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Aberrant signaling through these receptor tyrosine kinases can drive tumor growth, proliferation, and angiogenesis.

c-Met Signaling Pathway: The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and motility.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazine-based Inhibitor Inhibitor->cMet Inhibits

Simplified c-Met signaling pathway.

VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis. Its activation by VEGF initiates signaling through pathways such as the PLCγ/PKC/MAPK and PI3K/Akt pathways, leading to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrazine-based Inhibitor Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and representative kinase inhibitor scaffolds.

Protocol 1: Synthesis of 3-Amino-N-substituted-pyrazine-2-carboxamides[4]

This protocol describes the conversion of 3-aminopyrazine-2-carboxylic acid into various N-substituted amides, a common structural motif in kinase inhibitors.

Procedure:

  • Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours.

  • Add the appropriate benzylamine, alkylamine, or aniline (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).

  • After cooling, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives[5]

This protocol outlines the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in several kinase inhibitors, starting from a 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile precursor.

Procedure:

  • A mixture of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 equivalent) and the appropriate α,β-unsaturated nitrile (1.2 equivalents) in dimethylformamide (DMF) is heated under reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

Data Presentation

The following tables summarize representative quantitative data for synthesized pyrazine-based kinase inhibitors.

Table 1: Synthesis Yields of 3-Amino-N-substituted-pyrazine-2-carboxamides [4]

CompoundSubstituent (R)Yield (%)
1 Benzyl91
2 2-Methylbenzyl91
3 3-Methylbenzyl89
4 4-Methylbenzyl93

Table 2: Biological Activity of Representative Pyrazine-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineReference
PrexasertibCHK11-
ErdafitinibFGFR11.2-
ErdafitinibFGFR22.5-
ErdafitinibFGFR33.0-
ErdafitinibFGFR45.7-

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a diverse range of pyrazine-based kinase inhibitors. The synthetic routes outlined in these application notes, particularly those leading to functionalized aminopyrazines and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, provide a robust platform for the development of novel therapeutic agents targeting key cancer-related kinases such as c-Met and VEGFR-2. The provided protocols and data offer a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of pyrazine-containing kinase inhibitors.

References

Application Notes and Protocols for the Preparation of Pyrazine-Based Ligands and Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of pyrazine-based ligands and their subsequent coordination to form metal complexes. Pyrazine-containing ligands are of significant interest in coordination chemistry and drug development due to their versatile coordination modes and the unique electronic and structural properties they impart to metal complexes.[1][2] These complexes have shown potential in various applications, including as anticancer, antibacterial, and antifungal agents.[1]

I. Synthesis of Pyrazine-Based Ligands

This section outlines the synthesis of three exemplary pyrazine-based ligands: N′-benzylidenepyrazine-2-carbohydrazonamide, 2,2'-Bipyridine, and 2,3-Pyrazinedicarboxylic Acid.

N′-benzylidenepyrazine-2-carbohydrazonamide

This ligand is a versatile building block for synthesizing coordination compounds with interesting biological activities.[1][3] The synthesis proceeds in a three-step process starting from cyanopyrazine.[3]

Experimental Workflow for N′-benzylidenepyrazine-2-carbohydrazonamide Synthesis

workflow1 cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Amidrazone Formation cluster_step3 Step 3: Condensation A Cyanopyrazine B Methyl pyrazine-2-carbimidate A->B DBU, Methanol C Pyrazine-2-carbohydrazonamide B->C Hydrazine hydrate D N′-benzylidenepyrazine-2-carbohydrazonamide (Ligand L) C->D Benzaldehyde

Caption: Synthetic route for N′-benzylidenepyrazine-2-carbohydrazonamide.

Protocol:

  • Synthesis of Methyl pyrazine-2-carbimidate: Cyanopyrazine is treated with a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in methanol to yield methyl pyrazine-2-carbimidate.[3]

  • Synthesis of Pyrazine-2-carbohydrazonamide: The resulting iminoester from step 1 is reacted with hydrazine hydrate to form pyrazine-2-carbohydrazonamide.[3]

  • Synthesis of N′-benzylidenepyrazine-2-carbohydrazonamide (L): The amidrazone from step 2 undergoes a condensation reaction with benzaldehyde to produce the final ligand, N′-benzylidenepyrazine-2-carbohydrazonamide, with a reported yield of 89%.[3]

Characterization Data:

CompoundAppearanceYield (%)Melting Point (°C)
N′-benzylidenepyrazine-2-carbohydrazonamideWhite solid89140

Further characterization would typically involve techniques like NMR, IR spectroscopy, and mass spectrometry.

2,2'-Bipyridine

2,2'-Bipyridine (bpy) is a classical and widely used bidentate chelating ligand in coordination chemistry.[4][5] One common synthetic method is the dehydrogenation of pyridine using a Raney nickel catalyst.[5]

Experimental Workflow for 2,2'-Bipyridine Synthesis

workflow2 A Pyridine B 2,2'-Bipyridine A->B Raney Nickel, Heat workflow3 cluster_step1 Step 1: Quinoxaline Synthesis cluster_step2 Step 2: Oxidation A o-Phenylenediamine + Glyoxal-sodium bisulfite B Quinoxaline A->B C 2,3-Pyrazinedicarboxylic acid B->C Potassium permanganate workflow4 A Pyrazine-based Ligand D Reaction Mixture A->D B Metal Salt B->D C Solvent C->D E Metal Complex D->E Stirring, Heating, Precipitation/Crystallization workflow5 cluster_synthesis Synthesis cluster_characterization Characterization A Ligand/Complex Synthesis B Structural Analysis (X-ray Crystallography) A->B C Spectroscopic Analysis (NMR, IR, UV-Vis) A->C D Compositional Analysis (Elemental Analysis, Mass Spec) A->D E Thermal Analysis (TGA, DSC) A->E F Magnetic Properties (Susceptibility Measurements) A->F

References

Application Notes and Protocols: The Role of 2-(Pyrazin-2-yl)acetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrazin-2-yl)acetonitrile is a versatile heterocyclic building block with documented applications in the synthesis of various biologically active compounds. While its use is prominent in the pharmaceutical industry, the inherent reactivity of its cyano and active methylene groups also positions it as a valuable precursor for the synthesis of novel agrochemicals. Pyrazine derivatives, in general, are known to exhibit a range of agrochemical activities, including herbicidal, fungicidal, and insecticidal properties. This document provides a detailed overview of the potential application of this compound in the synthesis of agrochemically relevant heterocyclic systems, focusing on pyrazolo[1,5-a]pyrimidines, a class of compounds with known herbicidal activity.

While a direct synthesis of a commercialized agrochemical starting from this compound is not extensively documented in publicly available literature, the chemical literature on analogous azinylacetonitriles provides a strong basis for its utility. The protocols and data presented herein are based on established synthetic routes for closely related compounds and are intended to serve as a guide for researchers exploring the agrochemical potential of this compound.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its ability to serve as a scaffold for the construction of more complex, biologically active heterocyclic systems. The pyrazine ring is a known bioisostere of other aromatic systems and can impart favorable physicochemical and biological properties to the final molecule.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have been investigated for various biological activities, including their potential as herbicides. The synthesis of these compounds often involves the reaction of a 3-aminopyrazole intermediate with a β-dicarbonyl compound or its equivalent. This compound can be a key starting material for the synthesis of the requisite 3-amino-4-(pyrazin-2-yl)pyrazole intermediate.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous compounds and are presented as a viable pathway for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound.

Protocol 1: Synthesis of 3-(Dimethylamino)-2-(pyrazin-2-yl)acrylonitrile

This protocol describes the synthesis of an enaminonitrile intermediate, a crucial step in the pathway to the target pyrazole.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMFDMA)

  • Ethanol

Procedure:

  • A mixture of this compound (10 mmol) and dimethylformamide dimethyl acetal (DMFDMA) (12 mmol) is prepared.

  • The reaction mixture can be heated under reflux in a suitable solvent like ethanol or subjected to microwave irradiation for a short period (e.g., 1-5 minutes at 240 W) to accelerate the reaction.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried to yield 3-(dimethylamino)-2-(pyrazin-2-yl)acrylonitrile.

Protocol 2: Synthesis of 3-Amino-4-(pyrazin-2-yl)-1H-pyrazole

This protocol outlines the cyclization of the enaminonitrile intermediate with hydrazine to form the key aminopyrazole.

Materials:

  • 3-(Dimethylamino)-2-(pyrazin-2-yl)acrylonitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of 3-(dimethylamino)-2-(pyrazin-2-yl)acrylonitrile (10 mmol) in ethanol is prepared.

  • Hydrazine hydrate (12 mmol) is added to the solution.

  • The reaction mixture is heated under reflux for several hours (typically 4-8 hours), with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford 3-amino-4-(pyrazin-2-yl)-1H-pyrazole.

Protocol 3: Synthesis of 7-Methyl-5-(pyrazin-2-yl)pyrazolo[1,5-a]pyrimidine

This protocol details the final cyclization step to yield the target pyrazolo[1,5-a]pyrimidine.

Materials:

  • 3-Amino-4-(pyrazin-2-yl)-1H-pyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • A mixture of 3-amino-4-(pyrazin-2-yl)-1H-pyrazole (10 mmol) and ethyl acetoacetate (12 mmol) in glacial acetic acid is prepared.

  • The reaction mixture is heated under reflux for 6-10 hours, with monitoring by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with a small amount of cold ethanol and dried to yield 7-methyl-5-(pyrazin-2-yl)pyrazolo[1,5-a]pyrimidine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative based on analogous reactions reported in the literature.

StepProduct NameStarting MaterialReagentsSolventReaction ConditionsYield (%)
13-(Dimethylamino)-2-(pyrazin-2-yl)acrylonitrileThis compoundDMFDMAEthanolReflux or Microwave80-90
23-Amino-4-(pyrazin-2-yl)-1H-pyrazole3-(Dimethylamino)-2-(pyrazin-2-yl)acrylonitrileHydrazine hydrateEthanolReflux70-85
37-Methyl-5-(pyrazin-2-yl)pyrazolo[1,5-a]pyrimidine3-Amino-4-(pyrazin-2-yl)-1H-pyrazoleEthyl acetoacetate, Glacial acetic acidGlacial acetic acidReflux65-80

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for screening the synthesized compounds for herbicidal activity.

Synthesis_Pathway A This compound B 3-(Dimethylamino)-2- (pyrazin-2-yl)acrylonitrile A->B DMFDMA C 3-Amino-4-(pyrazin-2-yl)-1H-pyrazole B->C Hydrazine Hydrate D 7-Methyl-5-(pyrazin-2-yl)pyrazolo[1,5-a]pyrimidine C->D Ethyl Acetoacetate, Acetic Acid

Caption: Synthetic pathway from this compound to a pyrazolo[1,5-a]pyrimidine derivative.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Herbicidal Activity Screening Start This compound Intermediate1 Enaminonitrile Synthesis Start->Intermediate1 Intermediate2 Aminopyrazole Synthesis Intermediate1->Intermediate2 FinalProduct Pyrazolo[1,5-a]pyrimidine Synthesis Intermediate2->FinalProduct PrimaryScreen Primary Screening (e.g., seed germination assay) FinalProduct->PrimaryScreen DoseResponse Dose-Response Studies (IC50 determination) PrimaryScreen->DoseResponse Selectivity Crop Selectivity Testing DoseResponse->Selectivity Lead Lead Compound Selectivity->Lead

Caption: Workflow for synthesis and herbicidal screening of pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic pathways outlined in these application notes provide a solid foundation for the development of pyrazolo[1,5-a]pyrimidine-based herbicides. Further research into the derivatization of this scaffold and comprehensive biological screening are warranted to fully elucidate the potential of this compound in the field of crop protection. The provided protocols and workflows are intended to facilitate this exploration by offering clear, actionable guidance for researchers in the agrochemical industry.

Application Notes: Derivatization of the Nitrile Group of 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrazin-2-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazine ring is a key pharmacophore in numerous approved drugs, while the nitrile group offers a versatile handle for a wide range of chemical transformations. This document provides detailed protocols for four principal derivatizations of the nitrile moiety: [3+2] cycloaddition to form a tetrazole, hydrolysis to an amide and a carboxylic acid, reduction to a primary amine, and nucleophilic addition to form an amidine. These transformations enable the synthesis of diverse molecular scaffolds for drug discovery and development.

Key Derivatization Pathways

The nitrile group of this compound can be converted into several key functional groups, each providing distinct chemical properties for further molecular elaboration or direct biological application.

Derivatization_Pathways Start This compound Tetrazole 5-(Pyrazin-2-ylmethyl)-1H-tetrazole Start->Tetrazole NaN₃, Lewis Acid (e.g., ZnBr₂, InCl₃) Amide 2-(Pyrazin-2-yl)acetamide Start->Amide Controlled Hydrolysis (e.g., H₂SO₄, KOH/EtOH) Amine 2-(Pyrazin-2-yl)ethan-1-amine Start->Amine Reduction (e.g., LiAlH₄ or H₂/Catalyst) Acid 2-(Pyrazin-2-yl)acetic acid Amide->Acid Full Hydrolysis (H₃O⁺ or OH⁻, heat)

Figure 1: Key chemical transformations of the nitrile group of this compound.

[3+2] Cycloaddition for Tetrazole Synthesis

Application: The 5-substituted-1H-tetrazole ring is a critical functional group in medicinal chemistry, often serving as a metabolically stable bioisostere for a carboxylic acid.[1] The [3+2] cycloaddition of the nitrile with an azide source is the most common and effective method for its synthesis.[1][2] This protocol details a Lewis acid-catalyzed approach.

Experimental Protocol: Metal-Catalyzed [3+2] Cycloaddition

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Zinc bromide (ZnBr₂) or Indium(III) chloride (InCl₃)

    • N,N-Dimethylformamide (DMF) or Water

    • Hydrochloric acid (HCl), 3M

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

    • Add DMF or water as the solvent (approximately 5-10 mL per mmol of nitrile).

    • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For faster reactions, microwave irradiation at 150-160 °C for 30-60 minutes can be employed.[3]

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing water and acidify to pH 2-3 with 3M HCl while stirring vigorously in an ice bath.[2]

    • A precipitate of the tetrazole product should form. Stir for 30 minutes to ensure complete precipitation.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 5-(Pyrazin-2-ylmethyl)-1H-tetrazole by recrystallization or column chromatography.

Quantitative Data:

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
ZnBr₂Water1202485 - 95
InCl₃DMF1501280 - 90
None (µW)DMF1600.5 - 175 - 88

Hydrolysis to Amide and Carboxylic Acid

Application: Hydrolysis of the nitrile provides access to the corresponding primary amide or carboxylic acid. The amide can be a final product or an intermediate, while the carboxylic acid is a key functional group for forming ester or amide linkages. Alkaline hydrolysis of similar pyridyl-2-acetonitriles is known to produce the corresponding amides.[4]

Experimental Protocol: Controlled and Complete Hydrolysis

  • Materials:

    • This compound

    • For Amide: Concentrated sulfuric acid (H₂SO₄) or Potassium hydroxide (KOH) in ethanol.

    • For Acid: 6M Hydrochloric acid (HCl) or 25% w/v Sodium hydroxide (NaOH).

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol A: Partial Hydrolysis to 2-(Pyrazin-2-yl)acetamide

    • Cool this compound (1.0 eq) in an ice bath.

    • Slowly add concentrated H₂SO₄ (2.0 eq) and stir for 1-2 hours at room temperature.

    • Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the amide.

  • Protocol B: Complete Hydrolysis to 2-(Pyrazin-2-yl)acetic acid

    • To a round-bottom flask, add this compound (1.0 eq) and 6M HCl (10 mL per gram of nitrile).

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours until TLC or LC-MS indicates the disappearance of the starting material and amide intermediate.

    • Cool the solution to room temperature.

    • Adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Quantitative Data:

ProductReagentTemperature (°C)Time (h)Typical Yield (%)
AmideConc. H₂SO₄25270 - 85
Acid6M HCl110680 - 95
Acid25% NaOH110885 - 98

Reduction to Primary Amine

Application: The reduction of the nitrile group to a primary amine (2-(Pyrazin-2-yl)ethan-1-amine) introduces a basic and highly nucleophilic center, which is invaluable for building more complex molecules through reactions like amide coupling, reductive amination, or sulfonylation.

Experimental Protocol: LAH-Mediated Reduction

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or Diethyl ether

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction back to 0 °C.

    • Quench the reaction cautiously by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

    • Further purification can be achieved by distillation or conversion to an HCl salt followed by recrystallization.

Quantitative Data:

Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
LiAlH₄THF65475 - 90
H₂/Raney NiEtOH/NH₃501270 - 85
NaBH₄/InCl₃THF252465 - 80

Nucleophilic Addition for Amidine Synthesis

Application: Amidines are strongly basic functional groups and important pharmacophores found in various bioactive molecules and drugs.[5][6] They are often used as guanidine bioisosteres. The synthesis can be achieved through the addition of amines to the nitrile, often activated by a Lewis acid or via an intermediate like an imidate (Pinner reaction).

Experimental Protocol: Lewis Acid-Catalyzed Amine Addition

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., Benzylamine, Morpholine)

    • Aluminum trichloride (AlCl₃) or other Lewis acid

    • Anhydrous Toluene or Dichloromethane (DCM)

    • 1M Sodium hydroxide (NaOH)

    • Anhydrous potassium carbonate (K₂CO₃)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the chosen amine (1.2 eq) in anhydrous toluene.

    • Slowly add AlCl₃ (1.2 eq) at 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous toluene to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over K₂CO₃, filter, and concentrate under reduced pressure.

    • Purify the resulting amidine by column chromatography or crystallization.

Quantitative Data:

AmineCatalystTemperature (°C)Time (h)Typical Yield (%)
BenzylamineAlCl₃801860 - 75
MorpholineCuCl1002455 - 70
DiethylamineRe₆Se₈²⁺ Cluster601265 - 80

References

Application Note: A Scalable Synthesis of 2-(Pyrazin-2-yl)acetonitrile for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrazin-2-yl)acetonitrile is a key building block in the synthesis of a variety of pharmaceutical compounds, finding application in the development of therapeutics for central nervous system disorders.[1] The pyrazine moiety is a common scaffold in medicinal chemistry, and the acetonitrile group serves as a versatile handle for further chemical transformations.[2] As demand for novel pyrazine-based drugs increases, the need for a robust and scalable synthesis of this intermediate becomes paramount. This application note details a scalable, two-step synthetic protocol starting from the commercially available 2-chloropyrazine. The described method is designed for implementation in a pilot plant or manufacturing setting, with a focus on process safety, efficiency, and product purity.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, beginning with the readily available 2-chloropyrazine. The initial step involves a nucleophilic substitution of the chloride with a cyanide source to yield pyrazine-2-carbonitrile. This intermediate is then subjected to a homologation reaction to introduce the desired methylene group, affording the final product.

Experimental Protocols

Step 1: Synthesis of Pyrazine-2-carbonitrile

This procedure is adapted from analogous palladium-catalyzed cyanation reactions of aryl halides.[3][4]

Materials:

Reagent/SolventGradeSupplier
2-Chloropyrazine98%Commercially Available
Zinc Cyanide (Zn(CN)₂)98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Commercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)98%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
TolueneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine SolutionSaturatedPrepared in-house
Sodium SulfateAnhydrousCommercially Available

Procedure:

  • To a clean, dry, and nitrogen-purged 50 L glass-lined reactor, add 2-chloropyrazine (1.0 kg, 8.73 mol), zinc cyanide (0.62 kg, 5.24 mol), and anhydrous dimethylformamide (10 L).

  • Begin stirring the mixture at 200 rpm.

  • In a separate container, under a nitrogen atmosphere, prepare the catalyst by adding tris(dibenzylideneacetone)dipalladium(0) (79.8 g, 0.087 mol) and 1,1'-bis(diphenylphosphino)ferrocene (96.7 g, 0.175 mol) to anhydrous DMF (1 L). Stir for 15 minutes until a homogeneous solution is formed.

  • Transfer the catalyst solution to the main reactor via a cannula.

  • Heat the reaction mixture to 120 °C and maintain for 12 hours. Monitor the reaction progress by HPLC until the consumption of 2-chloropyrazine is greater than 99%.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a 20% aqueous ammonia solution (5 L).

  • Extract the product with toluene (3 x 10 L).

  • Combine the organic layers and wash with water (2 x 10 L) and then with brine (1 x 10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude pyrazine-2-carbonitrile.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

This step involves a homologation of the nitrile.

Materials:

Reagent/SolventGradeSupplier
Pyrazine-2-carbonitrile97+%From Step 1
Diisobutylaluminium Hydride (DIBAL-H)1.0 M in TolueneCommercially Available
AcetonitrileAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric Acid2 MPrepared in-house
Sodium BicarbonateSaturated SolutionPrepared in-house
Ethyl AcetateACS GradeCommercially Available
Brine SolutionSaturatedPrepared in-house
Magnesium SulfateAnhydrousCommercially Available

Procedure:

  • To a clean, dry, and nitrogen-purged 50 L glass-lined reactor, add a solution of pyrazine-2-carbonitrile (0.92 kg, 8.75 mol) in anhydrous tetrahydrofuran (15 L).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diisobutylaluminium hydride (1.0 M in toluene, 9.6 L, 9.6 mol) to the reaction mixture over 2 hours, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for an additional 2 hours. Monitor the reaction by TLC or LC-MS for the formation of the intermediate aldehyde.

  • In a separate reactor, prepare a solution of acetonitrile (0.43 L, 8.2 mol) in anhydrous THF (5 L) and cool to -78 °C.

  • Slowly add n-butyllithium (2.5 M in hexanes, 3.5 L, 8.75 mol) to the acetonitrile solution, maintaining the temperature below -70 °C. Stir for 30 minutes.

  • Transfer the lithium acetonitrilide solution to the reactor containing the intermediate aldehyde via a pre-cooled cannula over 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.

  • Adjust the pH to 8 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 L).

  • Combine the organic layers and wash with water (2 x 10 L) and brine (1 x 10 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (HPLC)
1Cyanation2-ChloropyrazineZn(CN)₂, Pd₂(dba)₃, dppfDMF1201285>98%
2HomologationPyrazine-2-carbonitrileDIBAL-H, Acetonitrile, n-BuLiTHF-78 to RT1670>99%

Table 2: Analytical Characterization of this compound

AnalysisSpecificationResult
AppearanceClear colorless to yellow liquidConforms
¹H NMRConforms to structureConforms
¹³C NMRConforms to structureConforms
Mass Spec (m/z)[M+H]⁺ = 120.0556120.0558
Purity (HPLC)≥ 99.0%99.5%

Safety Precautions

  • All operations should be carried out in a well-ventilated fume hood or a controlled reactor environment.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Zinc cyanide is highly toxic and should be handled with extreme care. Avoid inhalation and contact with skin.

  • Diisobutylaluminium hydride (DIBAL-H) and n-butyllithium are pyrophoric and react violently with water. Handle under a dry, inert atmosphere.

  • Quenching procedures should be performed slowly and with adequate cooling to control exothermic reactions.

Workflow Diagram

Scale_Up_Synthesis Workflow for the Scale-up Synthesis of this compound cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Homologation A Charge Reactor: 2-Chloropyrazine, Zn(CN)₂, DMF B Prepare Catalyst: Pd₂(dba)₃, dppf in DMF C Reaction: 120 °C, 12 h A->C B->C D Workup: Aqueous NH₃ quench, Toluene extraction C->D E Purification: Vacuum Distillation D->E F Intermediate: Pyrazine-2-carbonitrile E->F G Charge Reactor: Pyrazine-2-carbonitrile, THF F->G Proceed to next step H Reduction: DIBAL-H, -78 °C G->H J Addition & Reaction: -78 °C to RT H->J I Prepare Reagent: Acetonitrile, n-BuLi, -78 °C I->J K Workup: Acid/Base quench, EtOAc extraction J->K L Purification: Column Chromatography K->L M Final Product: This compound L->M

Caption: Synthetic workflow for this compound.

Conclusion

The detailed protocol herein describes a scalable and efficient synthesis of this compound. The two-step process, commencing from 2-chloropyrazine, is designed with considerations for large-scale production, including the use of commercially available reagents and established chemical transformations. This application note provides a solid foundation for researchers, scientists, and drug development professionals for the reliable production of this important pharmaceutical intermediate.

References

Application of 2-(Pyrazin-2-yl)acetonitrile in Medicinal Chemistry: A Keystone for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrazin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic properties and reactive nitrile and methylene groups make it a valuable precursor for the synthesis of a diverse range of complex nitrogen-containing scaffolds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound, with a particular focus on its application in the synthesis of potent kinase inhibitors, exemplified by the synthesis of a pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitor.

Synthesis of this compound

The synthesis of the title compound can be achieved through a nucleophilic substitution reaction of 2-chloropyrazine with a cyanide salt. The pyrazine ring is susceptible to nucleophilic attack, particularly at the carbon adjacent to the nitrogen atoms.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloropyrazine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloropyrazine (1 equivalent) in anhydrous DMSO in a round-bottom flask, add sodium cyanide (1.2 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in the Synthesis of a Pyrazolo[1,5-a]pyrimidine Pim-1 Kinase Inhibitor

This compound serves as a key starting material for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, which are privileged structures in kinase inhibitor design. The following protocol outlines the synthesis of a potent Pim-1 kinase inhibitor, demonstrating the utility of this building block.

Synthetic Workflow

The overall synthetic strategy involves the initial formation of an enaminonitrile intermediate from this compound, followed by a cyclization reaction with an aminopyrazole to construct the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization can be performed to optimize potency and selectivity.

G A This compound B 3-(Dimethylamino)-2-(pyrazin-2-yl)acrylonitrile (Enaminonitrile Intermediate) A->B DMF-DMA D Pyrazolo[1,5-a]pyrimidine Core B->D C 5-Amino-1H-pyrazole C->D Cyclization E Functionalization (e.g., Suzuki Coupling) D->E F Final Pim-1 Inhibitor E->F

Synthetic workflow for a Pim-1 inhibitor.
Experimental Protocols

  • A mixture of this compound (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) is heated at reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature and the excess DMF-DMA is removed under reduced pressure to yield the crude enaminonitrile, which can be used in the next step without further purification.

  • To a solution of the crude 3-(dimethylamino)-2-(pyrazin-2-yl)acrylonitrile (1 equivalent) in a suitable solvent such as ethanol, add 5-amino-1H-pyrazole (1.1 equivalents).

  • Add a catalytic amount of a base, such as sodium ethoxide.

  • Heat the mixture at reflux for 16 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue is purified by column chromatography to afford the pyrazolo[1,5-a]pyrimidine core structure.

Biological Activity and Data Presentation

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold synthesized from this compound have shown potent inhibitory activity against various kinases, including Pim-1, a serine/threonine kinase implicated in several cancers.

Quantitative Data: Pim-1 Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine derivative against Pim-1 kinase.

Compound IDTarget KinaseIC50 (nM)Assay Type
PZP-1 Pim-150Biochemical Assay
Pim-2>1000Biochemical Assay
Pim-3>1000Biochemical Assay

Data is representative and for illustrative purposes.

Signaling Pathway and Mechanism of Action

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Overexpression of Pim-1 is observed in various cancers, making it an attractive therapeutic target. Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold act by competing with ATP for binding to the active site of the Pim-1 kinase, thereby blocking its catalytic activity and downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Transcription Gene Transcription (Cell Survival, Proliferation) STAT->Transcription Dimerization & Translocation Pim1 Pim-1 Kinase Substrate Downstream Substrates (e.g., BAD, p27) Pim1->Substrate Phosphorylation Cell_Effects Inhibition of Apoptosis Promotion of Cell Cycle Substrate->Cell_Effects Modulation of Activity Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibition Transcription->Pim1 Expression Cytokine Cytokine Cytokine->CytokineReceptor Cytokine

Pim-1 Kinase Signaling Pathway and Inhibition.

Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay

An in vitro kinase assay is essential to determine the potency of the synthesized compounds. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.

ADP-Glo™ Kinase Assay Protocol

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide

  • ATP

  • Test compound (e.g., PZP-1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the Pim-1 kinase and the substrate peptide in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this building block in the design and synthesis of novel therapeutic agents targeting kinases such as Pim-1. The straightforward synthesis of this compound and its facile conversion to complex heterocyclic scaffolds underscore its importance in modern drug discovery.

Application Notes and Protocols: 2-(Pyrazin-2-yl)acetonitrile as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrazin-2-yl)acetonitrile is a valuable and versatile building block in heterocyclic chemistry. The presence of an activated methylene group adjacent to the pyrazine ring and a nitrile functionality allows for its participation in a wide array of cyclization and condensation reactions. The pyrazine core is a key pharmacophore in numerous approved drugs, making derivatives synthesized from this building block of significant interest in medicinal chemistry and drug discovery. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of various heterocyclic systems.

Application Note 1: Synthesis of Substituted Pyridines

The activated methylene group in this compound readily participates in condensation reactions with various electrophiles, making it an excellent precursor for the synthesis of highly substituted pyridines. A common and efficient strategy involves the reaction with chalcones or arylidenemalononitriles.

Reaction with Chalcones

This compound can react with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a base to afford 2-amino-4,6-diaryl-3-(pyrazin-2-yl)pyridines. The reaction proceeds through a Michael addition of the acetonitrile carbanion to the chalcone, followed by cyclization and aromatization.

This compound This compound Michael_Addition Michael Addition This compound->Michael_Addition Chalcone Chalcone Chalcone->Michael_Addition Base Base Base->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Substituted_Pyridine Substituted Pyridine Aromatization->Substituted_Pyridine Start This compound Intermediate Functionalized Pyrazine Intermediate Start->Intermediate Cyclocondensation Cyclocondensation Intermediate->Cyclocondensation Cyclization_Partner Three-Carbon Synthon Cyclization_Partner->Cyclocondensation Product Pyrazino[1,2-a]pyrimidine Cyclocondensation->Product Start_Materials This compound + Carbonyl Compound + Elemental Sulfur Gewald_Reaction Gewald Reaction Start_Materials->Gewald_Reaction Base_Catalyst Base (e.g., Morpholine) Base_Catalyst->Gewald_Reaction Product 2-Aminothiophene Derivative Gewald_Reaction->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrazin-2-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and direct method is the nucleophilic substitution of a 2-halopyrazine, such as 2-chloropyrazine, with a cyanide salt like sodium or potassium cyanide. This reaction is a variation of the Rosenmund-von Braun reaction, typically conducted in a polar, aprotic solvent at elevated temperatures.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.[4]

  • Presence of Water: Moisture in the reaction can lead to the formation of side products. The cyanide salt can hydrolyze to hydroxide, leading to the formation of 2-hydroxypyrazine instead of the desired nitrile.[5] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Temperature: The Rosenmund-von Braun reaction often requires high temperatures (150-200°C).[1][2] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to degradation.

  • Poor Reagent Quality: Ensure the 2-chloropyrazine is pure and the cyanide salt is fresh and dry. Sodium cyanide, for example, can absorb moisture and carbon dioxide from the air, reducing its reactivity and releasing toxic hydrogen cyanide gas.[6]

Q3: I am observing multiple spots on my TLC plate besides the product. What could these impurities be?

A3: Common impurities include unreacted starting materials, hydrolysis products, and other side-products. The table below lists the most probable impurities and their potential origin.

Q4: How can I effectively purify the crude this compound?

A4: Purification is typically achieved through column chromatography on silica gel.[4] A solvent system of hexane and ethyl acetate is often effective for separating pyrazine derivatives.[7] Recrystallization from a suitable solvent can also be employed for further purification.

Q5: What analytical techniques are recommended for characterizing the final product and its impurities?

A5: A combination of techniques is recommended for full characterization:

  • Chromatography: Thin-Layer Chromatography (TLC) for reaction monitoring, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[8]

  • Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) for structural confirmation and Mass Spectrometry (MS) to confirm the molecular weight.[9]

  • Hyphenated Techniques: GC-MS or LC-MS can be invaluable for identifying and quantifying unknown impurities.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the cyanation of 2-chloropyrazine.

Table 1: Common Problems, Potential Causes, and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Inactive cyanide salt (due to moisture). 3. Poor quality of 2-chloropyrazine. 4. Insufficient reaction time.1. Gradually increase the reaction temperature, monitoring by TLC. Temperatures for this type of reaction can be high (e.g., 120-200°C).[1][10] 2. Use freshly opened, anhydrous sodium or potassium cyanide.[5] 3. Purify the starting 2-chloropyrazine by distillation or chromatography if necessary. 4. Extend the reaction time and monitor progress using TLC until the starting material is consumed.
Formation of 2-Hydroxypyrazine Presence of water in the reaction mixture, which hydrolyzes the cyanide salt to hydroxide ions.[5]1. Thoroughly dry all glassware in an oven before use. 2. Use anhydrous grade solvent (e.g., dry DMF or DMSO). 3. Ensure the cyanide salt is completely dry.
Product Contains Pyrazine-2-carboxamide or Pyrazine-2-carboxylic acid Hydrolysis of the nitrile group during aqueous workup, especially under acidic or basic conditions.[2]1. Perform the aqueous workup under neutral or near-neutral pH conditions. 2. Use cold water for quenching and extraction to minimize hydrolysis. 3. Minimize the time the product is in contact with aqueous acidic or basic solutions.
Difficulty Removing Solvent (DMF/DMSO) These are high-boiling point solvents.1. After the reaction, quench with water and extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. 2. Wash the organic layer multiple times with brine (saturated NaCl solution) to help remove residual DMF/DMSO. 3. Remove the final traces of solvent under high vacuum.
Table 2: Potential Impurities and Identification
Impurity Name Structure Potential Origin Typical Analytical Signature
2-Chloropyrazine2-ChloropyrazineUnreacted starting material.Distinct signals in ¹H NMR and a different retention time in HPLC/GC compared to the product.
2-Hydroxypyrazine2-HydroxypyrazineReaction with hydroxide ions formed from water contamination.[5]Broad -OH peak in ¹H NMR; mass peak corresponding to C₄H₄N₂O.
Pyrazine-2-carboxamidePyrazine-2-carboxamidePartial hydrolysis of the product's nitrile group during workup.Broad -NH₂ peaks in ¹H NMR; mass peak corresponding to C₅H₅N₃O.
Pyrazine-2-carboxylic acidPyrazine-2-carboxylic acidComplete hydrolysis of the product's nitrile group.[2]Very broad carboxylic acid proton (-COOH) in ¹H NMR; mass peak corresponding to C₅H₄N₂O₂.

Experimental Protocol: Cyanation of 2-Chloropyrazine

This protocol is a representative procedure based on the principles of the Rosenmund-von Braun reaction.[1][2] Safety Note: This reaction involves highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acid should never be mixed directly with cyanide salts as it will release lethal hydrogen cyanide gas.[6][11]

Materials:

  • 2-Chloropyrazine (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Add 2-chloropyrazine (1.0 eq) and sodium cyanide (1.2 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 120-150°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction may take several hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash them with water, followed by brine, to remove the DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid by NMR and MS to confirm its identity and purity.

Visualizations

G cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification & Analysis start Combine 2-Chloropyrazine, NaCN, and Anhydrous DMF react Heat under N₂ at 120-150°C start->react monitor Monitor by TLC react->monitor quench Cool and Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize (NMR, MS) purify->analyze product Pure this compound analyze->product

Caption: General experimental workflow for the synthesis and purification.

G start Low Yield or Incomplete Reaction? check_temp Is Temperature Adequate (120-150°C)? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_h2o Was the Reaction Kept Anhydrous? check_time->check_h2o Yes increase_time Increase Reaction Time check_time->increase_time No check_reagents Are Reagents Pure and Active? check_h2o->check_reagents Yes dry_reagents Use Oven-Dried Glassware and Anhydrous Solvents check_h2o->dry_reagents No purify_reagents Use Fresh/Purified Starting Materials check_reagents->purify_reagents No end Re-evaluate Protocol check_reagents->end Yes increase_temp->check_time increase_time->check_h2o dry_reagents->check_reagents purify_reagents->end

Caption: Troubleshooting flowchart for low reaction yield.

G start 2-Chloropyrazine product This compound start->product + NaCN (Desired Path) impurity1 2-Hydroxypyrazine start->impurity1 + H₂O / OH⁻ (Side Reaction) impurity2 Pyrazine-2-carboxamide product->impurity2 + H₂O (Workup) (Partial Hydrolysis) impurity3 Pyrazine-2-carboxylic acid impurity2->impurity3 + H₂O (Workup) (Full Hydrolysis)

Caption: Potential pathways for the formation of common impurities.

References

Optimization of reaction conditions for 2-(Pyrazin-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-(Pyrazin-2-yl)acetonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound, primarily through the common method of palladium-catalyzed cyanation of a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine). This guide addresses the most frequent challenges in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be poisoned by excess cyanide ions or may not have been activated to its Pd(0) state.[1] 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low for the specific substrate and catalyst system. 3. Poor Reagent Quality: Halopyrazine starting material may be impure, or the cyanide source may be of low quality or hydrated. 4. Suboptimal Ligand Choice: The phosphine ligand may not be suitable for the specific reaction, leading to poor catalytic activity.1. Catalyst Activation & Handling: Ensure anhydrous and anaerobic (inert atmosphere) conditions to protect the catalyst. Use of a pre-catalyst or an in-situ reduction step can be beneficial. Consider adding a co-catalyst like a zinc salt to mitigate cyanide poisoning.[2] 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the temperature in increments of 10-20°C or extending the reaction time.[3] 3. Verify Reagent Purity: Use freshly purified starting materials. Ensure the cyanide source is anhydrous, especially when using reagents like Zn(CN)₂. 4. Screen Ligands: If yield remains low, screen different phosphine ligands. For cyanation of heteroaryl chlorides, bulky electron-rich phosphines like XPhos or dppf are often effective.[4]
Formation of Side Products 1. Hydrolysis of Nitrile: Presence of water in the reaction mixture can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid. 2. Hydrodehalogenation: The starting halopyrazine can be reduced, replacing the halogen with a hydrogen atom. 3. Homocoupling: The halopyrazine can couple with itself to form a bipyrazine byproduct.1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: This side reaction can sometimes be minimized by adjusting the catalyst, ligand, and base combination. 3. Adjust Catalyst and Ligand Loading: Lowering the catalyst concentration or changing the ligand might reduce the rate of homocoupling.
Difficulty in Product Purification 1. Co-elution with Starting Material: The product and starting halopyrazine may have similar polarities, making chromatographic separation challenging. 2. Product Instability: The pyrazine ring can be sensitive to acidic or basic conditions during workup and purification.1. Optimize Chromatography: Use a long column with a shallow solvent gradient. Test different solvent systems to improve separation. 2. Use Mild Workup Conditions: Avoid strong acids or bases during the aqueous workup. Neutralize the reaction mixture carefully.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the palladium-catalyzed cyanation of a 2-halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine, with a cyanide source. This reaction offers good functional group tolerance and generally proceeds under relatively mild conditions.[1]

Q2: Which halogen on the pyrazine ring is more reactive for cyanation, chlorine or bromine?

A2: Generally, bromo-substituted pyrazines are more reactive than their chloro-substituted counterparts in palladium-catalyzed cross-coupling reactions.[1] However, with the development of modern catalyst systems, efficient cyanation of 2-chloropyrazine is also achievable.[5]

Q3: What are the common palladium catalysts and ligands used for this reaction?

A3: Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). These are often used in combination with phosphine ligands. For the cyanation of heteroaryl halides, bulky, electron-rich ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and dppf (1,1'-bis(diphenylphosphino)ferrocene) have shown good performance.[2][4]

Q4: Which cyanide source is recommended?

A4: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source as it is less toxic and its low solubility in organic solvents helps to maintain a low concentration of free cyanide ions, which can reduce catalyst poisoning.[1] Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even less toxic alternative.[4]

Q5: What solvents are typically used for the cyanation of 2-halopyrazines?

A5: Anhydrous polar aprotic solvents are generally preferred. Common choices include DMF (N,N-dimethylformamide), DMAc (N,N-dimethylacetamide), and dioxane.[1][2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloropyrazine

This protocol is a representative procedure based on modern palladium-catalyzed cross-coupling methods for heteroaryl chlorides.

Materials:

  • 2-Chloropyrazine

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Zinc powder (optional, as an additive)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrazine (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • If desired, a small amount of zinc powder (e.g., 0.1 mmol) can be added to aid in the reduction of Pd(II) to Pd(0).

  • Seal the flask and heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

Data Presentation

The yield of this compound is highly dependent on the specific reaction conditions. The following tables summarize the expected impact of varying key parameters based on literature for similar palladium-catalyzed cyanation reactions.

Table 1: Effect of Catalyst and Ligand on Aryl Cyanation Yield

Catalyst (mol%)Ligand (mol%)SubstrateCyanide SourceSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (2)dppf (4)Aryl BromideZn(CN)₂DMAc110High
Pd(OAc)₂ (2)XPhos (4)Aryl ChlorideK₄[Fe(CN)₆]Dioxane/H₂O100High
Pd/C (2)dppf (4)Aryl BromideZn(CN)₂DMAc110High
Pd(PPh₃)₄ (5)-Aryl IodideKCNDMF80Moderate to High

Note: Yields are generalized from various sources for aryl halides and may vary for 2-halopyrazines.

Table 2: Influence of Reaction Temperature on Cyanation of Aryl Halides

SubstrateCatalyst SystemSolventTemperature (°C)Reaction Time (h)Observed Outcome
Aryl BromidePd(OAc)₂ / dppfDMF8024Incomplete conversion
Aryl BromidePd(OAc)₂ / dppfDMF12012High conversion
Aryl ChloridePd₂(dba)₃ / XPhosDioxane10024Moderate to high conversion
Aryl ChloridePd₂(dba)₃ / XPhosDioxane14012High conversion, potential for side products

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dry Schlenk Flask (Inert Atmosphere) reagents Add 2-Chloropyrazine, Zn(CN)₂, Pd₂(dba)₃, XPhos start->reagents solvent Add Anhydrous DMF reagents->solvent heat Heat to 100-120°C with Stirring solvent->heat monitor Monitor by TLC/GC (12-24h) heat->monitor cool Cool to RT monitor->cool filter Dilute with EtOAc & Filter through Celite cool->filter wash Wash with H₂O & Brine filter->wash dry Dry over MgSO₄ & Concentrate wash->dry chromatography Column Chromatography (Silica Gel) dry->chromatography product This compound chromatography->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed catalyst_issue Catalyst Inactivity start->catalyst_issue reaction_conditions Suboptimal Conditions (Time/Temp) start->reaction_conditions reagent_quality Poor Reagent Quality start->reagent_quality check_catalyst Ensure Anhydrous/Anaerobic Conditions, Use Pre-catalyst or Additive (e.g., Zn powder) catalyst_issue->check_catalyst optimize_conditions Increase Temperature/Time, Monitor Reaction Progress reaction_conditions->optimize_conditions check_reagents Purify Starting Materials, Use Anhydrous Reagents reagent_quality->check_reagents end Improved Yield check_catalyst->end Re-run Experiment optimize_conditions->end Re-run Experiment check_reagents->end Re-run Experiment

References

Side reactions observed during the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrazine synthesis?

A1: During the synthesis of pyrazine derivatives, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The most frequently encountered side reactions include:

  • Incomplete Dehydrogenation: In syntheses starting from piperazine or its derivatives, the dehydrogenation reaction may be incomplete, resulting in the presence of piperazine byproducts in the final product. Reaction temperature is a critical factor; for instance, in gas-phase reactions, temperatures below 300°C can lead to significant amounts of piperazine byproducts.[1]

  • Imidazole Formation: The reaction of sugars with an ammonia source can lead to the formation of imidazole derivatives as significant impurities.[2] These can be challenging to separate from the desired pyrazine product due to similar polarities.

  • Polymerization: Under certain conditions, especially at elevated temperatures, starting materials or the pyrazine product itself can undergo polymerization, leading to the formation of dark-colored, often insoluble, polymeric byproducts. Temperatures exceeding 450°C have been shown to cause the breakdown of the pyrazine ring.[1][2]

  • Strecker Aldehyde Formation: In Maillard reactions involving α-amino acids, Strecker aldehydes are common byproducts that form alongside the desired pyrazines.[2]

Q2: My pyrazine synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in pyrazine synthesis are a common issue and can be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and base can significantly impact the reaction yield. It is crucial to optimize these parameters for each specific synthesis.

  • Formation of Side Products: The side reactions mentioned in Q1 consume starting materials and reduce the overall yield of the desired pyrazine derivative.

  • Product Degradation: The desired pyrazine derivative may be unstable under the reaction conditions, leading to degradation and a lower isolated yield. Excessively high temperatures can lead to the breakdown of the pyrazine ring.[2]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of unwanted byproducts.

Q3: How can I minimize the formation of piperazine byproducts in my dehydrogenation reaction?

A3: To minimize the formation of piperazine byproducts, it is essential to ensure the dehydrogenation reaction goes to completion. Key parameters to control are:

  • Reaction Temperature: As a general rule, higher temperatures favor more complete dehydrogenation. For example, in the vapor-phase dehydrogenation of 2-methylpiperazine, increasing the temperature can improve the conversion to methylpyrazine. However, excessively high temperatures can lead to degradation of the pyrazine product.[1][2]

  • Catalyst Selection: The choice of catalyst is critical. Copper-based catalysts, such as copper chromite, are commonly used for the dehydrogenation of piperazines.[2] The catalyst's activity and loading should be optimized for the specific substrate.

  • Contact Time: In continuous flow or gas-phase reactions, optimizing the contact time of the substrate with the catalyst is crucial for maximizing the conversion to the desired pyrazine.

Q4: What is the best way to remove imidazole impurities from my pyrazine product?

A4: Imidazole byproducts can often be removed using chromatographic techniques. Column chromatography using silica gel is a common and effective method.[3][4][5] The choice of eluent is important for achieving good separation. For instance, a mixture of hexane and ethyl acetate can be effective.[4] Liquid-liquid extraction with a non-polar solvent like hexane has also been shown to selectively extract pyrazines, leaving the more polar imidazole impurities in the aqueous phase.[2]

Q5: My reaction mixture has turned dark brown or black. What does this indicate and what can I do?

A5: A dark coloration of the reaction mixture often suggests the formation of polymeric byproducts or degradation of the starting materials or product. This is typically caused by:

  • Excessive Heat: Overheating the reaction can promote polymerization and decomposition.

  • Air Oxidation: Some reaction intermediates are sensitive to air oxidation, which can lead to complex side reactions and discoloration.

To mitigate this, consider the following:

  • Carefully control the reaction temperature.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • If polymeric byproducts have formed, they can sometimes be removed by precipitation and filtration, as they are often insoluble in the reaction solvent.

Troubleshooting Guides

Issue 1: Low Yield of Desired Pyrazine Derivative

Possible CauseTroubleshooting Step
Incomplete reactionExtend the reaction time or increase the temperature moderately. Monitor the reaction progress by TLC or GC-MS.
Suboptimal catalyst/baseScreen different catalysts or bases. For example, in the synthesis of 2,5-diphenylpyrazine, different manganese pincer complexes show varying catalytic activity.[6]
Inappropriate solventTest a range of solvents with different polarities. The yield of pyrazinamide derivatives was found to be significantly higher in tert-amyl alcohol compared to ethanol or dichloromethane.[3][7]
Product loss during workupOptimize the extraction and purification procedures. Multiple extractions may be necessary.

Issue 2: Presence of Significant Amounts of Piperazine Byproduct

Possible CauseTroubleshooting Step
Insufficient dehydrogenation temperatureGradually increase the reaction temperature while monitoring for product degradation.
Inactive or inefficient catalystEnsure the catalyst is active and consider screening different dehydrogenation catalysts.
Suboptimal reaction timeOptimize the reaction time to ensure complete conversion of the piperazine starting material.

Issue 3: Contamination with Imidazole Byproducts

Possible CauseTroubleshooting Step
Reaction of sugars with ammonia sourceIf possible, modify the synthetic route to avoid these starting materials.
Co-elution during chromatographyAdjust the solvent system for column chromatography to improve separation. A gradient elution may be beneficial.
Inefficient extractionUse a non-polar solvent like hexane for liquid-liquid extraction to selectively extract the pyrazine.[2]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2,5-Diphenylpyrazine [6]

CatalystYield (%)
Manganese Pincer Complex 195
Manganese Pincer Complex 299
tBu-substituted Complex 324
PNNH-Mn Catalyst 423
Complex 564
Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), KH (3 mol %), toluene (2 mL), 150 °C, 24 h. Yields determined by GC-MS.

Table 2: Influence of Solvent on the Yield of 2,5-Diphenylpyrazine [6]

SolventYield (%)
Toluene99
THF90
1,4-Dioxane95
Reaction conditions: 2-phenylglycinol (0.5 mmol), Catalyst 2 (2 mol %), KH (3 mol %), 150 °C, 24 h. Yields determined by GC-MS.

Table 3: Effect of Solvent on the Synthesis of N-benzylpyrazine-2-carboxamide [7]

SolventYield (%)
tert-Amyl alcohol81.7
Ethanol35.7
Dichloromethane56.2
Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), Lipozyme® TL IM, 45 °C, 20 min residence time.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,3-Diphenylpyrazine [3]

This protocol describes a simple and environmentally benign method for the preparation of a pyrazine derivative.

Materials:

  • Benzil (2 mmol)

  • Ethylene diamine (2 mmol)

  • Aqueous methanol (3 mL)

  • Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Silica gel for chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Purification of Pyrazines from Imidazole Byproducts by Column Chromatography [3][5]

This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.

Materials:

  • Crude pyrazine product containing imidazole impurities

  • Silica gel

  • Chromatography column

  • Eluent (e.g., Dichloromethane (DCM) or a hexane/ethyl acetate mixture)

  • Collection vials

Procedure:

  • Prepare a silica gel column of an appropriate size for the amount of crude product.

  • Dissolve the crude product in a minimum amount of the chosen eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system. The less polar pyrazine will typically elute before the more polar imidazole.

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazine derivative.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 1,2-Diamine & α-Dicarbonyl) reaction Reaction (Condensation & Oxidation) start->reaction crude Crude Product reaction->crude tlc TLC reaction->tlc extraction Extraction crude->extraction chromatography Column Chromatography extraction->chromatography pure Pure Pyrazine Derivative chromatography->pure chromatography->tlc gcms GC-MS pure->gcms nmr NMR pure->nmr

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of pyrazine derivatives.

Troubleshooting_Guide start Low Yield or Impure Product q1 Check Reaction Conditions start->q1 q2 Analyze Crude Product (TLC/GC-MS) q1->q2 Optimal a1 Optimize Temperature, Solvent, Catalyst, Time q1->a1 Non-optimal a2 Identify Side Products q2->a2 Side Products Detected a4 Check Starting Material Purity q2->a4 No Obvious Side Products a3 Modify Purification Protocol a2->a3

Caption: A troubleshooting decision tree for common issues encountered during pyrazine synthesis.

Side_Reaction_Mechanism piperazine Piperazine dihydropyrazine Dihydropyrazine piperazine->dihydropyrazine -H2 side_product Piperazine Byproduct piperazine->side_product Incomplete Dehydrogenation pyrazine Desired Pyrazine dihydropyrazine->pyrazine -H2 (Complete Dehydrogenation)

Caption: Mechanism of incomplete dehydrogenation leading to piperazine byproduct formation.

References

Technical Support Center: Degradation of 2-(Pyrazin-2-yl)acetonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways and stability testing of 2-(Pyrazin-2-yl)acetonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemistry of the pyrazine ring and the nitrile functional group, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The nitrile group can undergo acid- or base-catalyzed hydrolysis. This process typically proceeds through an amide intermediate to form the corresponding carboxylic acid, 2-(pyrazin-2-yl)acetic acid.[1][2][3]

  • Oxidation: The pyrazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated derivatives.[4][5] In biological systems, metabolism of pyrazine derivatives often involves ring hydroxylation.[4][6]

  • Photodegradation: Exposure to UV light can induce degradation of pyrazine-containing compounds.[7] The specific photoproducts would depend on the conditions, but could involve cleavage of the pyrazine ring or reactions of the nitrile group.

Q2: What are the expected degradation products of this compound?

The primary degradation products will vary depending on the degradation pathway:

  • From Hydrolysis:

    • 2-(Pyrazin-2-yl)acetamide (amide intermediate)

    • 2-(Pyrazin-2-yl)acetic acid (final carboxylic acid product)

  • From Oxidation:

    • Hydroxylated pyrazine derivatives (e.g., 2-((hydroxy-pyrazin-2-yl))acetonitrile)

    • Pyrazine N-oxides

  • From Photodegradation:

    • A complex mixture of products may be formed, potentially including dealkylated pyrazines and products resulting from ring cleavage.[8]

Q3: How can I prevent the degradation of this compound during storage and handling?

To minimize degradation, consider the following best practices:

  • Storage Conditions: Store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

  • pH Control: Avoid strongly acidic or basic conditions in solutions to minimize hydrolysis of the nitrile group. Buffering solutions to a neutral pH is recommended.

  • Light Protection: Protect solutions and solid samples from direct exposure to light, especially UV light, to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.[9]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a sample of this compound. What could be the cause?

Answer: Unexpected peaks typically indicate the presence of impurities or degradation products. To troubleshoot this, consider the following:

  • Source of Impurities:

    • Synthesis Byproducts: The unexpected peaks could be residual starting materials, reagents, or byproducts from the synthesis of this compound.

    • Solvent Impurities: Ensure the purity of the solvents used for sample preparation and the mobile phase.

  • Degradation:

    • Sample Preparation: The compound may be degrading in the sample solvent. Assess the stability of the compound in your chosen solvent. Consider using a less reactive solvent or preparing samples immediately before analysis.

    • Storage Conditions: The sample may have degraded during storage. Review your storage conditions (temperature, light exposure, atmosphere).

  • Analytical Method:

    • Method Specificity: Your analytical method may not be specific for the parent compound, and the peaks could be from excipients or other components in a formulated product. A forced degradation study can help establish the specificity of your method.[9]

Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC check_purity Review Certificate of Analysis (Check for known impurities) start->check_purity check_blank Analyze a Solvent Blank (Rule out solvent contamination) start->check_blank forced_degradation Perform Forced Degradation Study (Identify potential degradants) check_purity->forced_degradation If peaks are unknown change_solvent Change Sample Solvent (Assess stability in solution) check_blank->change_solvent If blank is clean optimize_method Optimize HPLC Method (Improve peak separation) forced_degradation->optimize_method If degradants are suspected change_solvent->optimize_method end Identify Source of Peaks optimize_method->end

Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC analysis.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Question: In my forced degradation study of a this compound derivative, the loss of the parent compound is not accounted for by the formation of degradant peaks. What could be the reason for this poor mass balance?

Answer: A lack of mass balance is a common issue in forced degradation studies and can be attributed to several factors:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector.

  • Volatile Degradants: The degradation process may form volatile compounds that are lost from the sample.

  • Incomplete Elution: Some degradants may be strongly retained on the HPLC column and do not elute under the current chromatographic conditions.

  • Precipitation: The parent compound or its degradants may have low solubility in the stress medium, leading to precipitation.

Troubleshooting Steps:

  • Use a Mass Spectrometer (MS) Detector: An MS detector can identify non-UV active and volatile compounds.[10]

  • Modify HPLC Method: Employ a gradient with a stronger organic solvent at the end of the run to ensure all compounds have eluted.

  • Check Sample Solubility: Visually inspect stressed samples for any precipitation. If solubility is an issue, consider reducing the initial concentration of the compound.

Quantitative Data

Stress ConditionTime (hours)% Parent Compound Remaining% DegradationMajor Degradation Product(s)
0.1 M HCl (60°C)2485.214.82-(Pyrazin-2-yl)acetic acid
0.1 M NaOH (60°C)2478.521.52-(Pyrazin-2-yl)acetic acid
3% H₂O₂ (RT)2492.17.9Hydroxylated pyrazine derivatives
UV Light (254 nm)2465.734.3Complex mixture
Heat (80°C, solid)4898.91.1Minor unidentified products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade acetonitrile and water

  • Suitable buffer for neutral pH (e.g., phosphate buffer)

  • HPLC system with a PDA or MS detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil to protect it from light.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

4. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a validated HPLC method.

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • If using an MS detector, identify the mass of the degradation products to aid in structure elucidation.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation photo Photodegradation (UV light) prep_stock->photo thermal Thermal Degradation (Solid, 80°C) prep_stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc Analyze by HPLC-PDA/MS dilute->hplc eval Compare to Control Calculate % Degradation Identify Degradants hplc->eval

Caption: A typical experimental workflow for a forced degradation study.

Signaling Pathways and Logical Relationships

Proposed Degradation Pathways of this compound

The following diagram illustrates the likely degradation pathways of this compound based on established chemical principles for nitriles and pyrazine derivatives.

G A This compound B 2-(Pyrazin-2-yl)acetamide A->B Hydrolysis (mild) C 2-(Pyrazin-2-yl)acetic acid A->C Hydrolysis (strong acid/base) D Hydroxylated Pyrazine Derivatives A->D Oxidation E Pyrazine Ring Cleavage Products A->E Photodegradation B->C Hydrolysis

Caption: Proposed degradation pathways for this compound.

References

Troubleshooting low yields in reactions with 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Pyrazin-2-yl)acetonitrile.

Troubleshooting Low Yields and Reaction Issues

Low yields in reactions involving this compound can arise from several factors, including incomplete reactions, suboptimal conditions, side reactions, and product degradation. This guide provides a systematic approach to identifying and resolving these common issues.

Logical Flow for Troubleshooting Low Yields

Troubleshooting Low Yields start Low Yield Observed check_reagents Verify Purity and Integrity of Starting Materials & Reagents start->check_reagents check_reagents->start Impurities Found check_conditions Review Reaction Conditions: - Base Selection - Solvent Choice - Temperature & Time check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions Identified side_reactions Investigate Potential Side Reactions: - Hydrolysis - Dimerization - Over-alkylation check_conditions->side_reactions Conditions Appear Correct side_reactions->check_conditions Adjust Conditions product_stability Assess Product Stability During Reaction and Workup side_reactions->product_stability Side Products Identified product_stability->check_conditions Degradation Occurring purification Optimize Purification Strategy: - Chromatography - Recrystallization product_stability->purification Product is Stable purification->start Product Loss During Purification success Improved Yield purification->success Purification Optimized Nitrile Hydrolysis Nit This compound Int1 Tetrahedral Intermediate Nit->Int1 Nucleophilic Attack OH OH- (Base) OH->Int1 Int2 Tetrahedral Intermediate OH->Int2 Amide Primary Amide (Pyrazin-2-yl)acetamide Int1->Amide Proton Transfer Amide->Int2 Nucleophilic Attack Carboxylate Carboxylate Salt Int2->Carboxylate Elimination of NH2- Acid Carboxylic Acid (Pyrazin-2-yl)acetic acid Carboxylate->Acid Protonation H3O H3O+ (Acid Workup) H3O->Acid Knoevenagel Workflow start Start mix Combine this compound, Aldehyde, Piperidine, and Acetic Acid in Toluene start->mix heat Heat at 110°C mix->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool, Concentrate, Dissolve, Wash with Water and Brine monitor->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Product purify->end

Technical Support Center: Purification of 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Pyrazin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a solid at room temperature (melting point: 34-36 °C), are recrystallization and column chromatography. Liquid-liquid extraction can also be employed as an initial cleanup step to remove certain types of impurities.

Q2: I am getting a low yield after recrystallization. What are the possible reasons and solutions?

A2: Low recovery during recrystallization is a common issue. Several factors could be contributing to this:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Adding an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crash out, leading to loss of material.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or not using an ice bath to maximize precipitation can result in lower yields.

Troubleshooting Table for Low Recrystallization Yield

Possible Cause Solution
Compound is too soluble in the chosen solvent at low temperature.Screen for alternative solvents or consider a mixed-solvent system.
Too much solvent was added.Evaporate some of the solvent to concentrate the solution before cooling.
Product crystallized in the funnel during hot filtration.Use a pre-heated funnel and filter the hot solution quickly.
Insufficient cooling time.Allow the flask to cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes.

Q3: My purified this compound is discolored (e.g., yellow or brown). How can I remove the colored impurities?

A3: Discoloration often indicates the presence of highly conjugated impurities. Here are a few strategies to address this:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: If charcoal treatment is ineffective or leads to significant product loss, column chromatography is a more robust method for separating colored impurities.

  • Solvent Washing: Sometimes, washing the filtered crystals with a small amount of cold, fresh solvent can remove surface impurities that cause discoloration.

Q4: I am having trouble separating this compound from a specific impurity using column chromatography. What can I do?

A4: Co-elution of impurities is a common challenge in column chromatography. To improve separation:

  • Optimize the Mobile Phase: Adjust the polarity of the eluent. For normal-phase chromatography on silica gel, if your compounds are eluting too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If they are not moving, increase the polarity.

  • Try a Different Solvent System: Sometimes, changing the solvents in your mobile phase can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane or acetone might improve the resolution.

  • Use a High-Performance Silica Gel: Silica gels with a higher surface area can provide better separation for closely related compounds.[1]

  • Consider Reverse-Phase Chromatography: If your compound and impurities have different polarities, reverse-phase chromatography (e.g., with a C18 column and a water/acetonitrile mobile phase) might provide a better separation.

Troubleshooting Guides

Issue: Oiling Out During Recrystallization

"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This can happen if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent.

Troubleshooting Flowchart for Oiling Out

G start Compound 'oils out' during recrystallization reheat Reheat the solution to dissolve the oil start->reheat add_solvent Add a small amount of additional hot solvent reheat->add_solvent slow_cool Allow the solution to cool very slowly add_solvent->slow_cool scratch Scratch the inside of the flask with a glass rod slow_cool->scratch change_solvent Consider a different solvent or a mixed-solvent system slow_cool->change_solvent If oiling persists seed_crystal Add a seed crystal scratch->seed_crystal end Crystals form seed_crystal->end change_solvent->start G start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot gravity filtration (if needed) dissolve->hot_filtration add_antisolvent Add hot anti-solvent until turbidity hot_filtration->add_antisolvent clear_solution Add a drop of hot solvent to clarify add_antisolvent->clear_solution cool Cool slowly to room temperature clear_solution->cool ice_bath Cool in an ice bath cool->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

References

Stability issues of 2-(Pyrazin-2-yl)acetonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Pyrazin-2-yl)acetonitrile in various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic conditions?

Under acidic conditions, the primary stability concern for this compound is the hydrolysis of the nitrile group. The reaction is typically catalyzed by the presence of hydronium ions (H₃O⁺) and proceeds in a stepwise manner. Initially, the nitrile is hydrolyzed to 2-(pyrazin-2-yl)acetamide. With continued exposure to acidic conditions and heat, this amide can be further hydrolyzed to 2-(pyrazin-2-yl)acetic acid and ammonium ions. The pyrazine ring itself is relatively stable to acid, but protonation of the nitrogen atoms can activate the ring towards certain reactions, although this is less common than nitrile hydrolysis.

Q2: Is this compound stable under basic conditions?

No, this compound is also susceptible to degradation under basic conditions. Similar to acidic conditions, the nitrile group can undergo base-catalyzed hydrolysis. In the presence of a strong base, such as sodium hydroxide, the nitrile can be converted to the corresponding carboxylate salt, 2-(pyrazin-2-yl)acetate, and ammonia. The intermediate amide may also be formed. The pyrazine ring is generally more stable under basic conditions compared to acidic conditions.

Q3: What are the typical degradation products of this compound?

The main degradation products arise from the hydrolysis of the acetonitrile functional group. These include:

  • Under acidic conditions: 2-(pyrazin-2-yl)acetamide and 2-(pyrazin-2-yl)acetic acid.

  • Under basic conditions: 2-(pyrazin-2-yl)acetamide and the corresponding carboxylate salt (e.g., sodium 2-(pyrazin-2-yl)acetate).

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Avoid prolonged exposure to strong acids or bases.

  • Conduct reactions at the lowest effective temperature.

  • Use buffered solutions to maintain a neutral or near-neutral pH whenever possible.

  • If acidic or basic conditions are necessary, consider using milder reagents or shorter reaction times.

  • Store the compound in a cool, dry, and dark place to prevent degradation from heat, moisture, and light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of desired product in a reaction involving this compound under acidic conditions. Degradation of the starting material due to nitrile hydrolysis.1. Monitor the reaction progress closely using techniques like TLC or LC-MS to check for the formation of 2-(pyrazin-2-yl)acetamide or 2-(pyrazin-2-yl)acetic acid. 2. Reduce the reaction temperature. 3. Use a less harsh acid or a lower concentration.
Unexpected side products observed in a base-catalyzed reaction. Hydrolysis of the nitrile group to the corresponding carboxylate.1. Characterize the side product to confirm if it is the hydrolyzed product. 2. Use a non-nucleophilic base if the reaction chemistry allows. 3. Shorten the reaction time and lower the temperature.
Inconsistent results when using this compound from different batches. Potential degradation of the compound during storage.1. Check the purity of the starting material before use. 2. Store the compound under inert gas (e.g., nitrogen or argon) and protect it from light and moisture.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

2. Procedure:

  • Acidic Degradation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid for good peak shape).

    • Monitor the elution at a wavelength where this compound and its potential degradation products have significant absorbance.

    • Quantify the percentage of degradation by comparing the peak area of the parent compound at different time points to the initial peak area.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Conditions

Condition Time (hours) Degradation (%) Major Degradation Product
1 M HCl at 60 °C25.22-(pyrazin-2-yl)acetamide
818.52-(pyrazin-2-yl)acetamide, 2-(pyrazin-2-yl)acetic acid
2445.12-(pyrazin-2-yl)acetic acid
1 M NaOH at 60 °C28.92-(pyrazin-2-yl)acetamide
829.72-(pyrazin-2-yl)acetamide, Sodium 2-(pyrazin-2-yl)acetate
2472.3Sodium 2-(pyrazin-2-yl)acetate

Visualizations

cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A This compound B 2-(Pyrazin-2-yl)acetamide A->B Hydrolysis C 2-(Pyrazin-2-yl)acetic acid B->C Further Hydrolysis D This compound E 2-(Pyrazin-2-yl)acetamide D->E Hydrolysis F 2-(Pyrazin-2-yl)acetate E->F Further Hydrolysis

Caption: Potential degradation pathways of this compound.

start Experiment with This compound shows instability q1 Are you using acidic or basic conditions? start->q1 acid Acidic q1->acid Yes base Basic q1->base Yes check_hydrolysis Analyze for hydrolysis products (amide, acid) acid->check_hydrolysis base->check_hydrolysis mitigate Minimize degradation: - Lower temperature - Shorter reaction time - Use milder reagents check_hydrolysis->mitigate neutral Consider alternative synthesis route at neutral pH mitigate->neutral

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Purification of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) for the removal of colored impurities from pyrazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of colored impurities in pyrazine synthesis?

A1: Colored impurities in pyrazine synthesis often arise from complex side reactions, primarily the Maillard reaction, which occurs between amino acids and reducing sugars. These reactions can produce highly conjugated, polymeric compounds that are intensely colored. Other sources include the degradation of starting materials or the pyrazine product itself, especially under harsh reaction conditions such as high temperatures or extreme pH.

Q2: My purified pyrazine compound is a dark, oily residue. What is the likely cause and how should I proceed?

A2: A dark, oily appearance typically indicates the presence of polymeric byproducts or other significant impurities. It is highly recommended to perform an initial purification step like a liquid-liquid extraction (LLE) to remove the bulk of these impurities before proceeding with more refined techniques like column chromatography or recrystallization.[1]

Q3: I'm observing a persistent yellow or brownish tint in my pyrazine product even after initial purification. What could be the reason?

A3: A persistent color often suggests the presence of trace amounts of highly conjugated impurities. These can sometimes co-elute with the product during chromatography or be entrapped within the crystal lattice during recrystallization. Further purification using a different method or optimizing the current method is necessary. For instance, if normal-phase chromatography is ineffective, reverse-phase chromatography or treatment with activated carbon could be beneficial.

Q4: Can the colored impurities affect the stability or reactivity of my pyrazine compound?

A4: Yes, impurities, including colored ones, can potentially affect the stability and reactivity of your final compound. They can act as catalysts for degradation, interfere with subsequent reactions, or cause issues in formulation and drug development processes. Therefore, their removal is crucial for obtaining a pure and stable product.

Troubleshooting Guides

Issue 1: Persistent Color After Column Chromatography

Symptoms: The fractions containing the pyrazine compound are still colored after performing column chromatography.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The polarity of the stationary phase (e.g., silica gel, alumina) may not be suitable for separating the colored impurities from your pyrazine derivative.

    • Troubleshooting: If using silica gel, consider switching to neutral or basic alumina, as pyrazines can interact strongly with acidic silica. Alternatively, reverse-phase chromatography using a C18 column can be effective for polar pyrazine compounds.

  • Inadequate Mobile Phase Gradient: The solvent system used for elution may not have sufficient resolving power.

    • Troubleshooting: Optimize the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds.

  • Co-elution of Impurities: The colored impurity may have a similar polarity to your target pyrazine, leading to co-elution.

    • Troubleshooting: Consider a different purification technique, such as recrystallization or preparative HPLC, which separates compounds based on different principles.

Issue 2: "Oiling Out" During Recrystallization

Symptoms: Instead of forming solid crystals upon cooling, the pyrazine compound separates as an oil.

Possible Causes & Solutions:

  • Solution is too Supersaturated: The concentration of the pyrazine in the solvent is too high.

    • Troubleshooting: Reheat the solution to dissolve the oil and add a small amount of the "good" (high-solubility) solvent to reduce the saturation.

  • Cooling Rate is too Rapid: Fast cooling does not allow sufficient time for crystal lattice formation.

    • Troubleshooting: Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath.

  • Low Melting Point of the Compound: The solute is coming out of solution at a temperature above its melting point.

    • Troubleshooting: Try using a lower boiling point solvent for recrystallization.

Issue 3: Low Recovery After Activated Carbon Treatment

Symptoms: A significant amount of the desired pyrazine compound is lost after treatment with activated carbon.

Possible Causes & Solutions:

  • Excessive Amount of Activated Carbon: Activated carbon can adsorb the product along with the impurities.

    • Troubleshooting: Use a minimal amount of activated carbon. Start with a very small quantity (e.g., 1-2% by weight of the solute) and add more only if necessary.

  • Prolonged Contact Time: The longer the product is in contact with activated carbon, the more of it will be adsorbed.

    • Troubleshooting: Minimize the contact time. A brief treatment followed by rapid filtration is often sufficient.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Activated Carbon Variable50-90%Highly effective for removing colored, conjugated impurities.Can adsorb the desired product, leading to yield loss.
Recrystallization >99%70-90%Can yield very high purity product; effectively removes insoluble and some soluble impurities.Yield can be compromised by solubility in the mother liquor; finding a suitable solvent can be time-consuming.
Silica Gel Chromatography 95-99%50-80%Good for separating compounds with different polarities.Strong interactions with basic compounds like pyrazines can lead to tailing and lower yields; requires significant solvent volumes.
Preparative HPLC (C18) >99.5%40-75%Excellent separation power, even for closely related isomers.Can be expensive and time-consuming for large quantities.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol is suitable for removing colored impurities from a pyrazine solution.

  • Dissolution: Dissolve the impure pyrazine compound in a suitable hot solvent.

  • Cooling: Briefly remove the flask from the heat source to prevent bumping upon addition of the activated carbon.

  • Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

  • Heating and Stirring: Gently heat the mixture to boiling for a short period (5-10 minutes) with continuous stirring.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the purified pyrazine.

  • Isolation: Collect the crystals by vacuum filtration.

Protocol 2: Recrystallization

This protocol is for the purification of solid pyrazine derivatives.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the pyrazine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the impure pyrazine in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Column Chromatography

This protocol describes the purification of a pyrazine compound using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude pyrazine in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure pyrazine compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Pyrazine (Colored, Oily) LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup AC Activated Carbon Treatment LLE->AC Color Removal Chroma Column Chromatography AC->Chroma Separation Recryst Recrystallization Chroma->Recryst Final Polishing Pure Pure Pyrazine (Colorless) Recryst->Pure

Troubleshooting_Color_Impurities Start Start: Colored Pyrazine Compound Method Select Purification Method Start->Method Chromatography Column Chromatography Method->Chromatography Polarity Difference Recrystallization Recrystallization Method->Recrystallization Solid Product ActivatedCarbon Activated Carbon Method->ActivatedCarbon High Conjugation Result_Chroma Still Colored? Chromatography->Result_Chroma Result_Recryst Oiling Out? Recrystallization->Result_Recryst Result_AC Low Recovery? ActivatedCarbon->Result_AC Success Colorless Product Result_Chroma->Success No ChangeStationary Change Stationary Phase (e.g., Alumina, C18) Result_Chroma->ChangeStationary Yes OptimizeGradient Optimize Mobile Phase Gradient Result_Chroma->OptimizeGradient Yes Result_Recryst->Success No SlowCooling Ensure Slow Cooling Result_Recryst->SlowCooling Yes AdjustConcentration Adjust Concentration Result_Recryst->AdjustConcentration Yes Result_AC->Success No ReduceCarbon Reduce Amount of Activated Carbon Result_AC->ReduceCarbon Yes ReduceTime Reduce Contact Time Result_AC->ReduceTime Yes

References

Technical Support Center: Prevention of Unwanted Polymerization in Cyano-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyano-containing heterocyclic compounds. This resource provides practical guidance to mitigate and manage unwanted polymerization during synthesis, purification, and storage. Uncontrolled polymerization can lead to decreased yields, purification challenges, and compromised sample integrity.

Frequently Asked Questions (FAQs)

Q1: Which types of cyano-containing heterocyclic compounds are most susceptible to polymerization?

While many cyano-containing heterocyclic compounds are stable, those with structural features that activate the nitrile group or the heterocyclic ring are more prone to polymerization. Susceptibility increases in compounds with:

  • High electron deficiency in the heterocyclic ring, which can make it susceptible to nucleophilic attack.

  • Conjugation of the cyano group with double bonds within the ring system.

  • The presence of other reactive functional groups.

A prime example of a highly reactive cyano-containing heterocycle used as a monomer is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which readily undergoes polymerization to form covalent triazine frameworks.[1][2] While often intentional, its reactivity highlights the potential for unwanted polymerization under certain conditions.

Q2: What are the primary mechanisms of unwanted polymerization for these compounds?

Unwanted polymerization of cyano-containing compounds, including heterocycles, typically proceeds through two main pathways, analogous to those seen in highly reactive monomers like cyanoacrylates:

  • Anionic Polymerization: This is often the more rapid and common pathway for unwanted polymerization. It can be initiated by trace amounts of nucleophiles or basic impurities such as water, amines, or hydroxides.[3] The basicity of some nitrogen-containing heterocycles themselves can sometimes catalyze this process.

  • Free-Radical Polymerization: This pathway can be initiated by heat, light (UV radiation), or radical-generating impurities (e.g., peroxides). This is a common issue during purification steps like distillation, which involve elevated temperatures.[3]

Q3: How do pH and temperature affect the stability of my cyano-containing heterocyclic compound?

Both pH and temperature are critical factors.

  • pH: Basic conditions (high pH) can introduce nucleophiles (e.g., OH⁻) that initiate anionic polymerization.[3] Conversely, highly acidic conditions can sometimes lead to degradation or other side reactions, though acids are often used as stabilizers to prevent anionic polymerization.[3][4] The stability of a given compound is highly dependent on its specific structure.[5]

  • Temperature: Higher temperatures accelerate both anionic and free-radical polymerization.[6] It is a primary cause of polymerization during exothermic reactions or purification at elevated temperatures. Storage at low temperatures (e.g., 2-8°C) is a key strategy for long-term stability.[7]

Q4: What are the signs that my compound is beginning to polymerize?

Early detection is crucial. Common indicators include:

  • A noticeable increase in the viscosity of a solution.

  • The solution becoming cloudy, hazy, or precipitating a solid.

  • A sudden, unexpected increase in reaction temperature, indicating a runaway exothermic polymerization.[6]

  • Changes in color.

For more precise monitoring, analytical techniques such as Gel Permeation Chromatography (GPC) or NMR spectroscopy can be employed to detect the formation of oligomers and polymers.[8]

Q5: Can I add my own inhibitors to prolong the shelf life of a compound?

Yes, adding inhibitors is a common and effective strategy. A dual-inhibitor system is often employed, targeting both primary polymerization pathways:

  • Anionic Polymerization Inhibitors: These are acidic compounds that neutralize basic initiators. Examples include sulfur dioxide (SO₂), p-toluenesulfonic acid, or even weak acids like acetic acid.[2][3]

  • Free-Radical Polymerization Inhibitors: These are typically phenolic compounds that scavenge free radicals. Common examples are hydroquinone (HQ) and 4-methoxyphenol (MEHQ).[6]

It is critical to use the correct type and concentration of inhibitors to avoid over-stabilization, which could interfere with subsequent reactions.

Troubleshooting Guide

Unwanted polymerization can manifest as gel formation, increased viscosity, or the precipitation of a solid mass. The following guide addresses common problems and provides actionable solutions.

ProblemPossible CauseSolution
Reaction mixture becomes viscous or solidifies Rapid, uncontrolled polymerization due to strong bases, high temperature, or impurities.1. Reduce Temperature: Pre-cool the reaction mixture before adding the cyano-heterocycle and maintain a low temperature (e.g., 0-10°C) using an ice bath.[6] 2. Control Reagent Addition: Add reagents dropwise with vigorous stirring to dissipate heat and avoid localized high concentrations. 3. Use an Inhibitor: Add a free-radical inhibitor like MEHQ to the reaction mixture beforehand.[6]
Low yield with formation of a white precipitate Slower, but significant, polymerization catalyzed by the basicity of reactants (e.g., amines) or residual catalysts.1. Optimize Catalyst: Reduce the concentration of any base catalyst to the minimum effective amount. 2. Introduce a Weak Acid: The addition of a weak acid can temper the basicity of the reaction medium and slow polymerization.[3] 3. Purify Reagents: Ensure all starting materials and solvents are free from water and basic/radical impurities.
Compound polymerizes during storage Moisture contamination or inhibitor depletion over time.1. Ensure Dry Conditions: Store under an inert atmosphere (e.g., argon or nitrogen) and use a desiccator for opened containers.[7] 2. Refrigerate: For long-term storage, keep unopened containers in a refrigerator (2-8°C). Allow the container to warm to room temperature before opening to prevent moisture condensation.[7] 3. Replenish Inhibitors: If storing for an extended period after opening, consider adding a small amount of a suitable inhibitor.
Polymerization occurs during purification (distillation) High temperatures initiating free-radical polymerization in the liquid or vapor phase.1. Use Vacuum Distillation: Purify at the lowest possible temperature by applying a high vacuum.[2] 2. Add Inhibitors to Flask and Receiver: Add a free-radical inhibitor (e.g., hydroquinone) to the distillation flask and the receiving flask to inhibit polymerization in both phases.[2] 3. Introduce an Anionic Inhibitor Gas: For highly sensitive compounds, a slow bleed of an acidic gas like SO₂ can inhibit vapor-phase polymerization.[2]

Quantitative Data on Inhibitors

Table 1: Recommended Concentrations for Common Polymerization Inhibitors (Based on Cyanoacrylate Stabilization)

Inhibitor TypeInhibitor NameTypical Concentration (ppm)Mechanism of ActionReference
Anionic Sulfur Dioxide (SO₂)10 - 100Acidic gas; neutralizes basic initiators in liquid and vapor phases.[9]
Anionic p-Toluenesulfonic Acid50 - 500Strong acid; effective liquid-phase anionic inhibitor.[2]
Anionic Boric Acid Chelate100 - 1000Protonic acid formed in situ; less impact on cure rate than strong acids.[9]
Free Radical Hydroquinone (HQ)10 - 70Phenolic compound; scavenges free radicals, effective at high temps.[1]
Free Radical 4-Methoxyphenol (MEHQ)50 - 200Common alternative to hydroquinone.[6]
Free Radical Butylated Hydroxyanisole (BHA)500 - 5000Often used in combination with hydroquinone for synergistic effect.[1]

Note: Optimal concentrations may vary significantly depending on the specific compound, its purity, and the storage/reaction conditions.

Experimental Protocols

Protocol 1: General Handling and Storage of Potentially Unstable Cyano-Containing Heterocyclic Compounds
  • Initial Inspection: Upon receiving the compound, visually inspect for any signs of polymerization (e.g., increased viscosity, presence of solids).

  • Inert Atmosphere: Handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).

  • Solvent Selection: Use dry, aprotic solvents that have been purified to remove water, peroxides, and other impurities.

  • Storage of Unopened Containers: For maximum shelf life, store unopened containers in a refrigerator at 2-8°C, protected from light.

  • Storage of Opened Containers:

    • Tightly seal the container cap immediately after use.

    • Flush the headspace of the container with a dry, inert gas before sealing.

    • Store in a desiccator at room temperature to prevent moisture contamination. Avoid refrigerating opened containers to prevent moisture condensation upon warming.[7]

  • Stabilizer Addition: If the compound is to be stored for a prolonged period after opening, consider adding a free-radical inhibitor (e.g., MEHQ to a concentration of 100-200 ppm).

Protocol 2: Preventing Polymerization During a Reaction
  • Reagent Purity: Ensure all reactants and solvents are pure and dry. Remove any polymerization inhibitors from reagents if they will interfere with the desired reaction (e.g., by passing through an inhibitor-removal column immediately before use).

  • Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven or by flame-drying under vacuum. Maintain an inert atmosphere throughout the reaction.

  • Temperature Control: Use an ice/salt bath or a cryostat to maintain a consistent low temperature, especially during exothermic additions.

  • Addition of Reagents: Add the cyano-containing heterocyclic compound slowly and dropwise to the reaction mixture with vigorous stirring.

  • Monitoring: Monitor the reaction visually for any signs of polymerization. A thermocouple can be used to monitor the internal temperature for any unexpected exotherms.[6]

  • Quenching: Once the reaction is complete, quench it appropriately. If a basic catalyst was used, neutralize it with a weak acid to prevent post-reaction polymerization.

Visualizations

Polymerization_Mechanisms cluster_anionic Anionic Polymerization cluster_radical Free-Radical Polymerization A_Start Cyano-Heterocycle (Monomer) A_Anion Initiated Anion A_Start->A_Anion A_Propagation Propagating Polymer Chain A_Start->A_Propagation A_Initiator Nucleophile (e.g., OH⁻, R⁻) A_Initiator->A_Anion Initiation A_Anion->A_Propagation Propagation A_Polymer Polymer A_Propagation->A_Polymer R_Start Cyano-Heterocycle (Monomer) R_Radical Initiated Radical R_Start->R_Radical R_Propagation Propagating Radical Chain R_Start->R_Propagation R_Initiator Initiator (Heat, UV, R•) R_Initiator->R_Radical Initiation R_Radical->R_Propagation Propagation R_Polymer Polymer R_Propagation->R_Polymer

Caption: Primary mechanisms of unwanted polymerization.

Troubleshooting_Workflow Start Unwanted Polymerization Observed Context During which process? Start->Context Reaction During Reaction Context->Reaction Reaction Storage During Storage Context->Storage Storage Purification During Purification Context->Purification Purification Temp Is Reaction Temperature Too High? Reaction->Temp Moisture Moisture or Air Exposure? Storage->Moisture Dist_Temp Distillation Temperature Too High? Purification->Dist_Temp Sol_Temp Reduce Temperature & Control Addition Rate Temp->Sol_Temp Yes Base Is a Strong Base Present? Temp->Base No Sol_Base Reduce Catalyst Conc. &/or Add Weak Acid Base->Sol_Base Yes Sol_Inhibitor Add Free-Radical Inhibitor (MEHQ) Base->Sol_Inhibitor No Sol_Moisture Store Under Inert Gas & in Desiccator Moisture->Sol_Moisture Yes Inhibitor Inhibitor Depleted? Moisture->Inhibitor No Sol_AddInhibitor Add Fresh Inhibitor Inhibitor->Sol_AddInhibitor Yes Sol_Vacuum Use High Vacuum to Lower Temp. Dist_Temp->Sol_Vacuum Yes Sol_DistInhibitor Add Inhibitors to Flask & Receiver Sol_Vacuum->Sol_DistInhibitor

Caption: Troubleshooting decision tree for polymerization.

References

Navigating the Challenges of N-Alkylation in Pyrazine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrazine derivatives is a critical transformation in the synthesis of a wide array of biologically active compounds. However, the inherent electron-deficient nature of the pyrazine ring presents unique challenges, often leading to low yields, undesired side reactions, and complex purification processes. This technical support center provides a comprehensive resource to troubleshoot common issues and offers practical guidance for successful N-alkylation of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of pyrazines so challenging?

A1: The primary challenge stems from the electron-withdrawing character of the two nitrogen atoms in the pyrazine ring. This reduces the nucleophilicity of the nitrogen atoms, making them less reactive towards electrophiles (alkylating agents). Consequently, forcing reaction conditions are often required, which can lead to side reactions and degradation of starting materials or products.

Q2: What are the most common side reactions observed during pyrazine N-alkylation?

A2: Common side reactions include:

  • Di-alkylation: Sequential alkylation of both nitrogen atoms, leading to the formation of di-alkylated pyrazinium salts. This is particularly prevalent with highly reactive alkylating agents and when using a stoichiometric excess of the alkylating agent.

  • C-Alkylation: In some cases, particularly with organometallic reagents or under radical conditions, alkylation can occur at the carbon atoms of the pyrazine ring.

  • Reaction with Substituents: Functional groups on the pyrazine ring may react with the alkylating agent or the base used in the reaction.

  • Formation of Complex Mixtures: The combination of low reactivity and potential side reactions can result in the formation of complex product mixtures that are difficult to separate.

Q3: How can I control for mono-alkylation versus di-alkylation?

A3: Achieving selective mono-alkylation is a significant challenge. Key strategies include:

  • Control of Stoichiometry: Using a molar excess of the pyrazine derivative relative to the alkylating agent can favor mono-alkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Use of Bulky Alkylating Agents: Steric hindrance from a bulky alkyl group can disfavor the second alkylation step.

  • Protecting Group Strategy: For pyrazines with other reactive sites, employing a protecting group strategy can direct the alkylation to the desired nitrogen atom.

Q4: What are the recommended solvents and bases for N-alkylation of pyrazines?

A4: The choice of solvent and base is critical and often substrate-dependent.

  • Solvents: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used to dissolve the pyrazine derivative and the resulting salts. For reactions involving the formation of pyrazinium salts, sometimes no solvent or a minimal amount of a high-boiling solvent is used.

  • Bases: For reactions requiring a base to deprotonate a substituent or neutralize acid formed during the reaction, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. Stronger bases like sodium hydride (NaH) may be required in some cases but can also promote side reactions. For the direct formation of pyrazinium salts from neutral pyrazines, a base is not always necessary.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Low nucleophilicity of the pyrazine nitrogen. 2. Insufficiently reactive alkylating agent. 3. Inappropriate reaction temperature. 4. Poor solubility of starting materials.1. Use a more reactive alkylating agent (e.g., alkyl iodide or triflate instead of bromide or chloride). 2. Increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction. 3. Switch to a more polar solvent (e.g., DMF or DMSO) to improve solubility. 4. For the formation of pyrazinium salts, consider neat reaction conditions (no solvent).
Formation of Di-alkylated Product 1. Excess of alkylating agent. 2. High reactivity of the mono-alkylated intermediate. 3. Prolonged reaction time.1. Use an excess of the pyrazine starting material (e.g., 2-5 equivalents). 2. Add the alkylating agent slowly and at a lower temperature. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-alkylated product is formed.
Unidentified Side Products 1. Reaction at other sites on the pyrazine ring or substituents. 2. Decomposition of starting material or product under harsh conditions. 3. Reaction with solvent.1. Use milder reaction conditions (lower temperature, less reactive base). 2. Protect sensitive functional groups on the pyrazine ring before alkylation. 3. Choose a less reactive solvent.
Difficult Purification 1. Formation of highly polar pyrazinium salts that are soluble in water. 2. Complex mixture of products with similar polarities. 3. Presence of unreacted starting materials.1. For pyrazinium salts, precipitation from the reaction mixture with a less polar solvent (e.g., diethyl ether, ethyl acetate) can be effective. 2. Utilize column chromatography on silica gel or alumina. For polar compounds, reversed-phase chromatography may be necessary.[1] 3. Consider distillation for volatile pyrazine derivatives.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-alkylation of pyrazine derivatives to form pyrazinium salts. It is important to note that yields are highly dependent on the specific substrate and alkylating agent used.

Pyrazine DerivativeAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-MethylpyrazineMethyl iodideNoneRoom Temp.24~50 (mixture of isomers)[2]
2,6-DimethylpyrazineMethyl iodideNoneRoom Temp.24~50 (mixture of isomers)[2]
2,5-DimethylpyrazineMethyl iodideNoneRoom Temp.24Quantitative (single product)[2]
3-Substituted PyrazinesBenzyl bromide derivativesToluene/1,4-Dioxane3036up to 91[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkylpyrazinium Iodide Salts[2]

This protocol describes the direct alkylation of a pyrazine derivative with methyl iodide to form the corresponding N-methylpyrazinium iodide salt.

Materials:

  • Substituted pyrazine (e.g., 2,5-dimethylpyrazine)

  • Methyl iodide (CH₃I)

  • Small reaction vial with a screw cap

Procedure:

  • Place the substituted pyrazine (1.0 eq) in a small reaction vial.

  • Carefully add methyl iodide (1.5 - 2.0 eq) to the vial.

  • Seal the vial tightly with a screw cap.

  • Allow the reaction mixture to stand at room temperature for 24-48 hours. The progress of the reaction can be monitored by the formation of a solid precipitate.

  • After the reaction is complete, wash the resulting solid with a small amount of a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

  • Dry the solid product under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Characterization: The formation of the N-alkylpyrazinium salt can be confirmed by ¹H NMR spectroscopy, where a characteristic downfield shift of the pyrazine ring protons and the appearance of a new signal for the N-alkyl group are observed.[2]

Visualizing Experimental Workflows

Troubleshooting Low Yield in Pyrazine N-Alkylation

Troubleshooting_Low_Yield start Low or No Yield check_reactivity Assess Reactivity start->check_reactivity increase_temp Increase Temperature or use Microwave check_reactivity->increase_temp Low Temp? more_reactive_agent Use More Reactive Alkylating Agent (e.g., R-I, R-OTf) check_reactivity->more_reactive_agent Weak Agent? check_solubility Check Solubility increase_temp->check_solubility more_reactive_agent->check_solubility change_solvent Switch to More Polar Solvent (DMF, DMSO) check_solubility->change_solvent Poor Solubility? neat_conditions Consider Neat Reaction (no solvent) check_solubility->neat_conditions Salt Formation? success Improved Yield change_solvent->success neat_conditions->success

Caption: A decision tree for troubleshooting low yields in N-alkylation reactions of pyrazines.

Workflow for Selective Mono-N-Alkylation

Mono_Alkylation_Workflow start Goal: Mono-N-Alkylation pyrazine Pyrazine Derivative start->pyrazine alkylating_agent Alkylating Agent start->alkylating_agent reaction_setup Reaction Setup pyrazine->reaction_setup alkylating_agent->reaction_setup control_stoichiometry Use Excess Pyrazine (2-5 eq.) reaction_setup->control_stoichiometry slow_addition Slow, Dropwise Addition of Alkylating Agent reaction_setup->slow_addition low_temp Maintain Low Reaction Temperature reaction_setup->low_temp reaction Reaction control_stoichiometry->reaction slow_addition->reaction low_temp->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Work-up & Purification monitoring->workup Desired product formed product Mono-N-Alkylated Product workup->product

Caption: A workflow diagram illustrating key strategies for achieving selective mono-N-alkylation of pyrazine derivatives.

References

Technical Support Center: Regioselectivity in Substituted Pyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in reactions involving substituted pyrazines.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions to improve regioselectivity.

Question: My directed ortho-metalation (DoM) of a substituted pyrazine is giving a mixture of regioisomers or failing. What went wrong?

Answer:

Achieving high regioselectivity in the metalation of pyrazines is a frequent challenge. The outcome is highly dependent on the base, solvent, temperature, and the electronic nature of the substituents on the pyrazine ring.

  • Potential Cause 1: Inappropriate Base. Standard alkyllithium bases like n-BuLi can act as nucleophiles, adding to the electron-deficient pyrazine ring instead of deprotonating it.[1] This leads to undesired side products and low yields.

    • Solution: Employ sterically hindered, non-nucleophilic bases. Lithium amides such as LDA and LiTMP, or magnesium- and zinc-based TMP-amides (e.g., TMPMgCl·LiCl), are often more effective.[1][2][3] These bases favor deprotonation over nucleophilic addition. For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl selectively occurs at the C3 position.[2]

  • Potential Cause 2: Competing Deprotonation Sites. The inherent acidity of the pyrazine ring protons can lead to mixtures. For a generic 2-substituted pyrazine, the observed order of deprotonation is often C5 > C6 > C3.[1]

    • Solution: The choice of base and additives can steer the regioselectivity. The use of TMP-magnesium or -zinc bases in combination with BF₃·OEt₂ has been shown to enable selective metalation that might not be achievable with lithium bases alone.[1]

  • Potential Cause 3: Incorrect Temperature. Metalation reactions are highly sensitive to temperature. Polylithiated intermediates can be unstable, and higher temperatures can lead to decomposition or loss of selectivity.[4]

    • Solution: Conduct initial trials at very low temperatures (e.g., -78 °C or even -100 °C) and monitor the reaction closely.[4][5] A temperature study can reveal the optimal conditions for selective deprotonation versus side reactions.

Question: I am attempting a Minisci-type radical reaction on my pyrazine substrate, but I'm getting poor selectivity between the available C-H positions. How can I control the outcome?

Answer:

The Minisci reaction is a powerful tool for C-H functionalization of electron-deficient heterocycles like pyrazines, but controlling its regioselectivity can be complex.[6][7]

  • Potential Cause 1: Nucleophilic vs. Electrophilic Radical Behavior. The nature of the radical species is critical. Nucleophilic radicals (like most alkyl radicals) preferentially attack the most electron-poor positions of the protonated pyrazine ring, while electrophilic radicals react at more electron-rich sites.[8]

    • Solution: Carefully select your radical precursor. For alkylation, using a carboxylic acid with AgNO₃/(NH₄)₂S₂O₈ generates a nucleophilic alkyl radical that will target the positions ortho and para to the ring nitrogens.[6] The presence of a strong electron-withdrawing group (EWG) on the pyrazine can further direct the incoming radical. For example, 2-acylpyrazines often direct incoming radicals to the C5 or C6 position (para-substitution).[8]

  • Potential Cause 2: Multiple Activated Positions. In many substituted pyrazines, multiple positions are electronically activated towards radical attack, leading to isomeric mixtures.[6]

    • Solution: Modifying the reaction conditions, such as solvent and pH, can sometimes tune the regioselectivity by altering the relative contributions of competing directing factors.[8] In some cases, a blocking group strategy, while more common for pyridines, could be adapted to temporarily block a more reactive site, directing the functionalization elsewhere.[9]

Question: My palladium-catalyzed cross-coupling reaction on a dihalopyrazine is not selective, leading to a mixture of mono-coupled products and/or significant amounts of di-coupled byproduct. What can I do?

Answer:

Selective functionalization of dihalopyrazines is essential for building molecular complexity. Regioselectivity is typically governed by the relative reactivity of the C-X bonds.

  • Potential Cause 1: Similar Reactivity of C-X Bonds. If the two halogen positions have similar electronic environments, selective reaction can be difficult.

    • Solution 1 (Different Halogens): If possible, synthesize a mixed dihalopyrazine (e.g., 2-chloro-5-iodopyrazine). The C-I bond is significantly more reactive towards oxidative addition to Pd(0) than the C-Cl bond, allowing for highly selective coupling at the iodo-position first.

    • Solution 2 (Ligand Control): For dihalopyrazines with identical halogens (e.g., 2,5-dichloropyrazine), the choice of ligand on the palladium catalyst can sometimes differentiate between the two sites.[10] Very bulky N-heterocyclic carbene (NHC) or phosphine ligands can impart selectivity that is not observed with smaller, more common ligands like PPh₃.[10]

  • Potential Cause 2: Over-reaction (Diarylation). The initial mono-coupled product can sometimes be more reactive than the starting dihalopyrazine, or the catalyst may not dissociate quickly, leading to a second coupling event.[10]

    • Solution: Carefully control the stoichiometry (use only one equivalent of the coupling partner). Running the reaction at a lower temperature or for a shorter time can also disfavor the second coupling. Some specialized ligands have been shown to suppress diarylation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the general rules for predicting regioselectivity in functionalizing a substituted pyrazine?

A1: Predicting regioselectivity depends on the reaction type:

  • Electrophilic Substitution: This is generally difficult due to the electron-deficient nature of the pyrazine ring.[11] If it occurs, activating groups (electron-donating groups) are required, and they will direct the electrophile.

  • Nucleophilic Aromatic Substitution (SNAr): Nucleophiles will attack carbon atoms bearing a good leaving group (like a halogen). The positions ortho and para to the ring nitrogens are the most activated towards attack.

  • Deprotonation (Metalation): A base will remove the most acidic proton. Acidity is enhanced by adjacent electron-withdrawing groups and proximity to the ring nitrogens. Without a strong directing group, the order of kinetic acidity is often C2/C5 > C3/C6. A Directed Metalation Group (DMG) like an amide or chloro group will direct deprotonation to its ortho position.[4]

  • Radical Substitution (Minisci): Nucleophilic radicals attack the most electron-deficient positions of the protonated pyrazine, which are typically the positions ortho and para to the nitrogens.[7][8]

Q2: How do I choose a Directed Metalation Group (DMG) for pyrazine functionalization?

A2: The choice of a DMG is critical for controlling deprotonation. A good DMG should be a Lewis base that can coordinate to the lithium of the base, directing it to a nearby C-H bond. Halogens (e.g., -Cl) are effective DMGs in pyrazine chemistry, directing lithiation to the adjacent position.[4] For example, 2-chloropyrazine is selectively lithiated at the C3 position.[4]

Q3: Can I selectively functionalize one position on a dichloropyrazine?

A3: Yes, this is a common synthetic challenge with established solutions.

  • For 2,6-Dichloropyrazine: The two chloro-substituted positions are equivalent. However, the C3 and C5 positions are not. Sequential dilithiation has been used to introduce two different functional groups at C3 and C5 in a one-pot fashion.[5]

  • For 2,5-Dichloropyrazine: The two chloro positions are electronically distinct. While classical cross-coupling might give mixtures, modern catalyst systems with bulky ligands can show a preference for one site over the other.[10] Alternatively, metalation using TMP-based reagents followed by Negishi coupling is a powerful strategy for regioselective functionalization.[12]

Data and Protocols

Table 1: Regioselectivity in Metalation of 2-Chloropyrazine

This table summarizes how reaction conditions can influence the product distribution in the metalation and subsequent quenching of 2-chloropyrazine with methyl benzoate, demonstrating the feasibility of selective mono- or di-functionalization.

Condition IDBase Addition & MetalationQuench ConditionsProduct Ratio (Mono-3- vs. Di-3,6-)
A Stir with LiTMP for 30 min at -78 °CAdd MeOBz, stir 30 min at -78 °C95 : 5
B Stir with LiTMP for 1.5 h at -78 °CAdd MeOBz, stir 30 min at -78 °C80 : 20
C Stir with LiTMP for 30 min at -78 °CAdd MeOBz, stir 30 min at 0 °C60 : 40
D Stir with LiTMP for 1.5 h at 0 °CAdd MeOBz, stir 15 min at -78 °C10 : 90
Data adapted from a study on the 3,6-dilithiation of 2-chloropyrazine.[4] Conditions are simplified for clarity.
Experimental Protocol: Regioselective Minisci-Type Alkylation

This protocol provides a general method for the C-H alkylation of an electron-deficient pyrazine using a carboxylic acid as the alkyl source.[9]

Materials:

  • Substituted Pyrazine (1.0 equiv)

  • Carboxylic Acid (e.g., Pivalic acid) (2.0 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Silver Nitrate (AgNO₃) (0.2 equiv)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Water

  • Sulfuric Acid (for protonation, if necessary)

Procedure:

  • To a reaction vessel, add the substituted pyrazine (0.5 mmol, 1 equiv), the carboxylic acid (1.0 mmol, 2 equiv), ammonium persulfate (1.0 mmol, 2 equiv), and silver nitrate (0.1 mmol, 0.2 equiv).

  • Add a biphasic solvent system, such as DCE and water (e.g., 2.5 mL each). If the pyrazine is not sufficiently electron-deficient, a small amount of sulfuric acid can be added to the aqueous phase to protonate the ring.

  • Stir the mixture vigorously at a controlled temperature (e.g., 50-80 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Separate the organic layer. Wash with a saturated solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer(s).

Visual Guides

Decision Workflow for Improving Regioselectivity

G start Poor Regioselectivity Observed reaction_type What is the reaction type? start->reaction_type metalation Directed Metalation (DoM) reaction_type->metalation  Deprotonation cross_coupling Cross-Coupling reaction_type->cross_coupling  Pd-catalyzed radical Radical (e.g., Minisci) reaction_type->radical  C-H Functionalization sol_metal Use hindered non-nucleophilic base (e.g., TMPMgCl-LiCl). Control temperature (-78 °C). metalation->sol_metal sol_coupling Use mixed dihalide (I/Cl). Screen bulky ligands (NHCs). Control stoichiometry. cross_coupling->sol_coupling sol_radical Modify radical precursor. Adjust pH/solvent to tune electronic effects. radical->sol_radical

Caption: A troubleshooting workflow for addressing poor regioselectivity based on reaction type.

Mechanism of Directed ortho-Metalation (DoM)

G cluster_0 1. Pre-coordination Complex cluster_1 2. Transition State cluster_2 3. Metalated Intermediate cluster_3 4. Final Product A Pyrazine with DMG + Base (LiTMP) DMG coordinates to Li+ B Base is delivered to ortho C-H. Proton abstraction begins. A->B Intramolecular Proton Transfer C ortho-Lithiated Pyrazine Ready for electrophile quench (E+). B->C D Regioselective ortho-Functionalization C->D  + E+

Caption: A simplified pathway showing how a directing group controls regioselective metalation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Pyrazin-2-yl)acetonitrile and 2-(Pyridin-2-yl)acetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of 2-(pyrazin-2-yl)acetonitrile and 2-(pyridin-2-yl)acetonitrile reveals significant differences stemming from the electronic properties of their respective heterocyclic rings. This guide provides a comparative overview of their reactivity, supported by experimental data and protocols, to aid researchers in selecting the appropriate building block for their synthetic endeavors.

The enhanced electron-withdrawing nature of the pyrazine ring in this compound renders its methylene protons significantly more acidic, and therefore more susceptible to deprotonation, than those of its pyridine analog, 2-(pyridin-2-yl)acetonitrile. This heightened acidity translates to a greater reactivity towards electrophiles, making this compound a more potent nucleophile in a variety of chemical transformations crucial for drug discovery and materials science.

Comparative Analysis of Physicochemical Properties

PropertyThis compound2-(Pyridin-2-yl)acetonitrileReference
Molecular Formula C₆H₅N₃C₇H₆N₂N/A
Molecular Weight 119.12 g/mol 118.14 g/mol N/A
Appearance Yellow to brown solidColorless to yellow liquid[1]
Boiling Point 134.0-137.5 °C (14 Torr)76-77 °C (2 mmHg)[1]
Melting Point 34-36 °C26-29 °C[1]
pKa of Heterocyclic Nitrogen (in MeCN) Pyrazine: 7.74Pyridine: 12.53[2]
Qualitative Methylene Acidity HigherLowerInferred from electronic effects

Reactivity Comparison: Experimental Evidence

The increased reactivity of the methylene group in compounds bearing a pyrazine ring is demonstrated in Knoevenagel condensation reactions. For instance, the condensation of 2-methyl-thiazolo[4,5-b]pyrazines with aldehydes proceeds efficiently, highlighting the activating effect of the pyrazine ring on the adjacent methyl group.[3][4] This suggests that this compound would readily undergo similar condensation reactions.

Conversely, 2-(pyridin-2-yl)acetonitrile is a well-established building block in organic synthesis and has been shown to participate in a range of reactions, including couplings with diazonium salts and condensations with various electrophiles.

Experimental Protocols

To illustrate the practical differences in handling and reactivity, representative experimental protocols are provided below.

Representative Knoevenagel Condensation with this compound (Adapted Protocol)

This protocol is adapted from the successful condensation of a related 2-methyl-thiazolo[4,5-b]pyrazine.[3][4]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde)

  • Piperidine

  • Acetic acid

  • Toluene

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in toluene (5 mL), add acetic acid (10.0 mmol) followed by piperidine (10.0 mmol).

  • Heat the reaction mixture to 110 °C and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired condensation product.

Coupling of 2-(Pyridin-2-yl)acetonitrile with an Aromatic Diazonium Salt

Materials:

  • 2-(Pyridin-2-yl)acetonitrile

  • Arylamine (e.g., 4-chloroaniline)

  • Sodium nitrite

  • Hydrochloric acid

  • Ethanol

  • Sodium acetate trihydrate

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Prepare a cold solution of the aryldiazonium salt by adding a solution of sodium nitrite (10 mmol in 10 mL of water) to a cold, stirred solution of the arylamine hydrochloride (10 mmol of arylamine in 6 mL of concentrated HCl).

  • To a cold solution of 2-(pyridin-2-yl)acetonitrile (10 mmol) in ethanol (50 mL) containing sodium acetate trihydrate (10 mmol), add the freshly prepared aryldiazonium salt solution dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Collect the resulting solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the arylhydrazone product.

Visualizing the Reactivity Difference

The electronic disparity between the pyridine and pyrazine rings, which underpins their differential reactivity, can be visualized as follows:

electronic_effects cluster_pyrazine This compound cluster_pyridine 2-(Pyridin-2-yl)acetonitrile Pyrazine Pyrazine Ring (More Electron-Withdrawing) CH2_Pyrazine Methylene Group (More Acidic) Pyrazine->CH2_Pyrazine -I Effect CN_Pyrazine Nitrile Group CH2_Pyrazine->CN_Pyrazine Pyridine Pyridine Ring (Less Electron-Withdrawing) CH2_Pyridine Methylene Group (Less Acidic) Pyridine->CH2_Pyridine -I Effect CN_Pyridine Nitrile Group CH2_Pyridine->CN_Pyridine experimental_workflow start Start: Select Heteroarylacetonitrile reactants Reactants: - Heteroarylacetonitrile - Aldehyde/Electrophile - Base/Catalyst - Solvent start->reactants reaction Reaction: - Stir at specified temperature - Monitor by TLC reactants->reaction workup Work-up: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product purification->product

References

Navigating the Therapeutic Potential of Pyrazine Scaffolds: A Comparative Analysis of Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazine moiety represents a cornerstone in the synthesis of novel therapeutic agents. While a broad spectrum of pyrazine derivatives has been explored for various biological activities, a comprehensive analysis of derivatives stemming from the specific scaffold, 2-(Pyrazin-2-yl)acetonitrile, remains notably absent in publicly available scientific literature. This guide, therefore, pivots to a comparative analysis of structurally related pyrazine derivatives, offering valuable insights into their anticancer and antimicrobial potential. The presented data, experimental protocols, and pathway visualizations aim to provide a foundational understanding for future explorations in this chemical space.

Unveiling the Anticancer and Antimicrobial Efficacy: A Data-Driven Comparison

The biological evaluation of pyrazine derivatives has revealed promising candidates for both anticancer and antimicrobial applications. The following tables summarize the quantitative data for selected pyrazine compounds, highlighting their potency against various cancer cell lines and microbial strains. These compounds, while not direct derivatives of this compound, feature a substituted carbon attached to the pyrazine ring, offering the closest available structural analogy.

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
PZ-1 Pyrazinamide-based ChalconeHuman Breast (MCF-7)5.2[1]
PZ-2 Pyrazinamide-based ChalconeHuman Colon (HCT-116)8.1[1]
PZ-3 Substituted PyrazineHuman Lung (A549)12.5[2]
PZ-4 Substituted PyrazineHuman Liver (HepG2)9.8[2]
PZ-5 Pyrazine-linked HeterocycleHuman Breast (MCF-7)3.7[3]

Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
PZA-1 Pyrazine CarboxamideStaphylococcus aureus16[4]
PZA-2 Pyrazine CarboxamideEscherichia coli32[4]
PZS-1 Pyrazine SulfonamideBacillus subtilis12.5[5]
PZS-2 Pyrazine SulfonamideCandida albicans25[5]

A Glimpse into the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is paramount in drug discovery. For many anticancer pyrazine derivatives, the inhibition of critical signaling pathways involved in cell proliferation and survival is a key mechanism. One such pathway is the MAP Kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer.

MAPK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->RAF

Caption: Inhibition of the MAPK signaling pathway by a pyrazine derivative.

The development and screening of these bioactive compounds follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Detailed Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Anticancer Screening Anticancer Screening Structural Analysis (NMR, MS)->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Structural Analysis (NMR, MS)->Antimicrobial Screening IC50 Determination IC50 Determination Anticancer Screening->IC50 Determination MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies

Caption: A typical experimental workflow for pyrazine derivatives.

Methodologies for Biological Evaluation

To ensure the reliability and reproducibility of the presented data, detailed experimental protocols are essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazine Analogs as Protein Kinase CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 2,6-disubstituted pyrazine analogs as inhibitors of protein kinase CK2. While a comprehensive SAR study on 2-(Pyrazin-2-yl)acetonitrile analogs was not prominently available in the reviewed literature, this guide focuses on a closely related class of pyrazine derivatives to provide valuable insights into the structural requirements for potent and selective inhibition of CK2, a key target in cancer therapy.

Quantitative Data Summary

The inhibitory activities of various 2,6-disubstituted pyrazine analogs against protein kinase CK2 were evaluated, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data is based on a study by Fuchi et al. (2012), which identified a lead compound and explored modifications at the 2- and 6-positions of the pyrazine ring.[1]

Compound IDR1 (Position 2)R2 (Position 6)CK2 IC50 (μM)
1 Indazol-6-yl3-Chlorophenylamino0.038
2 Indazol-6-yl3-Hydroxyphenylamino0.024
3 Indazol-6-yl3-Methoxyphenylamino0.027
4 Indazol-6-ylPhenylamino0.16
5 Indazol-6-yl4-Chlorophenylamino0.058
6 Indazol-6-yl4-Hydroxyphenylamino0.045
7 Indazol-6-ylAmino0.28
8 Indazol-6-ylMethylamino0.076
9 Indazol-6-ylDimethylamino>10
10 Indazol-6-ylN-morpholino>10
11 1-Methylindazol-6-yl3-Chlorophenylamino0.045
12 1H-Indazol-5-yl3-Chlorophenylamino0.027
13 1-(2-Aminoethyl)indazol-6-yl3-Chlorophenylamino0.019

Experimental Protocols

Protein Kinase CK2 Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against protein kinase CK2, based on standard methodologies in the field.[2][3][4][5][6]

Materials:

  • Recombinant human protein kinase CK2

  • Peptide substrate (e.g., RRRADDSDDDDD)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction Mixture: The kinase reaction is set up in the wells of the assay plate. Each reaction well contains the assay buffer, a fixed concentration of the CK2 enzyme, and the peptide substrate.

  • Inhibitor Addition: A small volume of the diluted test compound (or DMSO for control wells) is added to the reaction mixture. The plate is then incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to a final concentration that is typically at or near the Km value for the specific kinase. The plate is then incubated at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection of Kinase Activity: After the incubation period, the amount of ATP remaining in the reaction mixture is quantified using a detection reagent such as the Kinase-Glo® reagent. This reagent depletes the remaining ATP and generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization lead_id Lead Identification analog_design Analog Design lead_id->analog_design Based on Scaffold synthesis Synthesis analog_design->synthesis in_vitro In Vitro Assays (e.g., Kinase Inhibition) synthesis->in_vitro in_vivo In Vivo Models in_vitro->in_vivo Promising Candidates sar_analysis SAR Analysis in_vitro->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->analog_design Iterative Improvement

Caption: General workflow of a structure-activity relationship (SAR) study.

CK2_Pathway CK2 Protein Kinase CK2 Transcription_Factors Transcription Factors (e.g., NF-κB, p53) CK2->Transcription_Factors Phosphorylation Angiogenesis Angiogenesis CK2->Angiogenesis Promotion GrowthFactors Growth Factors / Stress Receptors Cell Surface Receptors GrowthFactors->Receptors Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK) Receptors->Signaling_Cascades Signaling_Cascades->CK2 Activation Cell_Cycle Cell Cycle Progression Transcription_Factors->Cell_Cycle Apoptosis Inhibition of Apoptosis Transcription_Factors->Apoptosis

Caption: Simplified signaling pathway involving Protein Kinase CK2.

References

A Comparative Guide to the Chelating Properties of Pyrazinylacetonitrile and Pyridinylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated chelating properties of pyrazinylacetonitrile and pyridinylacetonitrile. Due to a lack of specific experimental data directly comparing these two compounds in the public domain, this guide focuses on a qualitative comparison based on the electronic characteristics of the pyridine and pyrazine rings. Furthermore, it offers detailed experimental protocols for researchers to quantitatively assess and compare the chelating abilities of these and other novel compounds.

Introduction to Pyrazinylacetonitrile and Pyridinylacetonitrile as Chelating Agents

Pyrazinylacetonitrile and pyridinylacetonitrile are organic compounds that possess both a nitrogen-containing aromatic ring (pyrazine or pyridine) and a nitrile group (-C≡N) attached to a methylene bridge.[1] These structural features, specifically the lone pair of electrons on the nitrogen atoms of the aromatic rings and the nitrile nitrogen, suggest their potential to act as chelating agents, forming stable complexes with metal ions. The ability of such molecules to bind to metal ions is of significant interest in various fields, including medicinal chemistry, catalysis, and materials science.

The stability of the metal complexes formed depends on factors such as the nature of the metal ion, the electronic and steric properties of the ligand, and the solvent system.[2] The fundamental difference between pyrazinylacetonitrile and pyridinylacetonitrile lies in the aromatic ring system, which is expected to influence their chelating properties.

Qualitative Comparison of Chelating Properties

  • Pyridine Ring (in Pyridinylacetonitrile): The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom. The nitrogen atom is sp² hybridized and has a lone pair of electrons in an sp² orbital in the plane of the ring, which is readily available for coordination with a metal ion. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals.[3]

  • Pyrazine Ring (in Pyrazinylacetonitrile): The pyrazine ring is also a six-membered aromatic heterocycle, but it contains two nitrogen atoms in a 1,4-para arrangement. Both nitrogen atoms possess lone pairs of electrons available for coordination. However, the presence of the second electron-withdrawing nitrogen atom makes the pyrazine ring more electron-deficient compared to the pyridine ring. This reduced electron density on the nitrogen atoms in pyrazine generally leads to weaker sigma-donating ability compared to pyridine. Consequently, it is anticipated that pyrazinylacetonitrile would form less stable monodentate complexes with metal ions compared to pyridinylacetonitrile.

However, the presence of two nitrogen atoms in pyrazine opens up the possibility of acting as a bridging ligand, where it coordinates to two different metal centers simultaneously, leading to the formation of polynuclear complexes or coordination polymers.

The Role of the Acetonitrile Group: The nitrile group (-C≡N) also has a lone pair of electrons on its nitrogen atom and can participate in coordination to a metal ion. While nitriles are generally considered weak ligands, the methylene bridge (-CH₂-) between the aromatic ring and the nitrile group in both pyrazinylacetonitrile and pyridinylacetonitrile provides conformational flexibility. This flexibility could allow the nitrile nitrogen to coordinate to the same metal ion as the ring nitrogen, forming a five-membered chelate ring. The formation of such a chelate ring would significantly enhance the stability of the resulting complex due to the chelate effect.

Predicted Overall Chelating Ability:

Based on these considerations:

  • For the formation of monodentate complexes (coordination through only one of the ring nitrogens), pyridinylacetonitrile is expected to be a stronger chelating agent than pyrazinylacetonitrile due to the higher basicity (electron-donating ability) of its pyridine nitrogen.

  • If bidentate chelation occurs (involving a ring nitrogen and the nitrile nitrogen), the difference in stability might be less pronounced, but the stronger sigma-donating character of the pyridine nitrogen in pyridinylacetonitrile would likely still result in more stable complexes.

  • Pyrazinylacetonitrile has the unique potential to act as a bridging ligand , which could lead to the formation of extended structures with interesting material properties.

Experimental Protocols for Determining Chelating Properties

To quantitatively compare the chelating properties of pyrazinylacetonitrile and pyridinylacetonitrile, the following experimental techniques are recommended.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal-ligand complexes in solution. The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Experimental Workflow:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare solutions of: - Ligand (Pyrazinylacetonitrile or Pyridinylacetonitrile) - Metal salt (e.g., CuCl₂, NiCl₂) - Standard acid (e.g., HCl) - Standard base (e.g., NaOH) - Inert electrolyte (e.g., KCl) B Calibrate pH electrode A->B C Titrate a solution of ligand and metal ion with the standard base solution B->C D Record pH after each addition of base C->D E Plot titration curves (pH vs. volume of base) D->E F Calculate protonation constants of the ligand E->F G Calculate stability constants (log K) of the metal-ligand complexes F->G

Figure 1: Workflow for determining stability constants using potentiometric titration.

Detailed Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the ligand (pyrazinylacetonitrile or pyridinylacetonitrile), the metal salt of interest (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂), a strong acid (e.g., 0.1 M HCl), and a carbonate-free strong base (e.g., 0.1 M NaOH).

    • An inert electrolyte (e.g., 0.1 M KCl or KNO₃) should be used to maintain a constant ionic strength throughout the experiment.

  • Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • In a thermostated titration vessel, place a known volume of a solution containing the ligand, the metal ion, and the strong acid.

    • Titrate this solution with the standardized strong base, adding small increments of the titrant.

    • Record the pH of the solution after each addition, allowing the system to reach equilibrium.

  • Data Analysis:

    • Plot the pH values against the volume of the added base to obtain the titration curves.

    • From the titration curve of the ligand in the absence of the metal ion, determine the protonation constants of the ligand.

    • Using the titration data for the metal-ligand system and the predetermined protonation constants, calculate the stepwise and overall stability constants (log K or log β) of the metal-ligand complexes using appropriate software packages (e.g., HYPERQUAD).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal-ligand complexes, particularly when the formation of the complex results in a change in the absorption spectrum.

Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare a series of solutions with a fixed concentration of one component (metal or ligand) and varying concentrations of the other component. B Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range. A->B C Identify the wavelength of maximum absorbance change (λ_max). B->C D Plot absorbance at λ_max vs. the molar ratio of ligand to metal. C->D E Determine the stoichiometry of the complex. D->E F Calculate the stability constant using methods like the Benesi-Hildebrand method. D->F ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare degassed solutions of the metal ion and the ligand in the same buffer. B Load the metal solution into the sample cell and the ligand solution into the injection syringe. A->B C Inject small aliquots of the ligand solution into the sample cell at constant temperature. B->C D Measure the heat change after each injection. C->D E Plot the heat change per injection against the molar ratio of ligand to metal. D->E F Fit the data to a binding model to determine: - Binding affinity (Kₐ) - Stoichiometry (n) - Enthalpy (ΔH) E->F G Calculate Gibbs free energy (ΔG) and entropy (ΔS). F->G

References

In Vitro Anticancer Activity of Pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to significant interest in heterocyclic compounds, with pyrazine derivatives emerging as a promising class. Their diverse chemical structures allow for modifications that can enhance their therapeutic index and target various cancer cell vulnerabilities. This guide provides an objective comparison of the in vitro anticancer activity of recently developed pyrazine derivatives against established chemotherapy agents, supported by experimental data and detailed protocols.

Comparative Anticancer Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for various pyrazine derivatives compared to the standard chemotherapeutic drug, Doxorubicin, across several human cancer cell lines. Lower values indicate higher potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference StandardCancer Cell LineIC50 (µM)
Imidazo[1,2-a]pyrazine TB-25HCT-116 (Colon)0.023DoxorubicinHCT-116 (Colon)~0.65[1]
[2][3]triazolo[4,3-a]pyrazine 17lA549 (Lung)0.98 ± 0.08[4]DoxorubicinA549 (Lung)> 20[5][6]
MCF-7 (Breast)1.05 ± 0.17[4]DoxorubicinMCF-7 (Breast)~0.1 - 2.5[6][7][8]
HeLa (Cervical)1.28 ± 0.25[4]DoxorubicinHeLa (Cervical)~0.1 - 2.92[7][8]
Chalcone-pyrazine 51MCF-7 (Breast)0.012DoxorubicinMCF-7 (Breast)~0.1 - 2.5[6][7][8]
A549 (Lung)0.045DoxorubicinA549 (Lung)> 20[5][6]
3-aminoimidazo[1,2-α]pyrazine 18MCF-7 (Breast)9.60 ± 3.09[9]DoxorubicinMCF-7 (Breast)~0.1 - 2.5[6][7][8]

Note: IC50 values for reference standards are sourced from separate studies and are provided for general comparison. Direct comparison is most accurate when evaluated within the same experiment.

Induction of Apoptosis

A key mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. The following table compares the ability of a selected pyrazine derivative to induce apoptosis in cancer cells.

CompoundCancer Cell LineConcentration (µM)Total Apoptotic Cells (%)
Control (Untreated) A549 (Lung)03.73
[2][3]triazolo[4,3-a]pyrazine (17l) A549 (Lung)0.254.86[4]
0.506.45[4]
1.0011.61[4]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and validation of in vitro anticancer activity studies.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the pyrazine derivatives or the reference drug. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation: The plate is incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[10] The plate is then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The plate is placed on an orbital shaker for a few minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][9][12]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the pyrazine derivatives at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle enzyme like trypsin.

  • Washing: The collected cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Mechanisms and Workflows

Apoptosis Signaling Pathway

Many pyrazine derivatives exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism of action.[12]

apoptosis_pathway cluster_stimulus Anticancer Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Pyrazine Pyrazine Derivative Bax Bax (Pro-apoptotic) Pyrazine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Forms pore Bcl2->Bax CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves substrates

Caption: Simplified intrinsic apoptosis signaling pathway induced by pyrazine derivatives.

Experimental Workflow for In Vitro Evaluation

The logical flow of experiments to assess the anticancer activity of a compound is depicted below.

experimental_workflow cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Start: Select Pyrazine Derivatives & Cell Lines culture 1. Cell Culture (Seeding in Plates) start->culture treat 2. Compound Treatment (Varying Concentrations) culture->treat viability 3a. Cell Viability (MTT Assay) treat->viability apoptosis 3b. Apoptosis Assay (Flow Cytometry) treat->apoptosis ic50 4a. Calculate IC50 Values viability->ic50 apoptosis_quant 4b. Quantify Apoptotic Cells apoptosis->apoptosis_quant compare 5. Compare Potency & Mechanism of Action ic50->compare apoptosis_quant->compare end Conclusion compare->end

Caption: Standard workflow for evaluating the anticancer activity of novel compounds.

References

Comparative Analysis of Pyrazine and Pyridine Derivative Lipophilicity: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of the lipophilicity of pyrazine and pyridine derivatives, tailored for researchers, scientists, and drug development professionals. Understanding the lipophilicity, a critical physicochemical property, is paramount in drug design as it influences absorption, distribution, metabolism, excretion (ADME), and overall pharmacokinetic profiles. This document presents experimental data, detailed protocols, and a comparative discussion to guide lead optimization and compound selection.

Executive Summary

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), quantifies a compound's preference for a lipid versus an aqueous environment. Pyridine and pyrazine rings are prevalent scaffolds in medicinal chemistry.[1][2] Strategic modifications to these core structures, including the number and position of nitrogen atoms, significantly alter lipophilicity and, consequently, biological activity.[1][2][3]

Generally, pyridine derivatives are more lipophilic than their corresponding pyrazine analogs. The additional nitrogen atom in the pyrazine ring increases polarity and hydrogen bonding capacity, leading to greater aqueous solubility and lower log P values. This fundamental difference provides a crucial tool for medicinal chemists to fine-tune the properties of drug candidates.

Comparative Lipophilicity Data

The following table summarizes experimentally determined log P values for pyrazine, pyridine, and several simple derivatives. Log P is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium; in this case, n-octanol and water.

CompoundStructureClassExperimental log P
PyridinePyridine0.64
PyrazinePyrazine-0.21
2-MethylpyridinePyridine1.11
2-MethylpyrazinePyrazine0.23
2-ChloropyridinePyridine1.22
2-ChloropyrazinePyrazine0.40
3-AminopyridinePyridine0.27
2-AminopyrazinePyrazine-0.65

Note: log P values are compiled from various sources and represent experimentally determined values under standard conditions. Minor variations may exist between different literature sources.

The data clearly illustrates that for analogous derivatives, the pyrazine-containing compound consistently exhibits a lower log P value than the corresponding pyridine derivative. This trend underscores the significant impact of the second nitrogen atom in the pyrazine ring on increasing hydrophilicity.

For ionizable compounds, the distribution coefficient (log D) is a more accurate descriptor of lipophilicity as it is pH-dependent.[4][5][6] Log D accounts for the partition of both the ionized and non-ionized forms of a molecule.[4] For pharmaceutical applications, log D is often measured at a physiological pH of 7.4.[7]

Experimental Protocol: Determination of log P (Shake-Flask Method)

The most common and straightforward method for the experimental determination of the n-octanol/water partition coefficient is the shake-flask method, as described in OECD Guideline 107.[8][9][10]

Objective: To determine the partition coefficient (P) of a substance between n-octanol and water.

Principle: A solution of the test substance in either n-octanol or water is mixed with the other solvent. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in both phases are measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Materials:

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (high purity, pre-saturated with n-octanol)

  • Test substance

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration determination (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Preparation of Test Solution: Dissolve a known amount of the test substance in the pre-saturated solvent in which it is more soluble. The concentration should not exceed 0.01 mol/L.[10]

  • Partitioning:

    • Add a known volume of the test solution and the other pre-saturated solvent to a centrifuge tube.

    • The volume ratio of n-octanol to water is adjusted based on the expected log P.

    • Cap the tube and shake it vigorously for a sufficient time to allow equilibrium to be reached (e.g., 2 hours at room temperature).[11]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[8][10]

  • Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the test substance in each phase using a suitable analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = Coctanol / Cwater

    • The result is expressed as its logarithm to base 10 (log P).

    • The experiment should be performed in triplicate, and the final log P value should be reported as the average.[8]

Logical and Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the partition coefficient using the shake-flask method.

G Shake-Flask Method for log P Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Solvent_Sat Solvent Saturation (n-octanol & water) Test_Sol Prepare Test Solution (in more soluble phase) Solvent_Sat->Test_Sol Mixing Mix Solvents & Test Solution in Centrifuge Tube Test_Sol->Mixing Shaking Shake to Reach Equilibrium (e.g., 2h at 25°C) Mixing->Shaking Centrifugation Phase Separation (Centrifuge) Shaking->Centrifugation Sampling Sample n-Octanol & Water Phases Centrifugation->Sampling Concentration Determine Concentration (e.g., HPLC, GC) Sampling->Concentration Calculation Calculate P = C_oct / C_water log P = log10(P) Concentration->Calculation Result Final log P Value Calculation->Result

Caption: Workflow for log P determination using the shake-flask method.

Conclusion

The lipophilicity of pyrazine and pyridine derivatives is a key determinant of their pharmacokinetic and pharmacodynamic properties. Pyridine derivatives are consistently more lipophilic than their pyrazine counterparts due to the presence of an additional electron-withdrawing nitrogen atom in the pyrazine ring, which increases polarity. This guide provides quantitative data and a standardized experimental protocol to aid researchers in making informed decisions during the drug discovery and development process. By understanding and manipulating the lipophilicity of these important heterocyclic scaffolds, scientists can better optimize compounds for desired therapeutic outcomes.

References

A Comparative Guide to the Synthetic Validation of Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for novel pyrazine compounds, focusing on the validation and performance of different methodologies. Pyrazine and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and reliable synthesis of these compounds is paramount for advancing drug discovery and development. This document presents a comparative analysis of established and modern synthetic strategies for a representative novel pyrazine, 2,5-diphenylpyrazine, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes for 2,5-Diphenylpyrazine

The choice of a synthetic route for a novel pyrazine compound is a critical decision in the research and development process, influencing factors from yield and purity to scalability and environmental impact. Below is a comparative summary of three distinct methods for the synthesis of 2,5-diphenylpyrazine: the classical Gutknecht synthesis, a modern manganese-catalyzed dehydrogenative coupling, and a green one-pot synthesis.

ParameterGutknecht SynthesisManganese-Catalyzed Dehydrogenative CouplingGreen One-Pot Synthesis
Starting Materials α-amino ketone (e.g., 2-aminoacetophenone)2-Amino-1-phenylethanolBenzil, Ethylenediamine
Key Reagents/Catalyst Base (for self-condensation), Oxidizing agent (e.g., air, Cu(II))Manganese pincer complex, Base (e.g., KH)Potassium tert-butoxide (t-BuOK)
Reaction Conditions Typically involves heating/refluxHigh temperature (e.g., 150 °C)Room temperature
Reaction Time Several hours to days12-24 hours6-8 hours
Reported Yield Variable, often moderateUp to 99% (GC-MS yield)[1]72-88%[1][2]
Solvent Ethanol, DioxaneToluene, THF, 1,4-dioxaneAqueous Methanol
Byproducts Water, reduced oxidizing agentHydrogen gas, WaterDihydropyrazine intermediate (in situ oxidized)
Environmental Impact Use of potentially hazardous oxidizing agentsUse of a metal catalyst (though earth-abundant)"Greener" approach with milder conditions and aqueous methanol
Scalability Can be challenging due to potential side reactionsRequires specialized catalyst, but potentially scalableWell-suited for larger scale due to mild conditions

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of a synthetic route. The following are representative protocols for the three compared syntheses of 2,5-diphenylpyrazine.

Gutknecht Synthesis of 2,5-Diphenylpyrazine

The Gutknecht synthesis involves the self-condensation of an α-amino ketone to form a dihydropyrazine, which is subsequently oxidized.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Oxidizing agent (e.g., Copper(II) sulfate or air)

Procedure:

  • Dissolve 2-aminoacetophenone hydrochloride in ethanol.

  • Neutralize with an aqueous solution of sodium hydroxide to generate the free α-amino ketone.

  • Heat the reaction mixture to reflux to induce self-condensation to the dihydropyrazine intermediate.

  • Introduce an oxidizing agent or bubble air through the solution to facilitate the oxidation to 2,5-diphenylpyrazine.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization from a suitable solvent.

Manganese-Catalyzed Dehydrogenative Coupling

This modern approach utilizes a manganese pincer complex to catalyze the dehydrogenative coupling of a β-amino alcohol.

Materials:

  • 2-Amino-1-phenylethanol

  • Manganese pincer complex (catalyst)

  • Potassium hydride (KH) (base)

  • Anhydrous toluene

Procedure: [1]

  • In a glovebox, charge a reaction vessel with the manganese pincer catalyst (2 mol %) and potassium hydride (3 mol %).

  • Add a solution of 2-amino-1-phenylethanol (0.5 mmol) in anhydrous toluene (2 mL).

  • Seal the vessel and heat the reaction mixture to 150 °C for 12-24 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Green One-Pot Synthesis

This environmentally benign method involves the direct condensation of a 1,2-diketone with a 1,2-diamine at room temperature.[1][2]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethylenediamine

  • Potassium tert-butoxide (t-BuOK)

  • Methanol and Water

Procedure: [2]

  • Dissolve benzil (1 mmol) in methanol.

  • To this solution, add ethylenediamine (1 mmol) and a catalytic amount of potassium tert-butoxide.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC. The formation of the dihydropyrazine intermediate and its subsequent air oxidation to 2,5-diphenylpyrazine occurs in situ.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Validation of Synthetic Route and Product Characterization

The validation of a synthetic route is a critical step to ensure the identity, purity, and consistency of the final product. A combination of spectroscopic techniques is typically employed for the characterization of the synthesized novel pyrazine compounds.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. For 2,5-diphenylpyrazine, the symmetry of the molecule leads to a simplified NMR spectrum, which is a key indicator of successful synthesis.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups and to confirm the formation of the pyrazine ring through characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). This is crucial for confirming the molecular formula of the novel pyrazine.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical and molecular formula.

  • Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.

The data obtained from these techniques collectively provide a comprehensive validation of the synthetic route and confirm the structure and purity of the novel pyrazine compound.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of a synthetic process is essential for understanding and optimizing the methodology. The following diagrams, generated using Graphviz (DOT language), illustrate the overall workflow for the validation of a synthetic route for a novel pyrazine compound and a simplified representation of a signaling pathway that could be modulated by a bioactive pyrazine derivative.

Caption: Workflow for the validation of a novel pyrazine synthetic route.

G Hypothetical Signaling Pathway Modulation by a Pyrazine Compound Pyrazine Bioactive Pyrazine Compound Receptor Cell Surface Receptor (e.g., Kinase) Pyrazine->Receptor Binds and inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulation by a pyrazine compound.

References

Rise of a New Contender: Benchmarking Pyrazine-Based Inhibitors Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, pyrazine-based inhibitors are emerging as a formidable class of therapeutic agents. Exhibiting potent activity across a range of cancer cell lines, these heterocyclic compounds are demonstrating efficacy comparable to, and in some cases exceeding, that of established chemotherapy and targeted agents. This guide provides a comprehensive comparison of novel pyrazine derivatives against current standard-of-care drugs, supported by quantitative data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy Analysis: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazine-based inhibitors against a panel of human cancer cell lines, juxtaposed with the performance of well-established anticancer drugs. Lower IC50 values are indicative of greater potency.

Breast Cancer Cell Lines
Compound/DrugCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine Hybrid (Compound 46) MCF-79.1[1]
Chalcone-Pyrazine Hybrid (Compound 50) MCF-70.18[1]
Chalcone-Pyrazine Hybrid (Compound 51) MCF-70.012[1]
Adriamycin (Doxorubicin)MCF-79.2[1]
Ligustrazine-Chalketone-Platinum (IV) Complex (Compound 66) MDA-MB-2310.93 - 7.29[1]
CisplatinMDA-MB-231>7.29[1]
Resveratrol-Pyrazine Hybrid (Compound 67) MCF-770.9[1]
ResveratrolMCF-780.0[1]
Lung Cancer Cell Lines
Compound/DrugCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine Hybrid (Compound 49) A5490.13[1]
Chalcone-Pyrazine Hybrid (Compound 51) A5490.045[1]
Ligustrazine-Chalketone-Platinum (IV) Complex (Compound 66) A5490.93 - 7.29[1]
CisplatinA549>7.29[1]
Colon Cancer Cell Lines
Compound/DrugCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine Hybrid (Compound 49) Colo-2050.19[1]
Ligustrazine-Chalketone-Platinum (IV) Complex (Compound 66) HCT1160.93 - 7.29[1]
CisplatinHCT116>7.29[1]

Mechanism of Action: Targeting Key Signaling Pathways

Many pyrazine-based inhibitors exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The following diagrams illustrate some of the key signaling pathways targeted by these novel inhibitors, as well as the established drug Bortezomib, a proteasome inhibitor containing a pyrazine ring.

bortezomib_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits IkB IκB Proteasome->IkB Degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_n->Gene_Transcription Activates

Figure 1. Bortezomib's Inhibition of the NF-κB Pathway.

kinase_inhibitor_pathway cluster_workflow Kinase Inhibition Workflow Pyrazine_Inhibitor Pyrazine-Based Kinase Inhibitor Kinase Protein Kinase (e.g., EGFR, CDK, etc.) Pyrazine_Inhibitor->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Protein Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Activates

Figure 2. General Mechanism of Pyrazine-Based Kinase Inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazine-based inhibitor or existing drug (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay quantitatively determines the percentage of cells undergoing apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

experimental_workflow cluster_workflow General Experimental Workflow start Cancer Cell Culture treatment Treatment with Pyrazine Inhibitor vs. Existing Drug start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Efficacy Assays incubation->assay viability Cell Viability (MTT Assay) assay->viability apoptosis Apoptosis (Flow Cytometry) assay->apoptosis kinase Kinase Inhibition (In Vitro Assay) assay->kinase data Data Analysis (IC50 Determination) viability->data apoptosis->data kinase->data end Comparative Efficacy data->end

Figure 3. Workflow for Comparing Inhibitor Efficacy.

Conclusion

The data presented in this guide highlight the significant potential of pyrazine-based inhibitors as a new generation of anticancer agents. Their potent cytotoxic effects, often achieved through the targeted inhibition of key cellular signaling pathways, position them as promising candidates for further preclinical and clinical development. Continued research into the structure-activity relationships and optimization of these compounds is warranted to fully realize their therapeutic potential in the fight against cancer.

References

A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Derived and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of kinase inhibitors, with a focus on those derived from a pyrazine scaffold, against other established kinase inhibitors. Understanding the selectivity of these compounds is crucial for predicting their efficacy and potential off-target effects in drug development. This document summarizes quantitative binding data, details the experimental methodologies used for profiling, and visualizes the key signaling pathways affected by these inhibitors.

While the initial focus was on kinase inhibitors derived directly from 2-(pyrazin-2-yl)acetonitrile, a thorough review of the scientific literature did not yield specific inhibitors with comprehensive cross-reactivity data. Therefore, this guide will focus on two prominent clinical-stage inhibitors, Prexasertib (LY2606368) and SRA737 (CCT245737) , which feature a pyrazine-2-carbonitrile scaffold, a close structural analog. These will be compared with AZD7762 , a non-pyrazine inhibitor targeting the same signaling pathway.

Cross-Reactivity Profiling Data

The following tables present the cross-reactivity data for the pyrazine-containing kinase inhibitors, Prexasertib and SRA737, and the non-pyrazine alternative, AZD7762. The data is primarily sourced from KINOMEscan™ assays, which measure the binding affinity of a compound against a large panel of human kinases. The results are presented as the percentage of control, where a lower percentage indicates stronger binding.

Pyrazine-Derived Kinase Inhibitors

Prexasertib (LY2606368) is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and has been evaluated in numerous clinical trials for various cancers.[1][2] While highly potent against its primary target, kinome profiling reveals interactions with other kinases.

SRA737 (CCT245737) is another orally bioavailable and selective CHK1 inhibitor.[3][4] It has demonstrated significant single-agent activity in preclinical models and has been investigated in clinical trials.[5]

Table 1: Kinome Scan Profile of Pyrazine-Derived CHK1 Inhibitors

Kinase TargetPrexasertib (% of Control @ 1 µM)SRA737 (% of Control @ 1 µM)Primary Cellular Process
CHK1 (CHEK1) < 1 < 1 Cell cycle checkpoints, DNA damage response[6]
CHK2 (CHEK2)< 10< 10Cell cycle checkpoints, DNA damage response[7]
RSK1 (RPS6KA1)< 10> 50Cell growth, proliferation, and survival
RSK2 (RPS6KA3)< 10> 50Cell growth, proliferation, and survival
CDK1> 50> 50Cell cycle progression (G2/M transition)
CDK2> 50< 35Cell cycle progression (G1/S transition)[8]
ERK8 (MAPK15)> 50< 35Signal transduction, cell proliferation
PKD1 (PRKD1)> 50< 35Signal transduction, cell proliferation

Note: Data is compiled from multiple sources and normalized for comparative purposes. Lower % of control indicates stronger binding.

Alternative Kinase Inhibitor (Non-Pyrazine Core)

AZD7762 is a potent ATP-competitive inhibitor of both CHK1 and CHK2.[6][9] It has been extensively used in preclinical research to study the effects of checkpoint inhibition.

Table 2: Kinome Scan Profile of AZD7762

Kinase TargetAZD7762 (% of Control @ 10 µM)Primary Cellular Process
CHK1 (CHEK1) < 1 Cell cycle checkpoints, DNA damage response[10]
CHK2 (CHEK2) < 1 Cell cycle checkpoints, DNA damage response[10]
CAMKK2< 1Calcium signaling, metabolism
LCK< 10T-cell signaling
LYN< 10B-cell signaling
FYN< 10Signal transduction
YES1< 10Signal transduction
HCK< 10Signal transduction

Note: Data is from the HMS LINCS Project KINOMEscan assay.[10] A lower % of control indicates stronger binding.

Experimental Protocols

The cross-reactivity data presented in this guide are primarily generated using competitive binding assays, with KINOMEscan™ being a prominent example. Below is a detailed methodology for this type of assay.

KINOMEscan™ Competition Binding Assay

This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.[11][12]

Principle: The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[13]

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.[2]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[13]

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).[13][14]

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the selected kinase inhibitors and a generalized experimental workflow for cross-reactivity profiling.

CHK1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_activation Checkpoint Activation cluster_cell_cycle Cell Cycle Regulation cluster_inhibitors Inhibitors DNA_Damage DNA Double-Strand Breaks or Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25A CDC25A CHK1->CDC25A phosphorylates & inhibits CDC25C CDC25C CHK1->CDC25C phosphorylates & inhibits CDK2 CDK2 CDC25A->CDK2 dephosphorylates & activates S_Phase_Arrest S-Phase Arrest CDK2->S_Phase_Arrest progression blocked CDK1 CDK1 CDC25C->CDK1 dephosphorylates & activates G2_M_Arrest G2/M Arrest CDK1->G2_M_Arrest progression blocked Prexasertib Prexasertib Prexasertib->CHK1 SRA737 SRA737 SRA737->CHK1 AZD7762 AZD7762 AZD7762->CHK1

Caption: ATR-CHK1 Signaling Pathway and Inhibition.

KINOMEscan_Workflow cluster_components Assay Components cluster_process Experimental Process cluster_output Data Output Kinase DNA-Tagged Kinase Incubation Incubation & Competition Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Separation Separation of Bound vs. Unbound Incubation->Separation Quantification Quantification (qPCR) Separation->Quantification Data_Analysis Data Analysis (% of Control, Kd) Quantification->Data_Analysis

Caption: Generalized KINOMEscan Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of 2-(Pyrazin-2-yl)acetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed, step-by-step procedures for the safe handling and proper disposal of 2-(Pyrazin-2-yl)acetonitrile (CAS No. 5117-44-2), a compound classified as toxic if swallowed, in contact with skin, or inhaled.[1] Adherence to these protocols is critical to ensure personnel safety and environmental protection. All procedures must be conducted in accordance with local, state, and federal regulations for hazardous waste disposal.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1]
Body Protection A laboratory coat.
Respiratory Protection Use only in a well-ventilated area or within a certified chemical fume hood.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain. [1]

1. Waste Collection and Segregation:

  • Solid Waste:

    • Carefully collect any solid this compound waste.

    • Place the solid waste into a designated, clean, and dry waste container that is compatible with organic nitriles.

    • Avoid creating dust during collection.[1]

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • All materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and absorbent pads, must be considered hazardous waste.

    • Place these items in a designated, sealed container for chemically contaminated solid waste.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Toxic").

    • The date of accumulation.

3. Storage of Hazardous Waste:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.

  • Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Secondary containment should be used to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the disposal service with the Safety Data Sheet (SDS) for this compound.

Spill Management Protocol

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation by working within a fume hood or opening windows if safe to do so.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the spilled material and absorbent into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., acetone or methanol).

    • Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.

  • Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in a properly labeled container for liquid hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried (preferably in a fume hood), the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal. Always confirm this final step with your institution's EHS guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal start Handling of this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_materials Contaminated Items collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Solid Waste Container contaminated_materials->collect_contaminated storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_contaminated->storage ehs_contact Contact EHS or Licensed Hazardous Waste Contractor storage->ehs_contact disposal Professional Hazardous Waste Disposal ehs_contact->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(Pyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Pyrazin-2-yl)acetonitrile

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 5117-44-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Appearance Yellow to brown solid[2]
Melting Point 34-36 °C[2]
Boiling Point 134.0-137.5 °C (at 14 Torr)[2]
Storage Temperature 2-8°C[1][2]
Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled

Signal Word: Danger[1]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial. This involves a combination of engineering controls, appropriate PPE, and strict hygiene practices.

Engineering Controls
  • Ventilation: Use this compound only in a well-ventilated area, such as a certified chemical fume hood, especially when handling the solid form to avoid dust formation.[1] Appropriate exhaust ventilation should be provided at places where dust is formed.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound[1]:

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side-shields and a face shield.Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU) to protect against splashes and dust.[1]
Skin Protection Gloves: Chemical-resistant nitrile gloves.[3][4][5][6] Gloves must be inspected before use and disposed of after contamination.[1] Use proper glove removal technique to avoid skin contact.[1] Protective Clothing: A lab coat or flame-retardant antistatic protective clothing should be worn.[7]Nitrile gloves offer superior protection against a wide range of chemicals, including nitriles, and are more puncture-resistant than latex.[4][5] Protective clothing prevents skin contact.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or in case of inadequate ventilation, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge.[8]Required to prevent inhalation of the toxic dust or aerosols.[1] Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
Hygiene Measures
  • Wash hands thoroughly after handling the chemical.[1]

  • Do not eat, drink, or smoke in the laboratory or when using this product.[1]

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Maintain a clean and organized workspace to minimize the risk of accidental exposure.

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

In all cases of exposure, show the Safety Data Sheet (SDS) to the attending physician. [1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

Waste Containment
  • Collect waste material in suitable, closed, and clearly labeled containers for disposal.[1]

  • Avoid generating dust during collection; sweep up and shovel spilled material.[1]

Disposal Method
  • Dispose of contents and containers in accordance with all local, state, and federal regulations.[1]

  • It is recommended to use a licensed professional waste disposal service.[8]

  • Do not allow the product to enter drains.[1]

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Planning cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal cluster_final Post-Handling a Review SDS & SOPs b Verify Engineering Controls (Fume Hood Operational) a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) b->c d Obtain Compound from Storage (2-8°C) c->d Proceed to Handling e Weigh/Handle Compound (Inside Fume Hood, Avoid Dust) d->e f Perform Experiment e->f g Decontaminate Surfaces f->g Experiment Complete h Segregate Waste (Solid & Liquid in Labeled Containers) g->h i Dispose of Waste via Licensed Contractor h->i j Doff & Dispose of PPE (Contaminated Gloves, etc.) i->j k Wash Hands Thoroughly j->k

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.